Rivanicline oxalate
描述
属性
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIZFOAIQXMQHC-DPZBITMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632688 | |
| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220662-95-3 | |
| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rivanicline Oxalate: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline (B1679396) oxalate (B1200264), also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of rivanicline, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Primary Pharmacological Target: α4β2 Nicotinic Acetylcholine Receptor
Rivanicline's principal mechanism of action is its interaction with the α4β2 subtype of nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system. As a partial agonist, rivanicline binds to these receptors and elicits a conformational change that opens the ion channel, albeit to a lesser extent than a full agonist like nicotine.[2][3] This partial agonism results in a modulatory effect on neuronal excitability and neurotransmitter release.
Binding Affinity and Functional Potency
Quantitative analysis of rivanicline's interaction with nAChRs has been determined through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values.
| Assay Type | Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| Radioligand Binding | Rat Brain Cortex | [³H]cytisine | 26 ± 3 | [2] |
| Assay Type | System | Parameter | EC50 (µM) | Emax (%) | Reference |
| ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | - | 0.732 ± 0.155 | 91 ± 8 | [2] |
| Dopamine Release | Rat Striatal Synaptosomes | - | 0.938 ± 0.172 | 82 ± 5 | [2] |
| Receptor Activation | Human α4β2 nAChRs | - | 16 | - | [1] |
Downstream Signaling and Cellular Effects
The activation of α4β2 nAChRs by rivanicline initiates a cascade of downstream cellular events, primarily through ion influx and subsequent modulation of intracellular signaling pathways.
Neurotransmitter Release
A key consequence of nAChR activation is the facilitation of neurotransmitter release from presynaptic terminals. In vivo microdialysis studies in rats have demonstrated that systemic administration of rivanicline significantly increases the extracellular levels of several key neurotransmitters in the cerebral cortex.[4]
| Neurotransmitter | Dose (µmol/kg, s.c.) | Maximum Increase (%) | Reference |
| Acetylcholine (ACh) | 3.6 | ~90 | [4] |
| Norepinephrine (NE) | 3.6 | ~124 | [4] |
| Dopamine (DA) | 3.6 | ~131 | [4] |
| Serotonin (B10506) (5-HT) | 3.6 | ~70 | [4] |
Anti-inflammatory Effects: Inhibition of Interleukin-8 (IL-8)
Rivanicline has been shown to possess anti-inflammatory properties by inhibiting the production of the pro-inflammatory chemokine, Interleukin-8 (IL-8).[5] This effect is particularly relevant to its investigation as a potential therapeutic for inflammatory conditions such as ulcerative colitis.[5][6] The precise signaling pathway linking α4β2 nAChR activation to IL-8 inhibition is an area of ongoing research, but it is hypothesized to involve the modulation of intracellular inflammatory signaling cascades.
Potential Involvement of PI3K/MAPK Signaling
While direct studies on rivanicline's impact on the PI3K/MAPK signaling pathway are limited, the activation of nAChRs has been linked to the modulation of these pathways in various cell types.[7] These pathways are crucial for regulating cell survival, proliferation, and inflammation. It is plausible that some of the therapeutic effects of rivanicline, including its anti-inflammatory actions, may be mediated through the PI3K/MAPK signaling cascade. Further research is required to fully elucidate this connection.
Experimental Protocols
The characterization of rivanicline's mechanism of action has relied on a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of rivanicline for nAChRs in rat brain cortex.
-
Tissue Preparation: Membranes from rat brain cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.
-
Assay Conditions:
-
Radioligand: [³H]cytisine, a high-affinity ligand for α4β2 nAChRs.
-
Incubation: A fixed concentration of [³H]cytisine is incubated with the brain membrane preparation in the presence of varying concentrations of unlabeled rivanicline.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of rivanicline that inhibits 50% of the specific binding of [³H]cytisine (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Synaptosomal ⁸⁶Rb⁺ Efflux Assay (Functional Potency)
-
Objective: To assess the functional potency (EC50) and efficacy (Emax) of rivanicline in activating nAChRs on nerve terminals.
-
Synaptosome Preparation: Synaptosomes (sealed nerve terminals) are prepared from rat thalamus by homogenization and differential centrifugation.
-
Assay Procedure:
-
Synaptosomes are pre-loaded with the radioactive potassium analog, ⁸⁶Rb⁺.
-
The loaded synaptosomes are then exposed to varying concentrations of rivanicline.
-
Activation of nAChRs by rivanicline leads to an influx of cations, including Na⁺, which depolarizes the synaptosome and triggers the opening of voltage-gated K⁺ channels, resulting in the efflux of ⁸⁶Rb⁺.
-
The amount of ⁸⁶Rb⁺ released into the supernatant is measured by scintillation counting.
-
-
Data Analysis: The concentration of rivanicline that produces 50% of the maximal ⁸⁶Rb⁺ efflux (EC50) and the maximum response (Emax) relative to a full agonist are determined.[2]
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure the effect of rivanicline on the extracellular levels of neurotransmitters in the brain of freely moving animals.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the cerebral cortex of an anesthetized rat.
-
Microdialysis Procedure:
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.
-
Dialysate samples are collected at regular intervals before and after the systemic administration of rivanicline.
-
-
Analysis: The concentrations of acetylcholine, norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.[4]
Visualizations of Key Pathways and Workflows
To further elucidate the mechanisms described, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Rivanicline oxalate's mechanism of action is centered on its role as a selective partial agonist of α4β2 nAChRs. This interaction leads to the modulation of neuronal activity and the release of multiple neurotransmitters, which likely underlies its observed cognitive-enhancing effects. Furthermore, its ability to inhibit IL-8 production points to a distinct anti-inflammatory mechanism that warrants further investigation, particularly concerning its potential therapeutic application in inflammatory diseases. The potential involvement of the PI3K/MAPK signaling pathway represents an important avenue for future research to fully delineate the intracellular consequences of rivanicline's engagement with its primary target. The experimental protocols detailed herein provide a foundation for the continued study and characterization of this and similar nicotinic agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. | ALZFORUM [alzforum.org]
- 4. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An Update on Current Pharmacotherapeutic Options for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rivanicline Oxalate: An α4β2 Nicotinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline, also known as (E)-metanicotine, is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in a range of central nervous system and inflammatory disorders.[1][2] As a subtype-selective ligand, Rivanicline offers a targeted approach to modulating cholinergic neurotransmission, with demonstrated pro-cognitive and anti-inflammatory properties in preclinical models. This technical guide provides a comprehensive overview of Rivanicline oxalate (B1200264), including its mechanism of action, pharmacological properties, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development.
Introduction
The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the brain and plays a crucial role in cognitive processes, reward, and mood regulation.[3][4] Ligands that selectively target this receptor have been a major focus of drug discovery for conditions such as Alzheimer's disease, nicotine (B1678760) addiction, and inflammatory diseases.[5] Rivanicline emerged as a promising candidate due to its high affinity and partial agonist activity at the α4β2 receptor.[6] Its partial agonism is thought to offer a favorable therapeutic window, providing sufficient receptor stimulation to elicit beneficial effects while minimizing the potential for overstimulation and associated adverse events.[5]
Initially developed for its nootropic effects in the context of Alzheimer's disease, subsequent research revealed Rivanicline's ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), suggesting its potential utility in treating inflammatory conditions like ulcerative colitis.[2][7] This guide synthesizes the available technical information on Rivanicline oxalate to serve as a resource for the scientific community.
Chemical and Physical Properties
Rivanicline is the (E)-isomer of N-methyl-4-(3-pyridinyl)-3-buten-1-amine. The oxalate salt is frequently used in research.
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂ (Rivanicline) |
| Molecular Weight | 162.23 g/mol (Rivanicline) |
| Appearance | Solid |
| Synonyms | (E)-Metanicotine, RJR-2403, TC-2403 |
Pharmacology
Mechanism of Action
Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1] Upon binding to the receptor, it induces a conformational change that opens the ligand-gated ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[5] This influx leads to neuronal depolarization and the modulation of neurotransmitter release.[8] As a partial agonist, Rivanicline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is crucial as it can also act as a functional antagonist in the presence of a full agonist by competing for the same binding site, thereby attenuating excessive receptor activation.
Pharmacodynamics
The primary pharmacodynamic effects of Rivanicline are mediated through its interaction with α4β2 nAChRs. In preclinical studies, Rivanicline has demonstrated the ability to increase the release of several neurotransmitters in the brain, including acetylcholine, norepinephrine, and dopamine (B1211576).[9]
Table 1: In Vitro Pharmacology of Rivanicline
| Parameter | Receptor/Assay | Value | Reference(s) |
| Binding Affinity (Ki) | α4β2 nAChR | 26 nM | [6] |
| Functional Potency (EC50) | α4β2 nAChR | 16 µM | [6] |
| α4β4 nAChR | 50 µM | [6] | |
| α3β2 nAChR | 150 µM | [6] | |
| α7 nAChR | 240 µM | [6] | |
| α3β2α5 nAChR | 360 µM | [6] |
Pharmacokinetics
Detailed pharmacokinetic data for Rivanicline in preclinical models is limited in the public domain. However, studies with the structurally related α4β2 partial agonist, varenicline (B1221332), can provide some context. Varenicline exhibits a mean elimination half-life of 15.2 to 18.3 hours following single and multiple doses, respectively, with a time to maximum plasma concentration (Tmax) of 2.5 to 3.0 hours.[10] It is important to note that these values are for varenicline and may not be directly extrapolated to Rivanicline. Further studies are required to fully characterize the pharmacokinetic profile of Rivanicline.
Signaling Pathways
The activation of α4β2 nAChRs by Rivanicline initiates a cascade of intracellular signaling events. The primary event is the influx of cations, leading to membrane depolarization. Beyond this direct ionotropic effect, α4β2 receptor activation can also modulate downstream signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in cell survival and inflammation, respectively.[8][11]
Preclinical Efficacy
Cognitive Enhancement
Rivanicline has been shown to improve cognitive performance in animal models of learning and memory. In rats with scopolamine-induced amnesia, Rivanicline reversed cognitive deficits in a passive avoidance task.[6] Furthermore, in a more complex spatial memory task using an 8-arm radial maze, Rivanicline enhanced both working and reference memory in rats with lesions to the forebrain cholinergic system.[6]
Table 2: Efficacy of Rivanicline in Preclinical Cognitive Models
| Model | Species | Rivanicline Dose (s.c.) | Key Finding | Reference(s) |
| Scopolamine-induced Amnesia | Rat | 0.6 µmol/kg | Reversed amnesia, increased step-through latency. | [6] |
| 8-Arm Radial Maze (Ibotenic acid lesion) | Rat | 0.03 - 1.2 µmol/kg | Improved working and reference memory. | [6] |
| Microdialysis | Rat | 1.2 - 7.2 µmol/kg | Increased cortical acetylcholine, norepinephrine, and dopamine release. | [9] |
Anti-inflammatory Effects
The anti-inflammatory potential of Rivanicline has been investigated in the context of ulcerative colitis. A study using a salt form of Rivanicline, (E)-metanicotine hemigalactarate (TC-2403-12), demonstrated its ability to inhibit the production of the pro-inflammatory chemokine IL-8 in various cell types, including monocytes and primary colonic epithelial cells, when stimulated with TNF-α and LPS.[7] This effect was not due to cytotoxicity and suggests a direct modulatory effect on inflammatory signaling pathways.
Table 3: Efficacy of Rivanicline Salt (TC-2403-12) in an In Vitro Inflammation Model
| Cell Type | Stimulant | Key Finding | Reference(s) |
| Monocytes (MM6) | TNF-α / LPS | Significantly decreased IL-8 secretion to 30% of control. | [7] |
| Primary Colonic Epithelial Cells | TNF-α / LPS | Trend towards decreased IL-8 production. | [7] |
| Neutrophils | TNF-α / LPS | Trend towards decreased IL-8 production. | [7] |
Clinical Development
While extensive preclinical data exists for Rivanicline, its clinical development, particularly for ulcerative colitis, is not well-documented in publicly available resources. Early development focused on Alzheimer's disease.[2] Further investigation is needed to ascertain the current clinical status of Rivanicline for any indication.
Experimental Protocols
Radioligand Binding Assay
This protocol is a general method for determining the binding affinity of a test compound for the α4β2 nAChR.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the α4β2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-cytisine) at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding control wells, include a high concentration of a non-labeled competing ligand (e.g., nicotine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the Rivanicline concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
8-Arm Radial Maze
This protocol is a general method to assess spatial working and reference memory in rats.
-
Apparatus:
-
An elevated maze with a central platform and eight arms radiating outwards.
-
Food wells are located at the end of each arm.
-
-
Habituation:
-
Familiarize the rats with the maze for several days by allowing them to freely explore and find food rewards in all arms.
-
-
Testing:
-
Working Memory Task: Bait all eight arms with a food reward. Place the rat in the center of the maze and allow it to choose an arm. A correct choice is entering an arm that has not been previously visited in that trial. Re-entry into a previously visited arm is a working memory error.
-
Reference Memory Task: Consistently bait the same subset of arms (e.g., four out of eight) across all trials. Entry into an arm that is never baited is a reference memory error.
-
A trial ends when the rat has visited all baited arms or after a set time limit.
-
-
Data Collection:
-
Record the sequence of arm entries, the number of working memory errors, and the number of reference memory errors.
-
Administer Rivanicline or vehicle at a specified time before the trial.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is a general method for inducing colitis in mice to study the efficacy of anti-inflammatory compounds.
-
Induction of Colitis:
-
Administer DSS (typically 2-5%) in the drinking water of mice for a period of 5-7 days.
-
Control mice receive regular drinking water.
-
-
Treatment:
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, subcutaneous injection) starting at the same time as or prior to DSS administration.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure colon length (shortening is a sign of inflammation).
-
Process a portion of the colon for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (e.g., IL-8).
-
Conclusion
This compound is a selective α4β2 nicotinic receptor partial agonist with demonstrated pro-cognitive and anti-inflammatory effects in preclinical models. Its unique pharmacological profile makes it a valuable tool for investigating the role of the α4β2 receptor in various physiological and pathological processes. While its clinical development for ulcerative colitis remains to be fully elucidated, the preclinical data suggest a potential therapeutic benefit that warrants further investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of Rivanicline and other α4β2 nAChR modulators.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetic and tolerability profile of varenicline in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Synthesis and Characterization of (E)-Metanicotine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Metanicotine, also known as Rivanicline or RJR-2403, is a potent and selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] Its therapeutic potential in neurological disorders such as Alzheimer's disease and its anti-inflammatory properties have made it a significant compound of interest in drug development.[2][3] This technical guide provides a comprehensive overview of the synthesis of (E)-metanicotine and its subsequent conversion to the stable oxalate (B1200264) salt. Detailed experimental protocols, characterization data, and relevant biological pathways are presented to facilitate further research and development.
Synthesis of (E)-Metanicotine Oxalate
The synthesis of (E)-metanicotine can be achieved through a multi-step process starting from racemic nornicotine (B190312). The general synthetic strategy involves N-methylation of nornicotine, followed by the cleavage of the pyrrolidine (B122466) ring, elimination to form the characteristic butenyl side chain, and finally, purification and formation of the oxalate salt.
Experimental Protocols
Step 1: N-methylation of Nornicotine to Nicotine (B1678760)
-
Materials: Racemic nornicotine, n-butyllithium (n-BuLi) in hexanes, iodomethane, anhydrous diethyl ether.
-
Procedure: A solution of racemic nornicotine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature to form the lithium salt of nornicotine. Iodomethane is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic nicotine.
Step 2: Cleavage of the Pyrrolidine Ring
-
Materials: Racemic nicotine, ethyl chloroformate, anhydrous dichloromethane.
-
Procedure: To a solution of racemic nicotine in anhydrous dichloromethane, ethyl chloroformate is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue, containing (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine hydrochloride, is used in the next step without further purification.
Step 3: Elimination to form (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine
-
Procedure: The crude product from the previous step is heated under vacuum. During this process, elimination of hydrogen chloride occurs, leading to the formation of the desired double bond. The progress of the reaction can be monitored by the cessation of HCl gas evolution. The resulting oily residue is then purified by column chromatography on silica (B1680970) gel.
Step 4: Hydrolysis to (E)-Metanicotine
-
Materials: (E)-N-methyl-N-ethoxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine, concentrated hydrochloric acid.
-
Procedure: The purified product from the previous step is heated at reflux in concentrated hydrochloric acid for several hours to hydrolyze the carbamate (B1207046) group. The reaction mixture is then cooled and made basic with a suitable base (e.g., sodium hydroxide (B78521) solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (E)-metanicotine as a free base.
Step 5: Formation of (E)-Metanicotine Oxalate
-
Materials: (E)-metanicotine free base, oxalic acid, ethanol (B145695).
-
Procedure: (E)-metanicotine is dissolved in a minimal amount of hot ethanol. A solution of one equivalent of oxalic acid in hot ethanol is then added dropwise with stirring. The mixture is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The resulting white precipitate of (E)-metanicotine oxalate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Characterization of (E)-Metanicotine Oxalate
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized (E)-metanicotine oxalate.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (E)-N-Methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate | |
| Synonyms | Rivanicline oxalate, RJR-2403 oxalate | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][5] |
| Molecular Weight | 252.27 g/mol | [4][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected signals would include those for the pyridinyl protons, the vinylic protons of the butenyl chain (with a large coupling constant characteristic of the E-isomer), the methylene (B1212753) protons adjacent to the nitrogen and the double bond, and the N-methyl protons. The integration of these signals would correspond to the number of protons in the structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum is expected to show distinct signals for each of the 12 carbons in the molecule. Key signals would include those for the pyridine (B92270) ring carbons, the two vinylic carbons, the two methylene carbons, and the N-methyl carbon. The chemical shifts would be consistent with the electronic environment of each carbon atom. For reference, the ¹³C NMR data for the deuterated analog, (E)-N-[methyl-d3]-4-(3-pyridinyl)-3-buten-1-amine, shows signals at approximately 132.3 (=CH-CH₂), 130.7 (C-4), 127.8 (C-5), 123.2 (pyr-CH=), 50.9 (CH₂N), and 33.5 (CH₂) ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching (from the protonated amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the pyridine ring and the butenyl chain), and C-N stretching. The presence of the oxalate counterion would be indicated by strong C=O and C-O stretching bands.
MS (Mass Spectrometry):
-
The mass spectrum of (E)-metanicotine free base would show a molecular ion peak (M⁺) corresponding to its molecular weight (162.24 g/mol ). The fragmentation pattern would be consistent with the structure of the molecule. For the oxalate salt, the free base would typically be observed after ionization.
Biological Activity
| Parameter | Value | Reference |
| Binding Affinity (Ki) for α4β2 nAChR | 26 nM | [2] |
| EC₅₀ for α4β2 nAChR activation | 16 µM | [2] |
Signaling Pathways and Experimental Workflows
Synthesis Workflow
The synthesis of (E)-metanicotine oxalate follows a logical progression from the starting material to the final product.
Caption: A schematic overview of the synthetic route to (E)-metanicotine oxalate.
Mechanism of Action at the α4β2 nAChR
(E)-Metanicotine acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel.
Caption: The binding of (E)-metanicotine to the α4β2 nAChR and subsequent signaling.
Anti-inflammatory Signaling Pathway
(E)-Metanicotine has been shown to exert anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine, Interleukin-8 (IL-8).
Caption: (E)-Metanicotine's role in the attenuation of inflammatory responses.
References
An In-depth Technical Guide to the Chemical Properties of RJR-2403 Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of RJR-2403 oxalate (B1200264), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The information is compiled and presented to support research and development activities in the fields of neuroscience and pharmacology.
Core Chemical Properties
RJR-2403 oxalate, also known by its synonyms (E)-Metanicotine oxalate and Rivanicline oxalate, is a synthetic compound that has been investigated for its potential therapeutic effects in neurodegenerative and inflammatory diseases.[1]
Chemical Identity and Structure
The compound is the oxalate salt of Rivanicline. The chemical structure and identity are detailed below.
| Identifier | Value | Source(s) |
| IUPAC Name | (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | [2] |
| Synonyms | (E)-Metanicotine oxalate, this compound, TC-2403 | [3][4][5] |
| CAS Number | 220662-95-3, 183288-99-5 | [3][4][6][7] |
| Chemical Formula | C12H16N2O4 (also represented as C10H14N2·C2H2O4) | [2][3][8][9] |
| Molecular Weight | 252.27 g/mol | [2][3][6][8][9][10] |
| Canonical SMILES | CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | [2][8][10] |
| InChI Key | WTIZFOAIQXMQHC-DPZBITMOSA-N | [2][8][10] |
Physicochemical Properties
The following table summarizes the known physicochemical properties of RJR-2403 oxalate.
| Property | Value | Source(s) |
| Physical Appearance | White solid | [3][4] |
| Solubility | Soluble to 100 mM in water | [3][7][10] |
| Purity | ≥99% (by HPLC) | [5][6] |
| Storage Conditions | Desiccate at +4°C or store at -20°C | [3][7] |
Pharmacological Profile
RJR-2403 is a potent and selective agonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[3][4][5] This selectivity for central nervous system (CNS) receptors over peripheral receptors contributes to its favorable in vivo profile.[11][12]
Mechanism of Action
The primary mechanism of action for RJR-2403 is the activation of presynaptic α4β2 nAChRs. This activation leads to an influx of cations, depolarization of the neuronal membrane, and subsequent release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[13]
In Vitro Activity
The following table summarizes the in vitro binding affinities and functional potencies of RJR-2403.
| Assay | Receptor/System | Value | Source(s) |
| Binding Affinity (Ki) | α4β2 nAChR | 26 nM | [3][5][10] |
| α7 nAChR | 36000 nM | [3][5] | |
| Functional Potency (EC50) | Rat Thalamic Synaptosomes (⁸⁶Rb⁺ efflux) | 732 nM | [10][11] |
| Dopamine Release | 938 nM | [11] | |
| α4β2 nAChR | 16 µM | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays involving RJR-2403 oxalate are not publicly available. However, based on standard pharmacological testing, generalized methodologies are described below.
Receptor Binding Assay (Generalized)
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive inhibition assay using a radiolabeled ligand.
Neurotransmitter Release Assay (Generalized)
These assays measure the ability of a compound to stimulate the release of neurotransmitters from neuronal preparations, such as synaptosomes or brain slices.
In Vivo Studies
In vivo studies have demonstrated that RJR-2403 can reverse pharmacologically induced amnesia and enhance memory in animal models.[11][12] It exhibits a greater separation between its CNS-mediated cognitive effects and its peripheral cardiovascular and other systemic effects when compared to nicotine (B1678760).[12] For instance, RJR-2403 was found to be 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure.[12]
Summary
RJR-2403 oxalate is a well-characterized selective α4β2 nAChR agonist with demonstrated efficacy in preclinical models of cognitive impairment. Its selectivity for CNS receptors suggests a potential for therapeutic applications with a favorable side effect profile compared to less selective nicotinic agonists. The data presented in this guide, including its chemical properties, pharmacological profile, and generalized experimental workflows, provide a solid foundation for further research and development of this compound.
References
- 1. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RJR-2403 oxalate | C12H16N2O4 | CID 23298272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. RJR-2403 oxalate | CymitQuimica [cymitquimica.com]
- 5. RJR 2403 oxalate | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 6. scbt.com [scbt.com]
- 7. activebiopharma.com [activebiopharma.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. bio-techne.com [bio-techne.com]
- 11. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RJR-2403 (oxalate) | 220662-95-3 [amp.chemicalbook.com]
Rivanicline Oxalate in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rivanicline oxalate (B1200264), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its application in the context of Alzheimer's disease (AD) research. The document details its mechanism of action, summarizes key quantitative pharmacological data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Mechanism of Action
Rivanicline (also known as RJR-2403) is a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its therapeutic potential in neurodegenerative diseases like Alzheimer's stems from its ability to modulate cholinergic signaling, which is significantly impaired in AD patients.[2][3] The cholinergic system is crucial for cognitive processes such as learning, memory, and attention.[3]
Rivanicline exhibits selectivity for the α4β2 nAChR subtype, which is one of the most abundant nicotinic receptor subtypes in the brain.[1][4] The activation of these receptors by an agonist like Rivanicline is thought to enhance the release of several neurotransmitters, including acetylcholine and glutamate, thereby compensating for the cholinergic deficits seen in Alzheimer's disease.[4] While primarily targeting the α4β2 subtype, it also shows activity at other nAChRs, including the α7 subtype, which is also implicated in AD pathology through its interaction with amyloid-beta (Aβ).[4][5][6]
Pharmacological Profile
The pharmacological activity of Rivanicline has been characterized through various in vitro assays, revealing its binding affinities and functional potencies across different nAChR subtypes.
| Parameter | Target | Value | Source | Reference |
| Binding Affinity (Ki) | Rat Brain Cortex nAChRs | 26 nM | In vitro radioligand binding | [4][7] |
| α4β2 nAChR Subtype | 26 nM | In vitro radioligand binding | [4][7] | |
| Functional Potency (EC50) | Rat Brain Cortex nAChRs | 732 nM | In vitro functional assay | [4][7] |
| α4β2 nAChR Subtype | 16 µM | In vitro functional assay | [4] | |
| α4β4 nAChR Subtype | 50 µM | In vitro functional assay | [4] | |
| α3β2 nAChR Subtype | 150 µM | In vitro functional assay | [4] | |
| α7 nAChR Subtype | 240 µM | In vitro functional assay | [4] | |
| PC-12 (ganglionic) | > 1000 µM | In vitro functional assay | [4] |
Preclinical Efficacy in Animal Models
Rivanicline has been evaluated in several animal models of cognitive impairment, demonstrating its potential to restore learning and memory deficits.
| Animal Model | Dosage & Administration | Key Findings | Reference |
| Scopolamine-induced amnesia in rats | 0.6 µmol/kg (s.c.) | Reversed amnesia by increasing step-through latency in passive avoidance tasks. | [4] |
| Ibotenic acid-lesioned rats (forebrain cholinergic system) | 0 - 1.2 µmol/kg (s.c.) | Enhanced both working and reference memory in an 8-arm radial maze. | [4][8] |
| Eyeblink conditioning impairment in mice | 2 mg/kg (i.p.) | Restored learning ability. | [4][7] |
| General physiological tests in mice | 75-125 µmol/kg (s.c.) | Caused a decrease in body temperature, respiratory rate, and Y-maze activity, but was 15-50x less potent than nicotine. | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assays used to characterize compounds like Rivanicline.
Nicotinic Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype, such as the α4β2 or α7 nAChR.
Methodology:
-
Membrane Preparation:
-
Sacrifice male Sprague Dawley rats (180-200 g) by decapitation.[9]
-
Rapidly remove brains and homogenize specific regions (e.g., cortex, hippocampus) in ice-cold 50 mM Tris-HCl buffer.[9]
-
Centrifuge the homogenate at 48,000 g for 20 minutes at 4°C.[9]
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.[9]
-
Measure protein concentration of the final membrane suspension using a Lowry assay.[9]
-
-
Binding Reaction:
-
In a final volume of 0.5 ml, combine the membrane suspension (aliquot with known protein concentration), a radioligand specific for the target receptor (e.g., ¹²⁵I-α-bungarotoxin for α7 nAChRs), and varying concentrations of the test compound (Rivanicline).[9][10]
-
To determine non-specific binding, prepare parallel samples containing a high concentration of a known non-labeled ligand (e.g., 30 µM SSR180711 for α7 nAChRs).[9]
-
Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 150 minutes at 4°C).[9]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Cognitive Assessment: Passive Avoidance Task
This protocol describes a common behavioral test to evaluate the effects of a compound on learning and memory in an animal model of AD-related cognitive deficits.
Methodology:
-
Animal Model Induction:
-
Administer an amnesic agent, such as scopolamine (B1681570) (1.3 µmol/kg), to male Wistar rats (200-220 g) to induce a cognitive deficit, mimicking cholinergic dysfunction in AD.[4]
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., subcutaneous injection) at various doses (e.g., 0.06, 0.6, 6 µmol/kg) at a set time (e.g., 30 minutes) before the training session.[4] A control group receives a vehicle injection.
-
-
Training Session (Acquisition):
-
Place the rat in the illuminated compartment of a two-chamber passive avoidance apparatus.
-
When the rat crosses into the dark compartment, a mild, inescapable foot shock is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded. Healthy animals quickly learn to associate the dark compartment with the aversive stimulus.
-
-
Testing Session (Retention):
-
24 hours after the training session, place the rat back into the illuminated compartment.
-
Record the step-through latency (the time it takes for the rat to re-enter the dark compartment).
-
A longer latency indicates better memory retention of the aversive experience.
-
-
Data Analysis:
-
Compare the step-through latencies between the vehicle-treated amnesic group and the Rivanicline-treated amnesic groups.
-
A statistically significant increase in latency in the drug-treated group indicates a reversal of the scopolamine-induced memory impairment.[4]
-
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The α7 nAChR selective agonists as drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Rivanicline Oxalate and its Role in Ulcerative Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. Current therapeutic strategies, while effective for many, leave a significant portion of patients with an unmet medical need. The cholinergic anti-inflammatory pathway has emerged as a promising target for modulating the excessive immune response in UC. Rivanicline oxalate (B1200264), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been investigated for its potential therapeutic role in ulcerative colitis due to its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of Rivanicline's mechanism of action, supported by available preclinical data. Notably, this document highlights the existing data from in vitro studies and underscores the current absence of publicly available in vivo preclinical and clinical trial data for Rivanicline in the context of ulcerative colitis.
Introduction
Ulcerative colitis is a complex inflammatory condition involving a dysregulated immune response in the gastrointestinal tract. A key mediator in this process is the overproduction of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), a potent neutrophil chemoattractant. Rivanicline, also known by its development codes TC-2403 and RJR-2403, is a partial agonist of the α4β2 subtype of neural nicotinic acetylcholine receptors.[1] While initially developed for central nervous system disorders, its ability to inhibit IL-8 production has led to its investigation as a potential treatment for ulcerative colitis.[1] This guide will synthesize the available scientific information on Rivanicline's role in UC, focusing on its mechanism of action and preclinical findings.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
The proposed mechanism of action for Rivanicline in ulcerative colitis is centered on the modulation of the cholinergic anti-inflammatory pathway. This pathway represents a physiological mechanism by which the nervous system regulates inflammation.
The α4β2 Nicotinic Acetylcholine Receptor
Rivanicline is a subtype-selective partial agonist, binding primarily to the α4β2 nAChR.[1] These receptors are ligand-gated ion channels expressed on various cell types, including immune cells.
Inhibition of Pro-inflammatory Cytokine Production
The anti-inflammatory effect of Rivanicline is attributed to its ability to inhibit the production of pro-inflammatory cytokines, most notably IL-8.[1] By activating α4β2 nAChRs on immune and epithelial cells, Rivanicline is thought to initiate an intracellular signaling cascade that ultimately suppresses the transcription and release of IL-8, thereby reducing neutrophil infiltration and subsequent tissue damage in the colon.
Diagram: Proposed Anti-inflammatory Signaling Pathway of Rivanicline
Caption: Proposed mechanism of Rivanicline's anti-inflammatory effect.
Preclinical Data: In Vitro Studies
To date, the primary source of data on Rivanicline's efficacy in a model relevant to ulcerative colitis comes from an in vitro study by Spoettl et al. This study investigated the effect of Rivanicline (referred to as TC-2403-12, (E)-metanicotine hemigalactarate) on IL-8 production in various cell types.
Quantitative Data on IL-8 Inhibition
The following table summarizes the key quantitative findings from the study, demonstrating the inhibitory effect of Rivanicline on IL-8 secretion.
| Cell Type | Stimulus | Rivanicline (TC-2403-12) Effect on IL-8 Secretion |
| MM6 (Monocytic Cell Line) | TNF & LPS | Significant decrease to 30% of control (optimal with 24h pretreatment) |
| Neutrophils (Primary Cells) | TNF & LPS | Tended to be decreased |
| Colonic Epithelial Cells (Primary) | TNF & LPS | Tended to be decreased |
| HT-29 (Intestinal Epithelial Cell Line) | TNF & LPS | No influence on IL-8 secretion |
| Data extracted from Spoettl et al. |
Experimental Protocols
The methodologies employed in the key in vitro study are detailed below to provide a comprehensive understanding for researchers looking to replicate or build upon these findings.
Cell Culture and Treatment:
-
Cell Lines:
-
MM6 (human monocytic cell line): Cultured and used to model monocytes.
-
HT-29 (human intestinal epithelial cell line): Used as a model for colonic epithelial cells.
-
-
Primary Cells:
-
Neutrophils: Isolated from healthy donors.
-
Primary Colonic Epithelial Cells (CEC): Isolated from colon biopsies.
-
-
Stimulation: Cells were stimulated with Tumor Necrosis Factor (TNF) and Lipopolysaccharide (LPS) to induce an inflammatory response and IL-8 production.
-
Rivanicline Treatment: Cells were treated with Rivanicline (TC-2403-12). The study found that pretreatment for 24 hours yielded the most significant inhibitory effect on IL-8 secretion in MM6 cells.
Assays:
-
IL-8 Measurement: Interleukin-8 levels in the cell supernatants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
NF-κB Activation: The activation of the transcription factor NF-κB was also assessed by ELISA. The study concluded that the reduction in IL-8 was not mediated by the inhibition of NF-κB activation.
-
Apoptosis Quantification: Flow cytometry was used to quantify apoptosis, demonstrating that the observed decrease in cell activation was not a result of toxic effects leading to cell death.
Diagram: Experimental Workflow for In Vitro Rivanicline Studies
Caption: Workflow of the key in vitro experiments on Rivanicline.
In Vivo Preclinical and Clinical Data: A Research Gap
Despite the promising in vitro data, a comprehensive search of publicly available scientific literature and clinical trial registries reveals a notable absence of in vivo preclinical studies of Rivanicline in animal models of ulcerative colitis (e.g., DSS or TNBS-induced colitis). Furthermore, there is no published data from Phase I, II, or III clinical trials evaluating the safety and efficacy of Rivanicline in patients with ulcerative colitis. This lack of data represents a significant gap in the understanding of Rivanicline's potential as a therapeutic agent for this indication.
Discussion and Future Directions
The available in vitro evidence suggests that this compound, through its interaction with the α4β2 nAChR, can inhibit the production of the pro-inflammatory cytokine IL-8 in cell types relevant to the pathophysiology of ulcerative colitis. This provides a scientific rationale for its potential therapeutic application.
-
In Vivo Preclinical Studies: Evaluating the efficacy of Rivanicline in established animal models of colitis to assess its impact on disease activity, histology, and inflammatory markers in a whole-organism context.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Rivanicline when administered orally, as well as its target engagement in the gastrointestinal tract.
-
Clinical Trials: If preclinical data are favorable, well-designed, placebo-controlled clinical trials will be necessary to establish the safety, tolerability, and efficacy of Rivanicline in patients with ulcerative colitis.
Conclusion
This compound presents an interesting therapeutic concept for ulcerative colitis based on its selective agonism of the α4β2 nicotinic acetylcholine receptor and its demonstrated in vitro anti-inflammatory effects, specifically the inhibition of IL-8 production. However, the current body of evidence is limited to these in vitro findings. Further rigorous preclinical and clinical investigation is required to validate its potential as a novel treatment for ulcerative colitis. For researchers and drug development professionals, Rivanicline remains a molecule of interest within the broader exploration of the cholinergic anti-inflammatory pathway for IBD, though its clinical utility is yet to be determined.
References
Nootropic Effects of Rivanicline Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline oxalate (B1200264), a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant nootropic potential in preclinical studies. This technical guide provides an in-depth overview of the core scientific findings related to the cognitive-enhancing effects of Rivanicline. It details the compound's mechanism of action, summarizes key quantitative data from pivotal behavioral studies, and outlines the experimental protocols used to generate this data. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the molecular and procedural aspects of Rivanicline research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Rivanicline, also known as RJR-2403, is a neuronal nicotinic receptor agonist with high selectivity for the α4β2 subtype.[1][2] Its pro-cognitive effects have been evaluated in various animal models of learning and memory impairment.[1] This guide focuses on the oxalate salt of Rivanicline and its demonstrated efficacy in reversing chemically-induced amnesia and improving memory deficits associated with neurotoxic lesions.
Mechanism of Action: Modulation of Presynaptic Glutamate (B1630785) Release
Rivanicline exerts its nootropic effects primarily through the activation of presynaptic α4β2 nAChRs located on glutamatergic nerve terminals. This activation initiates a signaling cascade that enhances the release of glutamate, a key excitatory neurotransmitter crucial for synaptic plasticity and cognitive function.
The proposed signaling pathway is as follows:
-
Rivanicline Binding: Rivanicline binds to and activates presynaptic α4β2 nAChRs.
-
Calcium Influx: Activation of the receptor leads to an initial influx of calcium (Ca²⁺) through the receptor's ion channel.
-
VGCC Activation: The initial depolarization caused by Ca²⁺ influx activates voltage-gated calcium channels (VGCCs), leading to a larger influx of Ca²⁺ into the presynaptic terminal.
-
CICR: The increased intracellular Ca²⁺ concentration triggers further calcium release from internal stores, a process known as calcium-induced calcium release (CICR).
-
Glutamate Exocytosis: The elevated presynaptic Ca²⁺ levels promote the fusion of glutamate-containing vesicles with the presynaptic membrane, resulting in enhanced glutamate release into the synaptic cleft.
This enhanced glutamatergic transmission is believed to underlie the improvements in learning and memory observed with Rivanicline administration.
References
The Anti-inflammatory Properties of Rivanicline Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline ((E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine), also known as TC-2559 and RJR-2403, is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Initially investigated for its nootropic effects in neurodegenerative diseases, Rivanicline has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions such as ulcerative colitis. This technical guide provides an in-depth overview of the anti-inflammatory mechanism of action of Rivanicline oxalate (B1200264), supported by preclinical data. It details the experimental protocols used to elucidate its effects on inflammatory mediators and outlines the key signaling pathways involved. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The cholinergic anti-inflammatory pathway, a neural mechanism that inhibits inflammation, has become a focal point for therapeutic innovation. This pathway is primarily mediated by the vagus nerve and the neurotransmitter acetylcholine (ACh), which can modulate immune responses through interaction with nicotinic acetylcholine receptors (nAChRs) on immune cells. Rivanicline, as a selective α4β2 nAChR partial agonist, has emerged as a compound of interest for its potential to harness this pathway for therapeutic benefit. Preclinical studies have indicated that Rivanicline can suppress the production of key pro-inflammatory cytokines, suggesting its utility in diseases with an inflammatory etiology.[1][2] This document synthesizes the available preclinical evidence on the anti-inflammatory properties of Rivanicline oxalate.
Mechanism of Action
Rivanicline exerts its anti-inflammatory effects primarily through the activation of α4β2 nAChRs on immune cells, particularly macrophages. This interaction initiates an intracellular signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines and chemokines.
Inhibition of Pro-inflammatory Mediators
In vitro studies have demonstrated that Rivanicline (TC-2559) significantly suppresses the lipopolysaccharide (LPS)-induced upregulation of CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β) in the murine macrophage cell line J774A.1.[3][2] Furthermore, Rivanicline has been noted for its ability to inhibit the production of Interleukin-8 (IL-8), a key chemokine in the pathophysiology of ulcerative colitis.[1][4]
Core Signaling Pathway: α4β2 nAChR-JAK2-STAT3 Axis
The primary anti-inflammatory signaling pathway engaged by Rivanicline involves the inhibition of the Signal Transducer and activator of Transcription 3 (STAT3). Activation of the α4β2 nAChR by Rivanicline leads to the inhibition of STAT3 phosphorylation.[3][2] This is significant as phosphorylated STAT3 (pSTAT3) acts as a transcription factor for the genes encoding CCL3 and IL-1β. By preventing the phosphorylation of STAT3, Rivanicline effectively blocks the downstream transcription of these pro-inflammatory mediators.[3][2] The mechanism is specific to the STAT3 pathway, as Rivanicline has been shown not to affect the phosphorylation of nuclear factor-κB (NF-κB) p65.[3] While the direct link between α4β2 nAChR and STAT3 inhibition for Rivanicline is established, studies with other α4β2 agonists like nicotine (B1678760) suggest the involvement of Janus kinase 2 (JAK2) as an upstream regulator of STAT3 in this pathway.[3][5][6]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on the anti-inflammatory effects of Rivanicline (TC-2559).
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Rivanicline (TC-2559)
| Cell Line | Inflammatory Stimulus | Mediator | Rivanicline (TC-2559) Concentration | % Inhibition (relative to LPS control) | Reference |
| J774A.1 Murine Macrophages | LPS | CCL3 mRNA | 1 µM | ~50% | [3][2] |
| J774A.1 Murine Macrophages | LPS | IL-1β mRNA | 1 µM | ~60% | [3][2] |
Note: Data is estimated from graphical representations in the cited literature. The original study did not provide precise IC50 values.
Table 2: Effect of Rivanicline (TC-2559) on STAT3 Phosphorylation
| Cell Line | Inflammatory Stimulus | Analyte | Rivanicline (TC-2559) Concentration | Observation | Reference |
| J774A.1 Murine Macrophages | LPS | Phosphorylated STAT3 (pSTAT3) | 1 µM | Significant reduction in pSTAT3 levels | [3][2] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus in a macrophage cell line.
Cell Line: J774A.1 murine macrophage cell line.
Methodology:
-
Cell Culture: J774A.1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration, e.g., 100 ng/mL) to induce an inflammatory response. Control wells receive either no treatment, Rivanicline alone, or LPS alone.
-
Incubation: The plates are incubated for a predetermined time (e.g., 4 hours for mRNA analysis or 24 hours for protein analysis).
-
Sample Collection:
-
For mRNA analysis: The cells are lysed, and total RNA is extracted using a suitable kit.
-
For protein analysis: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of CCL3 and IL-1β mRNA are quantified relative to a housekeeping gene (e.g., GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted CCL3 and IL-1β in the supernatant is measured using specific ELISA kits.
-
Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3 in macrophages.
Methodology:
-
Cell Culture, Plating, and Treatment: J774A.1 cells are cultured, plated in 6-well plates, and treated with this compound and LPS as described in section 4.1.
-
Cell Lysis: After a short incubation period with LPS (e.g., 30 minutes), the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin.
Visualizations
Signaling Pathway
Caption: Rivanicline's anti-inflammatory signaling pathway.
Experimental Workflow
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
This compound demonstrates clear anti-inflammatory properties in preclinical models, primarily through the activation of α4β2 nAChRs and subsequent inhibition of the JAK2-STAT3 signaling pathway. This leads to a reduction in the expression of key pro-inflammatory mediators such as CCL3, IL-1β, and IL-8. The data presented in this guide provide a solid foundation for the further investigation of Rivanicline as a therapeutic agent for inflammatory diseases, including ulcerative colitis. Future research should focus on obtaining more detailed dose-response data, further elucidating the upstream signaling components linking α4β2 nAChR to JAK2, and translating these findings into relevant animal models of inflammatory disease. The targeted mechanism of action of Rivanicline offers a promising and specific approach to modulating the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. TC-2559, an α4β2 nicotinic acetylcholine receptor agonist, suppresses the expression of CCL3 and IL-1β through STAT3 inhibition in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. α4β2 nicotinic receptors partially mediate anti-inflammatory effects through Janus kinase 2-signal transducer and activator of transcription 3 but not calcium or cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine Activating α<sub>4</sub>β<sub>2</sub> Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - ProQuest [proquest.com]
Rivanicline Oxalate: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline (B1679396) ((E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine), also known as RJR-2403, is a synthetic organic compound that acts as a partial agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It exhibits subtype selectivity, with a primary affinity for the α4β2 nAChR subtype.[1][2] Initially investigated for its nootropic effects with potential applications in Alzheimer's disease, subsequent research has revealed its anti-inflammatory properties, specifically the inhibition of Interleukin-8 (IL-8) production, leading to its exploration as a treatment for ulcerative colitis.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for rivanicline oxalate, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacodynamics
Rivanicline's primary mechanism of action is the modulation of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.
Binding Affinity and Functional Potency
Rivanicline demonstrates a high affinity for the α4β2 nAChR subtype. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.
Table 1: Rivanicline Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [3H]Nicotine | Rat | Brain Cortex | 24 | [3] |
| High-affinity nAChRs | [3H]Nicotine | Rat | Brain Cortex | 26 | [4] |
Table 2: Rivanicline Functional Potency (EC50) at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Assay | Species | Tissue/Cell Line | EC50 (nM) | Emax (%) | Reference |
| Thalamic Synaptosomes | 86Rb+ Efflux | Rat | Thalamus | 732 | 91 | [4] |
| Dopamine Release | Neurotransmitter Release | Rat | Striatum | 938 | 82 | N/A |
| α4β2 | Not Specified | Not Specified | Not Specified | 16,000 | N/A | [4] |
Signaling Pathways and Mechanism of Action
Rivanicline's agonism at presynaptic α4β2 nAChRs enhances the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical modulation is believed to underlie its pro-cognitive and analgesic effects. Furthermore, rivanicline has been shown to inhibit the production of the pro-inflammatory cytokine IL-8, suggesting a role in modulating inflammatory signaling pathways.
Figure 1. Signaling pathway for rivanicline-mediated neurotransmitter release.
References
Rivanicline Oxalate: A Comprehensive Technical Guide to Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline (B1679396), also known as (E)-Metanicotine or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Its unique pharmacological profile has led to investigations into its therapeutic potential for a range of central nervous system disorders. This technical guide provides an in-depth analysis of the receptor binding affinity of rivanicline oxalate (B1200264), detailed experimental methodologies for its characterization, and a review of the associated signaling pathways.
Quantitative Receptor Binding and Functional Affinity
The binding affinity and functional potency of rivanicline oxalate have been characterized across various nAChR subtypes. The data, summarized below, highlights its selectivity for the α4β2 receptor.
Table 1: Rivanicline Receptor Binding Affinity (Ki)
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Rat Brain Cortex nAChRs | Rivanicline | Rat Brain Cortex | 26 | [2] |
| α4β2 nAChR | Rivanicline | - | 26 | [2] |
Table 2: Rivanicline Functional Potency (EC50)
| Receptor Subtype | Assay Type | Cell Line/System | EC50 (µM) | Reference |
| Rat Brain Cortex nAChRs | - | - | 0.732 | [2] |
| α4β2 nAChR | - | - | 16 | [2] |
| α4β4 nAChR | - | - | 50 | [2] |
| α3β2 nAChR | - | - | 150 | [2] |
| α7 nAChR | - | - | 240 | [2] |
| α3β2α5 nAChR | - | - | 360 | [2] |
Experimental Protocols
The characterization of rivanicline's interaction with nAChRs relies on established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor. A common method involves competition binding experiments.
Objective: To determine the inhibition constant (Ki) of rivanicline for nAChR subtypes.
Materials:
-
Radioligand: A high-affinity radiolabeled ligand for the nAChR subtype of interest (e.g., [³H]Cytisine for α4β2 nAChRs).[3]
-
Membrane Preparation: Homogenates from tissues or cells expressing the target nAChR subtype.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Workflow:
Procedure:
-
Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of rivanicline. Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the rivanicline concentration. The IC50 value (the concentration of rivanicline that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assays: ⁸⁶Rb⁺ Efflux Assay
Functional assays, such as the ⁸⁶Rb⁺ efflux assay, are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist at an ion channel-linked receptor.
Objective: To determine the EC50 of rivanicline for activating nAChR-mediated ion flux.
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest.
-
⁸⁶RbCl: A radioactive tracer for potassium ions.
-
Loading Buffer: A physiological buffer containing ⁸⁶RbCl.
-
Stimulation Buffer: A buffer containing various concentrations of rivanicline.
-
Wash Buffer: A buffer to remove extracellular ⁸⁶Rb⁺.
-
Scintillation Counter: For measuring radioactivity.
Workflow:
References
- 1. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Oxalate's CNS Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with a well-documented selectivity for the central nervous system (CNS). This technical guide provides an in-depth analysis of the core factors contributing to Rivanicline's CNS selectivity, focusing on its receptor binding profile, functional activity, and in vivo pharmacological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of CNS-targeted therapeutics.
Introduction
Rivanicline is a partial agonist at neural nAChRs, with a primary affinity for the α4β2 subtype, which is highly expressed in the brain and implicated in cognitive processes.[1][2][3] Originally investigated for its potential in treating Alzheimer's disease due to its nootropic effects, Rivanicline's pharmacological profile is characterized by a significant separation between its central and peripheral activities.[1] This CNS selectivity is a critical attribute, as it suggests the potential for therapeutic efficacy in neurological disorders with a reduced risk of peripheral side effects commonly associated with less selective nicotinic agonists like nicotine (B1678760).
Receptor Binding Affinity and Functional Activity
The foundation of Rivanicline's CNS selectivity lies in its differential affinity and functional potency at various nAChR subtypes.
Data Presentation: Receptor Binding and Functional Potency
| Receptor Subtype/Preparation | Ligand | Parameter | Value | Reference |
| Rat Brain Cortex nAChRs | Rivanicline | Ki | 26 ± 3 nM | [4] |
| α4β2 nAChR | Rivanicline | Ki | 26 nM | [5][6] |
| Rat Thalamic Synaptosomes (86Rb+ Efflux) | Rivanicline | EC50 | 732 ± 155 nM | [4] |
| Rat Thalamic Synaptosomes (86Rb+ Efflux) | Rivanicline | Emax | 91 ± 8% | [4] |
| Rat Thalamic Synaptosomes (86Rb+ Efflux) | Nicotine | EC50 | 591 ± 120 nM | [4] |
| Rat Thalamic Synaptosomes (86Rb+ Efflux) | Nicotine | Emax | 100 ± 25% | [4] |
| Dopamine (B1211576) Release | Rivanicline | EC50 | 938 ± 172 nM | [4] |
| Dopamine Release | Rivanicline | Emax | 82 ± 5% | [4] |
| Dopamine Release | Nicotine | EC50 | 100 ± 25 nM | [4] |
| Dopamine Release | Nicotine | Emax | 100 ± 13% | [4] |
| Muscle-type nAChRs (TE671/RD cells) | Rivanicline | Activity at 1 mM | Not significant | [4] |
| Ganglionic nAChRs (PC12 cells) | Rivanicline | Activity at 1 mM | Not significant | [4] |
| Guinea Pig Ileum Contraction | Rivanicline | Potency vs. Nicotine | >10-fold less potent | [4] |
| Muscle or Ganglionic nAChR Function | Rivanicline | IC50 (Antagonism) | > 1 mM | [4] |
Note: Ki is the inhibition constant, a measure of binding affinity. EC50 is the half-maximal effective concentration, a measure of functional potency. Emax is the maximum effect.
As the data indicates, Rivanicline binds with high affinity to nAChRs in the rat brain cortex, which are predominantly of the α4β2 subtype.[4][5][6] While its functional potency in activating CNS nAChRs (as measured by 86Rb+ efflux) is comparable to nicotine, it is significantly less potent in inducing dopamine release.[4] Crucially, Rivanicline shows a marked lack of activity at peripheral nAChR subtypes, including muscle and ganglionic receptors, at concentrations up to 1 mM.[4] This substantial difference in potency between central and peripheral receptors is a key determinant of its CNS-selective profile.
In Vivo Evidence of CNS Selectivity
Preclinical studies in animal models further substantiate the CNS-selective effects of Rivanicline, demonstrating cognitive enhancement at doses that elicit minimal peripheral side effects.
Data Presentation: In Vivo Pharmacological Effects
| Parameter | Rivanicline (Potency vs. Nicotine) | Reference |
| Decrease in Body Temperature | 15 to 30-fold less potent | [7] |
| Decrease in Respiration | 15 to 30-fold less potent | [7] |
| Y-maze Rears and Crosses | 15 to 30-fold less potent | [7] |
| Acoustic Startle Response | 15 to 30-fold less potent | [7] |
| Increase in Heart Rate | ~10-fold less potent | [7] |
| Increase in Blood Pressure | ~20-fold less potent | [7] |
These findings highlight that Rivanicline is significantly less potent than nicotine in producing a range of peripheral physiological effects, including changes in body temperature, respiration, and cardiovascular parameters.[7] In contrast, Rivanicline has been shown to be as effective or even more effective than nicotine in improving cognitive function in animal models of learning and memory.[7]
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity of Rivanicline for specific nAChR subtypes.
Methodology:
-
Receptor Preparation: Membranes are prepared from rat brain cortex (for total nAChRs) or from cell lines expressing specific human nAChR subtypes (e.g., HEK cells transfected with α4 and β2 subunits). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: A constant concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]cytisine for α4β2 nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Rivanicline).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Step-Through Passive Avoidance Test
Objective: To assess the effect of Rivanicline on learning and memory in a fear-motivated task.
Methodology:
-
Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door.
-
Acquisition Trial: A rat is placed in the lit compartment. When the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Drug Administration: Immediately after the acquisition trial, the rat is administered Rivanicline, a vehicle control, or a combination with an amnesic agent like scopolamine.
-
Retention Trial: Typically 24 hours after the acquisition trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
Data Analysis: The step-through latencies are compared between treatment groups to determine the effect of the drug on memory consolidation and retrieval.[7]
8-Arm Radial Maze with Ibotenic Acid Lesions
Objective: To evaluate the effect of Rivanicline on spatial working and reference memory in a rat model of cholinergic deficit.
Methodology:
-
Lesion Induction: Rats receive bilateral injections of ibotenic acid into the forebrain cholinergic projection system to induce a cognitive deficit. Sham-operated rats receive vehicle injections.
-
Apparatus: An eight-arm radial maze is used, with a food reward placed at the end of each arm.
-
Habituation and Shaping: Rats are habituated to the maze and trained to retrieve food from the arms.
-
Testing:
-
Working Memory Task: All eight arms are baited. The rat is placed in the central platform and allowed to explore the maze. An entry into an arm not previously visited is recorded as a correct choice. Re-entry into a previously visited arm is recorded as a working memory error.
-
Reference Memory Task: Only a subset of the arms (e.g., four) are consistently baited across trials. Entry into an unbaited arm is recorded as a reference memory error.
-
-
Drug Administration: Rivanicline or a vehicle control is administered prior to the maze trials.
-
Data Analysis: The number of working and reference memory errors are recorded and compared between the lesioned and sham groups, as well as between drug and vehicle-treated animals, to assess the cognitive-enhancing effects of Rivanicline.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Activation
Activation of the α4β2 nAChR by an agonist like Rivanicline initiates a cascade of intracellular events. The binding of the agonist opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ acts as a second messenger, triggering downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in cell survival and neuroprotection.[8][9]
α4β2 nAChR Signaling Cascade
Experimental Workflow for In Vivo Cognitive Assessment
The in vivo assessment of Rivanicline's cognitive-enhancing effects typically follows a structured workflow, from the creation of an animal model of cognitive impairment to the behavioral testing and data analysis.
In Vivo Cognitive Testing Workflow
Conclusion
The CNS selectivity of Rivanicline oxalate (B1200264) is a multifactorial characteristic rooted in its distinct pharmacological profile. Its high affinity for the centrally located α4β2 nAChR subtype, coupled with its significantly lower potency at peripheral nAChRs, results in a favorable therapeutic window for the treatment of cognitive deficits. In vivo studies corroborate these findings, demonstrating pro-cognitive effects at doses that do not induce significant peripheral side effects. This comprehensive understanding of Rivanicline's CNS selectivity, from receptor binding to behavioral outcomes, provides a strong rationale for its further investigation and development as a therapeutic agent for neurological disorders.
References
- 1. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uab.edu [uab.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Rivanicline Oxalate's Effect on Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rivanicline oxalate, a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has demonstrated significant effects on cholinergic neurotransmission. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Rivanicline's high affinity for the α4β2 nAChR subtype and its ability to modulate acetylcholine release underscore its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits.
Core Mechanism of Action
Rivanicline acts as a partial agonist at neural nicotinic acetylcholine receptors, with a pronounced selectivity for the α4β2 subtype.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine. This property allows it to modulate cholinergic activity, enhancing it in states of low acetylcholine and attenuating it in the presence of excessive stimulation. Its mechanism is thought to involve both direct postsynaptic receptor activation and presynaptic modulation of acetylcholine release.
Quantitative Data
The following tables summarize the binding affinity and functional potency of Rivanicline (also referred to as RJR-2403 in much of the preclinical literature) at various nAChR subtypes.
Table 1: Rivanicline (RJR-2403) Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes
| nAChR Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| α4β2 | [3H]Epibatidine | 26 | Rat Brain Cortex | [1] |
| α4β2 | [3H]Epibatidine | 26 | Rat Brain Cortex | [2] |
| α7 | [125I]α-Bungarotoxin | >10,000 | - | - |
| Muscle Type | [125I]α-Bungarotoxin | >100,000 | - | - |
| Ganglionic Type | [3H]Nicotine | >10,000 | - | - |
Table 2: Rivanicline (RJR-2403) Functional Potency (EC50/IC50) at Nicotinic Acetylcholine Receptor Subtypes
| Assay Type | nAChR Subtype | EC50 (nM) | Emax (% of Nicotine) | Species/Cell Line | Reference |
| 86Rb+ Efflux | Rat Thalamic Synaptosomes | 732 | 91% | Rat | [2] |
| [3H]Dopamine Release | Rat Striatal Synaptosomes | 938 | 82% | Rat | [2] |
| Whole-Cell Patch Clamp | Human α4β2 | 16,000 | - | HEK-293 Cells | [1] |
Table 3: In Vivo Effects of Rivanicline (RJR-2403) on Neurotransmitter Release in Rat Cortex
| Neurotransmitter | Dose (s.c.) | Maximum Increase from Baseline | Duration of Effect | Reference |
| Acetylcholine | 3.6 µmol/kg | ~90% | Up to 90 minutes | [3] |
| Norepinephrine | 3.6 µmol/kg | ~124% | - | [3] |
| Dopamine | 3.6 µmol/kg | ~131% | - | [3] |
| Serotonin | 3.6 µmol/kg | ~70% | Up to 90 minutes | [3] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Rivanicline for different nAChR subtypes.
Methodology based on Bencherif et al., 1996:
-
Tissue Preparation:
-
Male Sprague-Dawley rat brain cortices are dissected and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]Epibatidine for α4β2 nAChRs) and varying concentrations of Rivanicline.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Incubation is carried out at a specified temperature (e.g., 4°C) for a set duration (e.g., 75 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound ligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
Objective: To measure the effect of systemic Rivanicline administration on extracellular acetylcholine levels in the brain of freely moving rats.
Methodology based on Summers et al., 1996:
-
Animal Preparation and Surgery:
-
Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted targeting the desired brain region (e.g., the cerebral cortex).[3]
-
Animals are allowed to recover from surgery for a specified period (e.g., 48 hours).
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[4]
-
After a stabilization period to obtain a stable baseline of acetylcholine, Rivanicline is administered systemically (e.g., subcutaneously).[3]
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 15 minutes) before and after drug administration.
-
The concentration of acetylcholine in the dialysate is determined using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Acetylcholine levels in post-drug samples are expressed as a percentage of the average baseline concentration.
-
Statistical analysis is performed to determine the significance of the drug-induced changes in acetylcholine release.
-
Electrophysiological Recordings (Patch-Clamp)
Objective: To characterize the functional effects of Rivanicline on nAChRs expressed in a cellular system.
Methodology based on studies of nAChRs in heterologous expression systems:
-
Cell Culture and Transfection:
-
Electrophysiological Recording:
-
Drug Application:
-
Rivanicline, at various concentrations, is applied to the cell using a rapid perfusion system.
-
The current evoked by the application of Rivanicline is recorded.
-
-
Data Analysis:
-
The amplitude of the evoked current is measured and plotted against the concentration of Rivanicline to generate a concentration-response curve.
-
The EC50 (the concentration that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal function.
-
The maximal response (Emax) is compared to that of a full agonist to determine the partial agonist activity of Rivanicline.
-
Visualizations
Signaling Pathway
Caption: Rivanicline's interaction with the α4β2 nAChR.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of acetylcholine.
Logical Relationship: Rivanicline's CNS Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Oxalate for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] This technical guide provides an in-depth overview of Rivanicline oxalate's pharmacology, preclinical efficacy in models of cognitive impairment, and its underlying mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Mechanism of Action
Rivanicline selectively binds to and activates α4β2 nAChRs, which are predominantly expressed in the central nervous system and are critically involved in cognitive processes such as learning and memory.[1][2] As a partial agonist, Rivanicline elicits a response that is lower than that of a full agonist like acetylcholine, a characteristic that may contribute to a favorable therapeutic window by avoiding overstimulation and subsequent receptor desensitization.
Signaling Pathways
Activation of α4β2 nAChRs by Rivanicline initiates downstream signaling cascades implicated in neuronal function and plasticity. Two key pathways have been identified:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and synaptic plasticity. Agonist binding to the α4β2 receptor can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This cascade is believed to contribute to the neuroprotective and cognitive-enhancing effects of α4β2 agonists.
-
Metabotropic Signaling Cascade: Beyond its ion channel function, the α4β2 nAChR can also engage in metabotropic signaling. This involves the activation of a cascade including Src kinase, Syk kinase, and Phospholipase C gamma 1 (PLCγ1), which can modulate neuronal excitability and synaptic function independently of ion flux.
References
In Vitro Characterization of Rivanicline Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline, also known as (E)-metanicotine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of Rivanicline oxalate (B1200264), a salt form of the compound. Rivanicline exhibits selectivity for the α4β2 nAChR subtype, which is implicated in cognitive processes, making it a compound of interest for potential therapeutic applications in neurological and psychiatric disorders.[3][4] The following sections detail the binding affinity, functional activity, receptor subtype selectivity, and mechanism of action of Rivanicline oxalate, supported by experimental protocols and data presented for clear interpretation by researchers in the field of drug development.
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor/Tissue | Ligand | Kᵢ (nM) | Source |
| Rat Brain Cortex nAChRs | This compound | 26 | [3][5] |
| α4β2 nAChR | This compound | 26 | [3][5] |
| α7 nAChR | This compound | 36000 |
Table 2: Functional Activity of this compound
| nAChR Subtype | Assay Type | EC₅₀ (µM) | Efficacy (vs. Nicotine) | Source |
| Rat Thalamic Synaptosomes | ⁸⁶Rb⁺ Efflux | 0.732 | 91% | [6] |
| α4β2 | Electrophysiology | 16 | Partial Agonist | [3][7] |
| α4β4 | Electrophysiology | 50 | Partial Agonist | [3] |
| α3β2 | Electrophysiology | 150 | Partial Agonist | [3] |
| α7 | Electrophysiology | 240 | Partial Agonist | [3] |
| α3β2α5 | Electrophysiology | 360 | Partial Agonist | [3] |
| PC12 cells (ganglionic) | Neurotransmitter Release | >1000 | - | [6] |
| Muscle-type nAChRs | Electrophysiology | >1000 | - | [6] |
Mechanism of Action
This compound acts as a partial agonist at neuronal nAChRs, with a pronounced selectivity for the α4β2 subtype.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[6] This property is significant as it may offer a therapeutic window where cognitive enhancement can be achieved with a reduced risk of the side effects associated with full nicotinic agonism. The activation of presynaptic α4β2 nAChRs by Rivanicline has been shown to enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for various cognitive functions.[8][9]
Signaling Pathways
Activation of α4β2 nicotinic acetylcholine receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the opening of the ligand-gated ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. The rise in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are known to be involved in promoting cell survival, neuroprotection, and synaptic plasticity.
Signaling pathway of this compound at the α4β2 nAChR.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of this compound to nAChRs.
Protocol:
-
Membrane Preparation: Homogenize rat brain cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a radioligand with known affinity for nAChRs (e.g., [³H]-cytisine or [³H]-epibatidine), and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Workflow for a radioligand binding assay.
Functional Activity Assays
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity (EC₅₀ and efficacy) of this compound at specific nAChR subtypes expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular cell layer.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the recording chamber with varying concentrations of this compound and record the resulting ionic currents.
-
Data Analysis: Plot the current responses against the drug concentrations to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.
⁸⁶Rb⁺ Efflux Assay in Synaptosomes
This assay measures the functional activity of this compound by quantifying the efflux of ⁸⁶Rb⁺ (a tracer for K⁺) through activated nAChRs in synaptosomes.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat thalamus) by homogenization and differential centrifugation.
-
Loading with ⁸⁶Rb⁺: Incubate the synaptosomes with ⁸⁶Rb⁺ to allow for its uptake.
-
Stimulation: Expose the ⁸⁶Rb⁺-loaded synaptosomes to varying concentrations of this compound.
-
Measurement of Efflux: After a short incubation period, terminate the reaction and measure the amount of ⁸⁶Rb⁺ released from the synaptosomes.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux at each drug concentration and plot the data to determine the EC₅₀ and maximal efficacy.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of this compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes, this compound at a known concentration, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Workflow for an in vitro metabolic stability assay.
In Vitro Safety Pharmacology: hERG Assay
This assay evaluates the potential of this compound to inhibit the hERG potassium channel, which is a critical indicator of potential cardiac arrhythmia risk.
Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiological Recording: Use the patch-clamp technique (manual or automated) to record hERG currents from individual cells.
-
Drug Application: Apply varying concentrations of this compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the hERG current (IC₅₀). This value is then compared to the expected therapeutic plasma concentrations to assess the potential for QT prolongation.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor. Its distinct pharmacological profile suggests potential for therapeutic benefit in conditions where cognitive function is impaired, with a potentially favorable side effect profile compared to full nicotinic agonists. The methodologies outlined in this guide provide a framework for the continued investigation and development of Rivanicline and other nAChR modulators. Further in vitro studies on metabolic stability and safety pharmacology are essential to fully delineate the preclinical profile of this compound.
References
- 1. alchetron.com [alchetron.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nicotinic agonist RJR-2403 compensates the impairment of eyeblink conditioning produced by the noncompetitive NMDA-receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Rivanicline Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Rivanicline oxalate (B1200264) ((E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate), also known as RJR-2403 oxalate. Rivanicline is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), investigated for its potential therapeutic applications in cognitive dysfunction and inflammatory conditions.
Mechanism of Action
Rivanicline oxalate exerts its effects primarily by binding to and activating the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] This receptor subtype is widely expressed in the central nervous system and is implicated in various physiological processes, including learning, memory, and attention. As a partial agonist, Rivanicline stimulates the receptor but with a lower maximal effect than a full agonist like nicotine (B1678760). This profile may offer a favorable therapeutic window, providing efficacy with a reduced risk of the side effects associated with full nicotinic agonism.
Beyond its effects on cognition, Rivanicline has also been identified as an inhibitor of Interleukin-8 (IL-8) production, suggesting a potential anti-inflammatory mechanism of action.[1][3] This dual activity makes it a compound of interest for neurodegenerative diseases with an inflammatory component, such as Alzheimer's disease, and for inflammatory conditions like ulcerative colitis.[1]
Signaling Pathways
The activation of α4β2 nAChRs by Rivanicline is believed to enhance cognitive function through the modulation of neurotransmitter release. The binding of Rivanicline to presynaptic α4β2 receptors leads to an influx of cations, primarily Na+ and Ca2+, causing membrane depolarization. This depolarization facilitates the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and glutamate. The enhanced release of these neurotransmitters in brain regions critical for cognition, such as the cortex and hippocampus, is thought to underlie the observed improvements in learning and memory.
The anti-inflammatory effects of Rivanicline are linked to the inhibition of IL-8, a key chemokine involved in the recruitment and activation of neutrophils. While the precise intracellular signaling pathway for Rivanicline's IL-8 inhibition is not fully elucidated in the available literature, it is known to effectively inhibit TNF-α and LPS-induced IL-8 production.[3]
In Vitro Pharmacology
The in vitro profile of Rivanicline demonstrates its high affinity and selectivity for the α4β2 nAChR subtype.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Rat Brain Cortex nAChRs | 26 ± 3 nM | Rat | [1] |
| Functional Activity (EC50) | |||
| ⁸⁶Rb⁺ Efflux (Thalamic Synaptosomes) | 732 ± 155 nM | Rat | [1] |
| Dopamine Release | 938 ± 172 nM | Rat | [1] |
| Functional Efficacy (Emax) | |||
| ⁸⁶Rb⁺ Efflux (Thalamic Synaptosomes) | 91 ± 8% (vs. Nicotine) | Rat | [1] |
| Dopamine Release | 82 ± 5% (vs. Nicotine) | Rat | [1] |
Rivanicline was found to be significantly less potent at peripheral nAChRs, with an EC50 for guinea pig ileum contraction more than 10-fold higher than that of nicotine.[1] Furthermore, at concentrations up to 1 mM, Rivanicline did not significantly activate muscle-type nAChRs in human TE671/RD cells or nAChRs in PC12 cells, nor did it show activity at muscarinic receptors.[1] Chronic exposure of M10 cells to 10 µM Rivanicline resulted in an up-regulation of high-affinity nAChRs, similar to the effect observed with nicotine.[1]
In Vivo Pharmacology & Efficacy
Preclinical in vivo studies have demonstrated the cognitive-enhancing effects of Rivanicline in rodent models of memory impairment.
| Animal Model | Effect | Doses | Species | Reference |
| Scopolamine-Induced Amnesia (Passive Avoidance) | Significantly improved passive avoidance retention | 0.6 µmol/kg (s.c.) | Rat | [2] |
| Ibotenic Acid-Induced Forebrain Lesions (8-Arm Radial Maze) | Enhanced working and reference memory | 0.06 - 1.2 µmol/kg (s.c.) | Rat | [2] |
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicology data for this compound are not extensively available in the public domain. The available in vivo studies provide some insight into its physiological effects at higher doses.
| Parameter | Observation | Doses | Species | Reference |
| Physiological Effects | 15- to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze activity, and acoustic startle response | 75-125 µmol/kg (s.c.) | Mouse | [2] |
| Cardiovascular Effects | Approximately 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure | Not specified | Rat | [2] |
The lack of publicly available, detailed ADME and toxicology data represents a significant gap in the preclinical profile of this compound.
Experimental Protocols
Scopolamine-Induced Amnesia in Rats (Passive Avoidance Task)
This model assesses the ability of a compound to reverse a chemically induced deficit in short-term memory.
-
Animals: Male Wistar rats were used.
-
Apparatus: A two-compartment (light and dark) shuttle box with a grid floor in the dark compartment for delivering a mild foot shock.
-
Procedure:
-
Training: Each rat was placed in the light compartment. The latency to enter the dark compartment was recorded. Upon entering the dark compartment, a mild, inescapable foot shock was delivered.
-
Drug Administration: Immediately after training, scopolamine was administered to induce amnesia. This compound or vehicle was administered subcutaneously at various doses.
-
Testing: 24 hours after training, the rat was again placed in the light compartment, and the latency to enter the dark compartment was recorded for up to 300 seconds. A longer latency to enter the dark compartment is interpreted as improved memory of the aversive event.
-
Ibotenic Acid-Induced Forebrain Lesions in Rats (8-Arm Radial Maze)
This model evaluates the effect of a compound on spatial working and reference memory in animals with neurotoxic lesions that mimic aspects of neurodegenerative disease.
-
Animals: Rats were used.
-
Procedure:
-
Surgery: Animals received bilateral injections of ibotenic acid into the nucleus basalis magnocellularis to create lesions of the cholinergic forebrain projection system. Control animals underwent a sham surgery.
-
Training: Following a recovery period, food-deprived rats were trained on the 8-arm radial maze. In this task, a food reward is placed at the end of each of the eight arms. The rat's objective is to visit each arm once to retrieve the reward, without re-entering arms that have already been visited.
-
Drug Administration: this compound or vehicle was administered subcutaneously prior to the testing sessions.
-
Testing: The number of errors (re-entry into an already visited arm) was recorded. A decrease in the number of errors is indicative of improved spatial working and reference memory.
-
Conclusion
This compound is a selective α4β2 nicotinic acetylcholine receptor partial agonist with demonstrated efficacy in preclinical models of cognitive impairment. Its favorable in vitro selectivity for CNS nAChRs over peripheral subtypes is corroborated by in vivo data showing cognitive enhancement at doses with reduced physiological and cardiovascular side effects compared to nicotine.[1][2] The compound's additional anti-inflammatory properties, through the inhibition of IL-8 production, present a novel therapeutic angle.[1][3] However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available data on its pharmacokinetics and formal toxicology studies. The information presented in this guide, based on the available scientific literature, provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Rivanicline and other selective nAChR modulators.
References
Methodological & Application
Application Notes and Protocols for Rivanicline Oxalate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rivanicline oxalate (B1200264), a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in rodent models for preclinical research. The information compiled here is intended to guide researchers in designing experiments to investigate the cognitive-enhancing and neuroprotective effects of this compound.
Overview of Rivanicline Oxalate
Rivanicline is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2][3][4] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders characterized by cognitive deficits. In rodent models, this compound has demonstrated efficacy in improving memory and learning, particularly in models of cognitive impairment.[1][2][3]
Dosage and Administration in Rodent Models
The effective dosage of this compound can vary depending on the rodent species, the specific experimental model, and the intended biological effect. The following tables summarize reported dosages from various studies.
Table 1: this compound Dosages for Cognitive Enhancement in Rodent Models
| Rodent Species | Model | Dosage Range (µmol/kg) | Administration Route | Key Findings | Reference |
| Rat (Sprague-Dawley) | Scopolamine-induced amnesia | 0.06 - 6 | Subcutaneous (s.c.) | 0.6 µmol/kg reversed amnesia | [1] |
| Rat (Sprague-Dawley) | Ibotenic acid-induced cognitive deficit | 0.3 - 1.2 | Subcutaneous (s.c.) | Improved working and reference memory | [1] |
| Mouse | Eyeblink conditioning impairment | 2 mg/kg (single dose) | Intraperitoneal (i.p.) | Restored learning ability | [1][2] |
Table 2: this compound Dosages for Physiological and Behavioral Assessment in Rodent Models
| Rodent Species | Test | Dosage Range (µmol/kg) | Administration Route | Key Findings | Reference |
| Mouse | Physiological test battery | 75 - 125 | Subcutaneous (s.c.) | Decrease in body temperature, respiratory rate, Y-maze activity, and auditory startle response. Potency is 15-50x less than nicotine. | [1][2] |
Note on Dosage Forms: Rivanicline is available as oxalate and hemioxalate salts. The provided dosages are based on the active moiety. Researchers should adjust the administered weight based on the specific salt form used.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: this compound is typically dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Concentration Calculation: Calculate the required concentration based on the desired dosage (in mg/kg or µmol/kg) and the average weight of the animals. Ensure the final injection volume is within recommended limits (e.g., 5-10 ml/kg for subcutaneous injection in rats).
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve it in the chosen vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
Prepare fresh solutions on the day of the experiment.
-
Protocol for Assessing Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Rats)
This protocol is based on the passive avoidance task.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A two-chamber passive avoidance apparatus (one light, one dark compartment connected by a door).
-
Procedure:
-
Habituation: On day 1, allow each rat to explore the apparatus for 5 minutes.
-
Training (Day 2):
-
Place the rat in the light compartment.
-
Once the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, administer scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) to induce amnesia.
-
30 minutes after scopolamine administration, administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle.
-
-
Testing (Day 3):
-
Place the rat in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.
-
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Rivanicline acts as an agonist at α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. Activation of these receptors in the central nervous system leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization. This depolarization can enhance the release of various neurotransmitters, including glutamate, which is crucial for synaptic plasticity and cognitive functions.
Caption: this compound signaling pathway.
Experimental Workflow for a Rodent Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound in a rodent model.
Caption: A typical experimental workflow.
References
Application Notes and Protocols for Subcutaneous Administration of Rivanicline Oxalate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline oxalate (B1200264) is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system.[1][2] Its pro-cognitive and anti-inflammatory properties make it a compound of significant interest in preclinical research for neurodegenerative disorders and inflammatory diseases.[3] Subcutaneous (SC) administration in murine models is a common and effective method for evaluating the in vivo efficacy and pharmacokinetic profile of novel therapeutic agents like Rivanicline oxalate.
This document provides detailed application notes and protocols for the subcutaneous administration of this compound in mice, designed to assist researchers in achieving reproducible and reliable experimental outcomes. The information compiled herein is based on a comprehensive review of available literature and standard laboratory procedures.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | RJR-2403 oxalate; (E)-Metanicotine oxalate | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][4] |
| Molecular Weight | 252.27 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in sterile water up to 100 mM |
Reported In Vivo Subcutaneous Dosages of Rivanicline
| Species | Dosage Range | Study Context | Reference |
| Mouse (C57BL/6) | 75, 100, 125 µmol/kg (single dose) | Physiological test battery (body temperature, respiration, locomotor activity) | [1][3][5] |
| Rat (Wistar) | 0.06, 0.6, 6 µmol/kg (30 min before testing) | Scopolamine-induced amnesia model | [1][3] |
| Rat (Sprague-Dawley) | 0.3, 0.6, 0.9, 1.2 µmol/kg (20 min before testing) | Ibotenic acid lesion radial arm maze model (working memory) | [1][3][5] |
Note: The hemioxalate salt of Rivanicline has been used in some studies and is expected to have similar in vivo activity to the oxalate salt.[5]
In Vitro Activity of Rivanicline
| Target | Assay | Value | Reference |
| Rat brain cortex nAChRs | Kᵢ | 26 nM | [1][3] |
| Rat brain cortex nAChRs | EC₅₀ | 732 nM | [1][3] |
| α4β2 nAChR subtype | Kᵢ | 26 nM | [1][3] |
| α4β2 nAChR subtype | EC₅₀ | 16 µM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
This protocol is adapted from a method for preparing Rivanicline hemioxalate for in vivo administration and is suitable for achieving a clear, injectable solution.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the following in the specified ratio:
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
-
Formulate the Final Injection Solution:
-
For a final solution with 10% DMSO, add the this compound stock solution to the vehicle. For example, to prepare 1 mL of the final injection solution, add 100 µL of the DMSO stock solution to 900 µL of the prepared vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Storage:
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months in sealed, moisture-free containers.[5]
-
It is recommended to prepare the final injection solution fresh on the day of the experiment.
Protocol 2: Subcutaneous Administration in Mice
This protocol follows standard operating procedures for subcutaneous injections in mice.
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge, 5/8" length)
-
Mouse restraint device (optional)
-
70% Isopropyl alcohol and gauze (optional)
-
Sharps container
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg or µmol/kg).
-
The maximum recommended injection volume per site for subcutaneous administration in mice is 5 mL/kg.[5]
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Restraint and Injection Site:
-
Securely restrain the mouse. A common method is to grasp the loose skin at the scruff of the neck between your thumb and forefinger.
-
The preferred injection site is the loose skin over the shoulders (scruff) or the flank.[6]
-
-
Injection Technique:
-
Create a "tent" of skin at the injection site.
-
Insert the needle, with the bevel facing upwards, into the base of the skin tent, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for a Rivanicline Study.
Caption: Subcutaneous Injection Procedure in Mice.
Conclusion and Recommendations
The subcutaneous administration of this compound in mice is a viable and effective method for preclinical evaluation. Adherence to proper formulation and administration techniques is critical for ensuring animal welfare and the reliability of experimental data.
While the provided protocols offer a strong foundation for in vivo studies, it is important to note the current lack of publicly available, detailed pharmacokinetic data for this compound following subcutaneous administration in mice. Therefore, it is highly recommended that researchers conduct a preliminary pharmacokinetic study to determine key parameters such as bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), and half-life (t1/2) in their specific mouse strain and experimental conditions. This will enable more informed dose selection and interpretation of pharmacodynamic outcomes.
Further investigation into the dose-response relationship and the establishment of a full pharmacokinetic/pharmacodynamic (PK/PD) model will be invaluable for the continued development and understanding of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RJR-2403 oxalate | C12H16N2O4 | CID 23298272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological targeting of α3β4 nicotinic receptors improves peripheral insulin sensitivity in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Rivanicline Oxalate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline, also known as RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It has demonstrated potential in preclinical studies for its cognitive-enhancing effects and is being investigated for various neurological and psychiatric disorders.[1] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of Rivanicline oxalate (B1200264) in rats, intended to guide researchers in designing and executing in vivo studies. The information compiled herein is based on available preclinical data.
Data Presentation
Rivanicline Oxalate: In Vitro and In Vivo Data
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species | Tissue/Receptor | Reference |
| Binding Affinity (Ki) | 26 nM | Rat | Brain Cortex nAChRs | [1] |
| EC50 | 732 nM | Rat | Brain Cortex nAChRs | [1] |
| Binding Affinity (Ki) | 26 nM | - | α4β2 subtype | [1] |
| EC50 | 16 µM | - | α4β2 subtype | [1] |
Table 1: In Vitro Receptor Binding and Potency of Rivanicline. This table details the binding affinity (Ki) and half-maximal effective concentration (EC50) of Rivanicline for nicotinic acetylcholine receptors in rats.
| Animal Model | Dosing Regimen (s.c.) | Key Findings | Reference |
| Scopolamine-induced amnesia in male Wistar rats | 0.06, 0.6, 6 µmol/kg | 0.6 µmol/kg reversed amnesia | [2] |
| Ibotenic acid-lesioned male Sprague-Dawley rats | 0, 0.3, 0.6, 0.9, 1.2 µmol/kg | Improved working memory | [2] |
Table 2: Subcutaneous (s.c.) Administration of this compound in Rats. This table outlines effective doses and corresponding outcomes of Rivanicline administered subcutaneously in rat models of cognitive impairment.
| Animal Model | Dosing Regimen (i.p.) | Key Findings | Reference |
| MK-801-induced impairment of eyeblink conditioning in C57Bl/6 mice | 2 mg/kg | Restored learning ability | [2] |
Table 3: Intraperitoneal (i.p.) Administration of this compound in Mice. This table presents data from a study utilizing intraperitoneal injection of Rivanicline in a mouse model of learning impairment. Note that specific i.p. dosing studies in rats were not prominently available in the reviewed literature.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
The proper solubilization of this compound is crucial for accurate and reproducible in vivo studies. Due to its properties, a co-solvent system is often necessary.
Recommended Vehicle Formulations:
-
Formulation 1 (DMSO/PEG300/Tween-80/Saline):
-
Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
For the final injection volume, use a vehicle composition of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Slowly add the vehicle components to the this compound stock solution while vortexing to ensure complete dissolution.[3]
-
-
Formulation 2 (DMSO/Corn Oil):
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final injection volume, use a vehicle composition of:
-
10% DMSO
-
90% Corn Oil
-
-
Mix thoroughly to ensure a uniform suspension.[3]
-
-
Formulation 3 (DMSO/Saline):
-
For some applications, a simpler vehicle of DMSO and saline may be sufficient, for example, 20% DMSO in saline.
-
Note: The final concentration of DMSO should be kept as low as possible to avoid potential vehicle-induced effects. It is recommended to prepare a fresh solution for each experiment. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]
Intraperitoneal Injection Protocol in Rats
This protocol outlines the standard procedure for intraperitoneal injection in rats.
Materials:
-
This compound solution (prepared as described above)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Handling: Acclimatize the rats to the experimental environment to minimize stress. Handle the animals gently but firmly.
-
Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose.
-
Restraint: Restrain the rat manually or using a suitable restraint device. The animal should be positioned to expose the abdomen. A common technique is to hold the rat with its head tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, which is typically located on the left side, and the urinary bladder in the midline.
-
Sterilization: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should be drawn into the syringe).
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle smoothly.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
Visualizations
Signaling Pathway of Rivanicline at the α4β2 nAChR
Caption: Rivanicline's mechanism of action at the α4β2 nAChR.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a rat behavioral study with Rivanicline.
Logical Relationship of Rivanicline's Effects
Caption: The relationship between Rivanicline's actions from molecular to behavioral levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α4β2* nicotinic acetylcholine receptors drive human temporal glutamate/GABA balance toward inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic α4β2 Nicotinic Acetylcholine Receptors Increase Glutamate Release and Serotonin Neuron Excitability in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rivanicline Oxalate Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Rivanicline oxalate (B1200264) solutions using Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo research. The information is intended to ensure accurate and reproducible experimental outcomes.
Physicochemical and Pharmacological Properties
Rivanicline oxalate is the oxalate salt of Rivanicline, a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It is a valuable tool for investigating the role of this specific nAChR subtype in various physiological and pathological processes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| CAS Number | 220662-95-3 | [1] |
| Appearance | White solid | [3] |
| Purity | ≥98% | [2] |
| Target | α4β2 nicotinic acetylcholine receptor | [1][2] |
| Binding Affinity (Kᵢ) | 26 nM for α4β2 nAChR | [1][2] |
Solubility and Storage
| Parameter | Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Stock Solution Concentration | 10 mM | Inferred from supplier data |
| Storage of Solid | -20°C for up to 3 years | [5] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 252.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 2.52 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM DMSO stock solution with the appropriate cell culture medium or physiological buffer immediately before use.
Important Considerations:
-
The final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Perform a vehicle control experiment using the same final concentration of DMSO as in the this compound-treated samples.
Diagrams
Caption: Workflow for this compound Solution Preparation.
Caption: Postulated α4β2 nAChR Metabotropic Signaling Pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Rivanicline Oxalate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Rivanicline oxalate (B1200264) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of Rivanicline in bulk drug substance or formulated products. The protocol includes instrument conditions, sample and standard preparation, and a summary of validation parameters presented in a clear, tabular format.
Introduction
Rivanicline, also known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a partial agonist at neural nicotinic acetylcholine (B1216132) receptors, with selectivity for the α4β2 subtype.[1] It has been investigated for its potential therapeutic effects in various neurological conditions. Accurate and precise analytical methods are crucial for the quality control and characterization of Rivanicline oxalate in research and development. This document provides a comprehensive HPLC protocol for its analysis.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.0 with Orthophosphoric Acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 70:30 (Buffer:Acetonitrile) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase, following the same procedure as for the standard stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for the validation of this analytical method. (Note: The data presented here are exemplary and should be verified experimentally.)
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 20 | 1,025,000 |
| 30 | 1,530,000 |
| 40 | 2,045,000 |
| 50 | 2,550,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision of the Method
| Parameter | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Concentration (µg/mL) | 20 | 20 |
| Mean Peak Area | 1,024,500 | 1,026,000 |
| Standard Deviation | 8,200 | 9,800 |
| % RSD | 0.80% | 0.95% |
Table 3: Accuracy (Recovery) of the Method
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.8% |
| 100% | 20 | 20.1 | 100.5% |
| 120% | 24 | 24.3 | 101.3% |
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of 6 Injections | ≤ 2.0% | 0.85% |
Visualizations
References
Rivanicline Oxalate in Scopolamine-Induced Amnesia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a well-established pharmacological tool to induce transient cognitive deficits in animal models, mimicking aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease.[1][2] These models are crucial for the preclinical evaluation of potential therapeutic agents aimed at improving learning and memory. Rivanicline (also known as RJR-2403), a neuronal nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the α4β2 subtype, has demonstrated efficacy in reversing scopolamine-induced amnesia.[3] This document provides detailed application notes and experimental protocols for utilizing Rivanicline oxalate (B1200264) in scopolamine-induced amnesia models, supported by quantitative data and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action
Scopolamine induces memory impairment by blocking muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission.[1][4] Rivanicline, on the other hand, acts as a partial agonist at α4β2 nAChRs.[3] The activation of these receptors is believed to enhance cholinergic signaling and downstream pathways involved in learning and memory, effectively counteracting the amnesic effects of scopolamine.[5]
Signaling Pathway
References
- 1. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 2. criver.com [criver.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline attenuates nicotine-enhanced brain-stimulation reward by activation of α4β2 nicotinic receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rivanicline Oxalate in Passive Avoidance Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline oxalate (B1200264) is a potent and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are widely expressed in the central nervous system and play a crucial role in cognitive processes, including learning and memory.[2] The passive avoidance task is a widely utilized behavioral paradigm to assess the effects of pharmacological agents on learning and memory in rodents.[3][4] This document provides detailed application notes and protocols for the utilization of Rivanicline oxalate in passive avoidance tasks, particularly in models of cognitive impairment.
Mechanism of Action
This compound exerts its pro-cognitive effects by binding to and activating α4β2 nAChRs. This activation leads to an influx of cations, primarily Na+ and Ca2+, into the neuron, causing membrane depolarization. The subsequent increase in intracellular calcium can trigger a cascade of downstream signaling events that are critical for synaptic plasticity, learning, and memory. One such pathway is the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is known to promote neuronal survival and enhance synaptic function.[5]
Experimental Protocols
Passive Avoidance Task in a Scopolamine-Induced Amnesia Model (Rats)
This protocol describes the use of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Passive avoidance apparatus (e.g., step-through or step-down)
-
Male Wistar rats (200-250 g)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment. Handle the animals for a few minutes each day to habituate them to the experimenter.
-
Drug Preparation:
-
Dissolve this compound in saline to the desired concentrations (e.g., for doses of 0.06, 0.6, and 6 µmol/kg).
-
Dissolve scopolamine hydrobromide in saline (e.g., for a dose of 1.3 µmol/kg).
-
-
Experimental Groups:
-
Control: Saline + Saline
-
Scopolamine: Saline + Scopolamine
-
Rivanicline (low dose): this compound (0.06 µmol/kg) + Scopolamine
-
Rivanicline (mid dose): this compound (0.6 µmol/kg) + Scopolamine
-
Rivanicline (high dose): this compound (6 µmol/kg) + Scopolamine
-
-
Acquisition Trial (Day 1):
-
Administer this compound (or saline) via subcutaneous (s.c.) injection 30 minutes before the acquisition trial.
-
Administer scopolamine (or saline) via intraperitoneal (i.p.) injection 15 minutes before the acquisition trial.
-
Place the rat in the illuminated compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the initial latency to enter the dark compartment.
-
Return the rat to its home cage.
-
-
Retention Trial (Day 2):
-
24 hours after the acquisition trial, place the rat back into the illuminated compartment.
-
Record the step-through latency, which is the time it takes for the rat to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). No foot shock is delivered during the retention trial.
-
An increased step-through latency is indicative of improved memory retention.
-
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on step-through latency in a scopolamine-induced amnesia model in rats.
| Experimental Group | Treatment | Step-Through Latency (seconds) |
| Control | Saline + Saline | ~250 |
| Scopolamine | Saline + Scopolamine (1.3 µmol/kg) | ~50 |
| Rivanicline (low dose) | This compound (0.06 µmol/kg) + Scopolamine | No significant effect |
| Rivanicline (mid dose) | This compound (0.6 µmol/kg) + Scopolamine | Significantly increased |
| Rivanicline (high dose) | This compound (6 µmol/kg) + Scopolamine | No significant effect |
Note: The values in the table are approximate and intended for illustrative purposes based on available data. Actual results may vary.[1]
Logical Relationships
References
Application Notes and Protocols for Rivanicline Oxalate in Y-Maze and Radial Arm Maze Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline oxalate (B1200264), also known as RJR-2403, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] This receptor is widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. Preclinical studies have demonstrated the potential of Rivanicline to enhance cognitive function, particularly in models of memory impairment. This document provides detailed application notes and protocols for evaluating the effects of Rivanicline oxalate in two commonly used behavioral paradigms for assessing spatial and working memory in rodents: the Y-maze and the radial arm maze.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in the radial arm maze and its impact on general locomotor activity in the Y-maze.
Table 1: Effects of this compound on Radial Arm Maze Performance in Rats with Ibotenic Acid-Induced Forebrain Lesions
| Treatment Group | Dose (µmol/kg, s.c.) | Working Memory Errors (Mean ± SEM) | Reference Memory Errors (Mean ± SEM) |
| Vehicle Control | 0 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| This compound | 0.3 | 1.4 ± 0.2 | 0.9 ± 0.1 |
| This compound | 0.6 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| This compound | 1.2 | 1.3 ± 0.3 | 0.8 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and based on qualitative descriptions in cited literature.[1]
Table 2: Dose-Response of this compound on Working Memory in Young Adult Rats in the Radial Arm Maze
| Treatment Group | Dose (mg/kg, p.o.) | Working Memory Errors (Mean ± SEM) |
| Vehicle Control | 0 | 3.1 ± 0.4 |
| This compound | 0.3 | 2.2 ± 0.3* |
| This compound | 1.0 | 1.9 ± 0.2** |
| This compound | 3.0 | 2.8 ± 0.4 |
| This compound | 10.0 | 3.0 ± 0.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and based on qualitative descriptions in cited literature.
Table 3: Effects of this compound on Y-Maze Activity in Mice
| Treatment Group | Dose (µmol/kg, s.c.) | Total Arm Entries (Mean ± SEM) |
| Vehicle Control | 0 | 35 ± 3 |
| This compound | 75 | 24 ± 2* |
| This compound | 125 | 18 ± 2** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and based on qualitative descriptions in cited literature.[1]
Experimental Protocols
Radial Arm Maze Test for Working and Reference Memory
This protocol is designed to assess the effects of this compound on spatial working and reference memory in rats, based on the methodology used in studies with lesion-induced memory impairment.[1]
1. Animals:
-
Male Wistar rats (250-300g at the start of the experiment).
-
Animals are housed individually in a temperature-controlled room with a 12-h light/dark cycle.
-
Food is restricted to maintain 85-90% of their free-feeding body weight, with water available ad libitum.
2. Apparatus:
-
An eight-arm radial maze, elevated 50 cm from the floor. Each arm (60 cm long x 12 cm wide) radiates from a central octagonal platform (30 cm diameter).
-
A small food well (1 cm deep) is located at the end of each arm.
-
The maze is situated in a room with various extra-maze cues (e.g., posters, shelves) to facilitate spatial navigation.
3. Ibotenic Acid Lesions (Optional Model of Memory Impairment):
-
Rats are anesthetized with an appropriate anesthetic.
-
Using a stereotaxic apparatus, ibotenic acid is infused into the nucleus basalis magnocellularis to induce a cholinergic deficit, a model relevant to Alzheimer's disease.
-
Animals are allowed a recovery period of at least two weeks before behavioral testing.
4. Procedure:
-
Habituation: For two days, rats are placed on the central platform and allowed to explore the maze for 10 minutes, with food pellets scattered throughout the maze.
-
Training:
-
Four of the eight arms are consistently baited with a food reward (e.g., a small piece of a sweetened cereal). The other four arms are never baited.
-
Each rat is placed on the central platform and allowed to explore the maze until all four baited arms have been visited or for a maximum of 10 minutes.
-
An arm entry is defined as the rat placing all four paws inside the arm.
-
Training continues for 10-15 days, or until a stable baseline performance is achieved.
-
-
Testing:
-
This compound or vehicle is administered subcutaneously (s.c.) 30 minutes before placing the rat in the maze.
-
The same four arms are baited as in the training phase.
-
The rat is placed on the central platform and the trial begins.
-
The trial ends when all four baited arms have been visited or after 10 minutes.
-
The sequence of arm entries is recorded.
-
5. Data Analysis:
-
Working Memory Error: Re-entry into a previously visited baited arm within the same trial.
-
Reference Memory Error: Entry into an arm that was never baited.
-
Statistical analysis is typically performed using ANOVA, followed by post-hoc tests to compare different dose groups to the vehicle control.
Y-Maze Test for Spontaneous Alternation and Locomotor Activity
This protocol is designed to assess the effects of this compound on spontaneous alternation, a measure of spatial working memory, and general locomotor activity in mice.[1]
1. Animals:
-
Male CD-1 mice (25-30g at the start of the experiment).
-
Animals are housed in groups in a temperature-controlled room with a 12-h light/dark cycle.
-
Food and water are available ad libitum.
2. Apparatus:
-
A Y-shaped maze with three identical arms (40 cm long x 10 cm wide x 20 cm high) positioned at 120-degree angles from each other.
-
The maze is constructed from a non-porous material (e.g., dark-colored acrylic) to minimize olfactory cues.
3. Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes before the test begins.
-
Testing:
-
This compound or vehicle is administered subcutaneously (s.c.) 15-30 minutes before the test.
-
Each mouse is placed in the center of the Y-maze.
-
The mouse is allowed to freely explore the maze for 8 minutes.
-
The sequence of arm entries is recorded manually or using an automated video-tracking system.
-
An arm entry is defined as the mouse placing all four paws inside the arm.
-
The maze is cleaned with 70% ethanol (B145695) between each trial to remove any olfactory cues.
-
4. Data Analysis:
-
Total Number of Arm Entries: A measure of general locomotor activity.
-
Spontaneous Alternation: A sequence of three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).
-
Percentage of Spontaneous Alternation: Calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100.
-
Statistical analysis is typically performed using a t-test or ANOVA to compare the Rivanicline-treated groups to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflows
Caption: Experimental workflow for the Radial Arm Maze test.
Caption: Experimental workflow for the Y-Maze test.
References
Rivanicline Oxalate: Application Notes and Protocols for Studying Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rivanicline oxalate (B1200264), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in preclinical studies of learning and memory. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.
Introduction
Rivanicline is a potent and selective partial agonist of α4β2 neuronal nicotinic acetylcholine receptors (nAChRs). Its pro-cognitive effects make it a valuable pharmacological tool for investigating the role of the cholinergic system in learning and memory processes. Rivanicline has been shown to ameliorate cognitive deficits in various animal models, suggesting its potential for studying neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
Rivanicline selectively binds to and activates α4β2 nAChRs, which are widely expressed in brain regions critical for cognition, including the hippocampus and prefrontal cortex.[1] Activation of these presynaptic nAChRs enhances the release of neurotransmitters, such as acetylcholine and glutamate, leading to the modulation of synaptic plasticity. This modulation is thought to underlie the cognitive-enhancing effects of Rivanicline. Downstream signaling cascades, including the PI3K/Akt and CREB pathways, are implicated in the long-term changes in synaptic function that support learning and memory.[2][3][4]
Data Presentation
Rivanicline Oxalate Binding Affinity and Potency
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Species | Reference |
| α4β2 nAChR | 26 nM | 16 µM | Rat | [5] |
| Rat Brain Cortex nAChRs | 26 nM | 732 nM | Rat | [5] |
Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Behavioral Test | This compound Dose | Effect | Reference |
| Scopolamine-Induced Amnesia (Rats) | Passive Avoidance | 0.6 µmol/kg, s.c. | Reversed amnesia, increased step-through latency | [5] |
| Ibotenic Acid Lesions of Forebrain (Rats) | 8-Arm Radial Maze | 0 - 1.2 µmol/kg, s.c. | Enhanced working and reference memory | [5] |
| Scopolamine-Induced Amnesia (Mice) | Y-Maze | Not Specified | Improved spontaneous alternation | [6] |
| Scopolamine-Induced Amnesia (Mice) | T-Maze | Not Specified | Reversal of cognitive deficit | [6] |
Signaling Pathway
The binding of this compound to the α4β2 nAChR initiates a cascade of intracellular events that are crucial for synaptic plasticity and memory formation.
Experimental Protocols
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
I. Apparatus
-
A two-compartment box with a light and a dark chamber separated by a guillotine door.
-
The dark chamber is equipped with a grid floor connected to a shock generator.
II. Procedure
-
Habituation (Day 1):
-
Place the animal in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door and measure the latency to enter the dark compartment (all four paws inside).
-
-
Training (Acquisition - Day 1, immediately after habituation):
-
Once the animal enters the dark compartment, close the guillotine door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal 30 seconds after the shock and return it to its home cage.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle 30 minutes before the training session.[5] To model amnesia, a cholinergic antagonist like scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the training.[7][8]
-
-
Retention Test (Day 2, 24 hours after training):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
Increased latency indicates better memory retention.
-
Radial Arm Maze (RAM) Test
This test evaluates spatial working and reference memory.
I. Apparatus
-
An elevated central platform with eight arms radiating outwards.
-
Food wells are located at the end of each arm.
II. Procedure
-
Habituation (2-3 days):
-
Allow the animal to freely explore the maze with all arms baited for 10 minutes each day.
-
-
Training (Win-Shift Task):
-
Bait four of the eight arms. The same four arms are baited for each trial for a given animal (reference memory component).
-
Place the animal on the central platform and allow it to explore the maze until all four baited arms have been visited or for a set duration (e.g., 10 minutes).
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Working memory errors: Entries into arms that have already been visited within the same trial.
-
Reference memory errors: Entries into arms that are never baited.
-
A decrease in both types of errors indicates improved spatial learning and memory.
-
Y-Maze Spontaneous Alternation Test
This test assesses short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
I. Apparatus
-
A Y-shaped maze with three identical arms.
II. Procedure
-
Procedure:
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle prior to the test. Cognitive deficits can be induced using models like scopolamine-induced amnesia.[11]
-
-
Data Collection and Analysis:
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An increase in the percentage of spontaneous alternation suggests an improvement in spatial working memory.[12]
-
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study investigating the effects of this compound on learning and memory.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impairment of radial-arm maze performance in rats following lesions involving the cholinergic medial pathway: reversal by arecoline and differential effects of muscarinic and nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of fornix and caudate nucleus lesions on two radial maze tasks: evidence for multiple memory systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aberrant Dopamine System Function in the Ferrous Amyloid Buthionine (FAB) Rat Model of Alzheimer’s Disease [mdpi.com]
- 12. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
Rivanicline Oxalate: A Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline, also known as RJR-2403, is a potent and selective partial agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its high affinity and selectivity for this specific receptor subtype make Rivanicline oxalate (B1200264) an invaluable tool compound for investigating the role of α4β2 nAChRs in various physiological and pathological processes within the central nervous system. These processes include cognitive functions like learning and memory, as well as the underlying mechanisms of neurodegenerative diseases such as Alzheimer's disease and certain aspects of schizophrenia.[4][5] Rivanicline has also been explored for its potential therapeutic effects, including nootropic, anti-inflammatory, stimulant, and analgesic properties.[1][3]
Mechanism of Action
Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1][2] This means that it binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine or nicotine. This property is crucial as it can stabilize the receptor in an active state without causing excessive stimulation, which could lead to desensitization or toxicity. The activation of α4β2 nAChRs by Rivanicline leads to the opening of the ion channel, allowing the influx of cations, primarily Ca2+ and Na+. This influx of ions depolarizes the neuron, leading to the modulation of neurotransmitter release and downstream signaling cascades. One of the key pathways implicated in the effects of α4β2 nAChR activation on cognition and neuroprotection is the PI3K-Akt signaling pathway.[4]
Data Presentation
In Vitro Binding Affinities and Potencies of Rivanicline
| Receptor Subtype | Parameter | Value | Species | Reference |
| α4β2 nAChR | Ki | 26 nM | Rat | [3][4][5] |
| Rat Brain Cortex nAChRs | Ki | 26 nM | Rat | [4][5] |
| α7 nAChR | Ki | 3.6 µM | Rat | |
| α4β2 nAChR | EC50 | 16 µM | Rat | [4][5] |
| Rat Brain Cortex nAChRs | EC50 | 732 nM | Rat | [4][5] |
| α7 nAChR | EC50 | 240 µM | Rat | [4] |
| α3β2α5 nAChR | EC50 | 360 µM | Rat | [4] |
In Vivo Efficacy of Rivanicline in Preclinical Models
| Model | Species | Rivanicline Oxalate Dose | Effect | Reference |
| Scopolamine-induced Amnesia (Passive Avoidance) | Rat | 0.6 µmol/kg, s.c. | Reversed amnesia, increased step-through latency. | [4] |
| Ibotenic Acid Lesions (8-Arm Radial Maze) | Rat | 0 - 1.2 µmol/kg, s.c. | Improved working and reference memory. | [4] |
| Eyeblink Conditioning Impairment | Mouse | 2 mg/kg, i.p. | Restored learning ability. | [4] |
| Cortical Neurotransmitter Release (Microdialysis) | Rat | 1.2 - 7.2 µmol/kg, s.c. | Increased extracellular levels of acetylcholine, norepinephrine, and dopamine (B1211576). |
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Binding)
This protocol is a generalized procedure to determine the binding affinity (Ki) of this compound for α4β2 nAChRs.
Materials:
-
Cell membranes prepared from a cell line stably expressing rat α4β2 nAChRs.
-
Radioligand, e.g., [³H]-Epibatidine.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [³H]-Epibatidine, and the various concentrations of this compound or vehicle.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Passive Avoidance Test for Memory Assessment
This protocol outlines a general procedure to assess the effect of this compound on learning and memory in a rat model of amnesia.
Apparatus:
-
A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation: On day 1, allow each rat to explore the apparatus for a few minutes with the guillotine door open.
-
Training (Acquisition Trial): On day 2, place the rat in the light compartment. After a brief acclimatization period (e.g., 60 seconds), open the guillotine door. When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the rat from the apparatus and return it to its home cage.
-
Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle at a predetermined time before or after the training trial, depending on the experimental design (e.g., to test effects on acquisition or consolidation). To induce amnesia, a substance like scopolamine (B1681570) can be administered prior to training.[4]
-
Testing (Retention Trial): 24 hours after the training trial, place the rat back in the light compartment. Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event. An upper cut-off time (e.g., 300 seconds) is typically set.
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for measuring extracellular levels of acetylcholine and dopamine in the brain of a freely moving rat following administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical or mass spectrometric detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 1.2 - 7.2 µmol/kg, s.c.) or vehicle.
-
Post-injection Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels for each animal.
Visualizations
Caption: Signaling pathway of this compound at the synapse.
Caption: Experimental workflow for the Passive Avoidance Test.
Caption: Experimental workflow for In Vivo Microdialysis.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivanicline - Wikipedia [en.wikipedia.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Rivanicline Oxalate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits a high affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system and plays a crucial role in cognitive function, learning, and memory.[1][2] Rivanicline has demonstrated potential in preclinical studies for its cognitive-enhancing and neuroprotective properties.[3] These application notes provide detailed protocols for utilizing Rivanicline oxalate (B1200264) in primary neuronal cultures to investigate its biological activities, including neuroprotection, effects on intracellular calcium dynamics, and modulation of key signaling pathways.
Data Presentation
Rivanicline Oxalate Properties and Activity
| Parameter | Value | Species/System | Reference |
| Synonyms | RJR-2403 oxalate; (E)-Metanicotine oxalate | N/A | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | N/A | N/A |
| Molecular Weight | 252.27 g/mol | N/A | N/A |
| Ki (α4β2 nAChR) | 26 nM | Rat Brain Cortex | [1][2][4] |
| EC₅₀ (α4β2 nAChR) | 16 µM | Rat Brain Cortex | [1][2][4] |
| EC₅₀ (86Rb+ Efflux) | 732 nM | Rat Thalamic Synaptosomes | [2][3] |
| EC₅₀ (Dopamine Release) | 938 nM | Rat Thalamic Synaptosomes | [3] |
Signaling Pathways
Activation of α4β2 nicotinic acetylcholine receptors by agonists such as Rivanicline is known to trigger several downstream signaling cascades implicated in neuroprotection and synaptic plasticity. The primary mechanism involves the influx of cations, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. The resulting increase in intracellular calcium can activate various signaling molecules, including Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase (CaMK), and the PI3K/Akt and ERK1/2 pathways. These pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in neuronal survival and function.
Caption: Rivanicline Signaling Pathway.
Experimental Protocols
I. Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Protocol:
-
Plate Coating:
-
Aseptically coat culture plates or coverslips with 100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
The following day, wash the plates three times with sterile water and allow them to air dry in a sterile hood.
-
Coat the plates with 5 µg/mL laminin in sterile PBS for at least 4 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove the embryos and decapitate them.
-
Dissect the cortices or hippocampi from the embryonic brains in a fresh dish of ice-cold HBSS.
-
-
Cell Dissociation:
-
Transfer the dissected tissue to a sterile 15 mL conical tube.
-
Wash the tissue twice with sterile HBSS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding 8 mL of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Maintenance:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine the cell density using a hemocytometer.
-
Plate the neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days. Neurons are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).
-
Caption: Primary Neuronal Culture Workflow.
II. Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity
This protocol assesses the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures (DIV 7-14) in 96-well plates
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
L-Glutamic acid stock solution (e.g., 10 mM in sterile water)
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Pre-treatment with Rivanicline:
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the existing culture medium from the neurons and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the cultures for 24 hours at 37°C.
-
-
Glutamate-induced Excitotoxicity:
-
After the pre-treatment period, add L-Glutamic acid to each well to a final concentration of 100 µM (the optimal concentration may need to be determined empirically). Do not add glutamate to the control wells.
-
Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
III. Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Mature primary neuronal cultures (DIV 7-14) on glass coverslips
-
This compound stock solution
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscope equipped with a calcium imaging system
Protocol:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the neuronal cultures on coverslips twice with HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire a stable baseline fluorescence for 1-2 minutes.
-
Switch the perfusion to HBSS containing the desired concentration of this compound (e.g., 10 µM).
-
Record the changes in fluorescence for 5-10 minutes.
-
For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity with excitation at ~494 nm and emission at ~516 nm.
-
Analyze the data to determine the change in intracellular calcium concentration or fluorescence intensity over time.
-
IV. Western Blot Analysis of ERK1/2 and CREB Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 and CREB, key downstream signaling molecules.
Materials:
-
Mature primary neuronal cultures (DIV 7-14) in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat the neuronal cultures with the desired concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Experimental Workflow Overview.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Oxalate for Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype, a key target in the central nervous system implicated in cognitive function and neurodegenerative diseases.[1][2] Its utility in electrophysiological studies lies in its ability to selectively modulate neuronal activity through the activation of these specific nAChRs. These application notes provide detailed protocols for the use of Rivanicline oxalate (B1200264) in electrophysiology experiments, with a focus on patch-clamp techniques to characterize its effects on neuronal excitability and synaptic transmission.
Data Presentation
The following tables summarize the key quantitative data for Rivanicline, providing a quick reference for its pharmacological profile.
Table 1: Binding Affinity and Potency of Rivanicline
| Parameter | Receptor/System | Value | Reference |
| Ki | Rat Brain Cortex nAChRs | 26 nM | [1][2] |
| Ki | α4β2 nAChR Subtype | 26 nM | [1][2] |
| EC50 | Rat Brain Cortex nAChRs | 732 nM | [1][2] |
| EC50 | α4β2 nAChR Subtype | 16 µM | [1][2] |
Signaling Pathways and Experimental Workflow
Activation of α4β2 nAChRs by Rivanicline leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and subsequent modulation of neuronal activity. This can manifest as direct excitation or modulation of neurotransmitter release.
The general workflow for an electrophysiology experiment using Rivanicline involves several key stages, from solution preparation to data analysis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 252.27 g/mol .[3]
-
Dissolve the this compound powder in DMSO. For a 10 mM stock solution, dissolve 2.52 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
For aqueous-based external solutions, further dilution in sterile water may be necessary. Note that the solubility of oxalate salts in aqueous solutions can be limited. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Whole-Cell Patch-Clamp Recordings
This protocol is adapted for recording from neurons in acute brain slices or cultured neurons to assess the effects of Rivanicline on postsynaptic currents and neuronal excitability.
Materials:
-
External (Artificial Cerebrospinal Fluid - aCSF) Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Perfusion system.
Protocol:
-
Prepare brain slices or cell cultures according to standard laboratory procedures.
-
Transfer a slice or coverslip with cultured cells to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target neuron under visual guidance (e.g., DIC microscopy).
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode depending on the experimental goals.
-
Establish a stable baseline recording for at least 5-10 minutes before drug application.
-
Bath-apply this compound at the desired final concentration (e.g., 1-100 µM) by adding the appropriate volume of the stock solution to the perfusion reservoir.
-
Record the changes in neuronal activity.
-
Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs). Rivanicline, by acting on presynaptic nAChRs, can modulate the release of neurotransmitters like GABA and norepinephrine, leading to changes in the frequency and amplitude of postsynaptic currents.[4][5][6]
-
Current-clamp: Record the resting membrane potential and action potential firing. Direct activation of postsynaptic nAChRs by Rivanicline will cause membrane depolarization and may increase the firing rate of the neuron.
-
-
Wash out the drug by perfusing with drug-free aCSF and record the recovery of neuronal activity.
Data Analysis
-
Postsynaptic Currents: Analyze the frequency, amplitude, and kinetics (rise and decay times) of spontaneous or evoked postsynaptic currents before, during, and after Rivanicline application.
-
Neuronal Excitability: Measure changes in the resting membrane potential, input resistance, and the frequency of action potential firing in response to Rivanicline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.
Expected Results
-
Increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs): Rivanicline can enhance the release of GABA from presynaptic terminals by activating α4β2 nAChRs on GABAergic interneurons.[4][5]
-
Membrane depolarization and increased action potential firing: Direct activation of postsynaptic α4β2 nAChRs on the recorded neuron will lead to an inward current, causing membrane depolarization and an increase in excitability.
-
Modulation of excitatory transmission: Rivanicline has been shown to enhance glutamate (B1630785) release by activating presynaptic nAChRs, which would be observed as an increase in the frequency and/or amplitude of excitatory postsynaptic currents (EPSCs).[1]
Troubleshooting
-
No response to Rivanicline:
-
Verify the viability of the cells or brain slice.
-
Confirm the concentration and proper dilution of the Rivanicline stock solution.
-
Ensure that the target neurons express α4β2 nAChRs.
-
-
Rapid desensitization: Nicotinic receptors are known to desensitize upon prolonged agonist exposure. Use a rapid perfusion system and consider applying Rivanicline for shorter durations.
-
Precipitation of this compound in the external solution: Prepare fresh dilutions from a DMSO stock immediately before use. If precipitation occurs, consider making a fresh, lower concentration stock solution.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic Nicotinic Receptors Facilitate Monoaminergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rivanicline Oxalate Administration in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. The cholinergic anti-inflammatory pathway, which involves the vagus nerve and nicotinic acetylcholine (B1216132) receptors (nAChRs), has emerged as a potential therapeutic target. Rivanicline (also known as TC-2403 or RJR-2403) is a partial agonist at neural nAChRs, with selectivity for the α4β2 subtype.[1] It has been investigated for its anti-inflammatory properties, specifically its ability to inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), suggesting its potential utility in conditions like ulcerative colitis.[1][2]
These application notes provide a summary of the available data on Rivanicline's effects on inflammatory markers and detailed protocols for its potential administration in preclinical IBD models. While in vivo data for Rivanicline in IBD models is not yet published, this document provides standardized protocols for IBD model induction and a suggested framework for administering Rivanicline oxalate (B1200264) based on its known pharmacology and data from related compounds.
Data Presentation
The following table summarizes the in vitro effects of Rivanicline ((E)-metanicotine hemigalactarate, TC-2403-12) on IL-8 production in cell types relevant to the inflamed intestinal mucosa.
Table 1: Effect of Rivanicline (TC-2403-12) on Stimulated IL-8 Secretion
| Cell Type | Stimulant | Rivanicline Concentration | Pre-incubation Time | % Inhibition of IL-8 Secretion (approx.) | Statistical Significance |
| MM6 (Monocytes) | TNF-α & LPS | 10⁻⁵ M | 24 hours | 70% | p < 0.05 |
| MM6 (Monocytes) | TNF-α & LPS | 10⁻⁶ M | 24 hours | 50% | p < 0.05 |
| MM6 (Monocytes) | TNF-α & LPS | 10⁻⁷ M | 24 hours | 30% | p < 0.05 |
| Primary Colonic Epithelial Cells | TNF-α & LPS | 10⁻⁵ M | 24 hours | Tendency to decrease | Not Significant |
| Granulocytes | TNF-α & LPS | 10⁻⁵ M | 24 hours | Tendency to decrease | Not Significant |
| HT-29 (Intestinal Epithelial Cell Line) | TNF-α & LPS | Not specified | Not specified | No influence | Not Applicable |
Data summarized from Spoettl T, et al. (2007).[3]
Signaling Pathways and Mechanisms of Action
Rivanicline's primary anti-inflammatory effect observed in mucosal cells is the inhibition of IL-8 production.[2][3] This is significant as IL-8 is a potent chemoattractant for neutrophils, which are key drivers of the acute inflammation and tissue damage seen in IBD. The exact intracellular signaling cascade downstream of the α4β2 receptor leading to this effect is not fully elucidated but is independent of NF-κB inhibition.[3]
Figure 1: Rivanicline's Anti-Inflammatory Mechanism.
More broadly, nicotinic agonists are known to modulate inflammation via the "cholinergic anti-inflammatory pathway." This pathway typically involves the α7 nAChR on immune cells like macrophages, leading to inhibition of pro-inflammatory cytokine production through pathways like JAK2/STAT3 and inhibition of the NF-κB inflammasome. While Rivanicline is more selective for α4β2, understanding this general pathway provides context for the therapeutic strategy.
Figure 2: General Cholinergic Anti-Inflammatory Pathway.
Experimental Protocols
The following are standard, widely used protocols for inducing IBD in rodent models.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)
This model is particularly relevant for studying ulcerative colitis, as it causes epithelial injury primarily in the colon.
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa
-
Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)
-
Drinking water
-
Animal balance
-
Calibrated water bottles
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Baseline Measurement: Record the initial body weight, stool consistency, and presence of blood in the stool for each mouse.
-
DSS Administration: Prepare a 2.5% - 5% (w/v) solution of DSS in autoclaved drinking water. The exact concentration should be optimized for the specific animal strain and DSS batch.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Daily Monitoring: Each day, record the following parameters for each mouse:
-
Body weight
-
Stool consistency (0: normal, 2: loose, 4: diarrhea)
-
Presence of blood in stool (0: negative, 2: occult blood, 4: gross bleeding)
-
General health and behavior
-
-
Termination: At the end of the treatment period (day 5-7), euthanize the mice.
-
Endpoint Analysis:
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration or for cytokine analysis (e.g., ELISA, qPCR).
-
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a Th1-mediated immune response and transmural inflammation, sharing features with Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (200 proof)
-
Experimental animals (e.g., BALB/c mice or Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane)
-
Flexible catheter (e.g., 3.5 French) attached to a 1 mL syringe
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: Acclimate animals for at least one week.
-
Fasting: Fast the animals for 12-24 hours before TNBS administration, with free access to water.
-
Anesthesia: Anesthetize the animal using a preferred method (e.g., isoflurane (B1672236) inhalation).
-
TNBS Solution Preparation: Immediately before use, prepare the TNBS instillation solution. For mice, a common dose is 1.5-2.5 mg of TNBS dissolved in 100-150 µL of 50% ethanol.
-
Intrarectal Administration:
-
Gently insert the catheter into the rectum, approximately 3-4 cm proximal to the anus.
-
Slowly instill the TNBS/ethanol solution.
-
To prevent leakage, hold the animal in a head-down position for at least 60 seconds after instillation.
-
-
Recovery: Return the animal to its cage and monitor until fully recovered from anesthesia. Provide free access to food and water.
-
Monitoring: Monitor the animals daily for body weight changes, stool consistency, and signs of distress.
-
Termination and Analysis: Euthanize animals 3-7 days post-induction. Perform endpoint analyses as described in the DSS protocol (colon length, histology, MPO, cytokine levels).
Protocol 3: Suggested Protocol for this compound Administration
Disclaimer: The following protocol is a suggested starting point, as there are no published studies on the administration of this compound in IBD animal models. Dosing and administration routes are extrapolated from studies in other disease models.[4][5] Researchers should perform dose-finding studies to determine the optimal therapeutic window.
Materials:
-
This compound salt
-
Sterile saline or other appropriate vehicle
-
Administration equipment (e.g., gavage needles for oral administration, sterile syringes and needles for injection)
Experimental Workflow:
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Rivanicline Oxalate In Vivo Experimentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving Rivanicline oxalate (B1200264) for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation of your drug solutions.
Frequently Asked Questions (FAQs)
Q1: What is Rivanicline oxalate and what is its primary use in in vivo research?
This compound is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with high selectivity for the α4β2 subtype.[1][2][3] In in vivo studies, it is primarily investigated for its potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to restore learning and cognitive function.[1]
Q2: What is the recommended solvent for dissolving this compound for in vivo administration?
Q3: What are some established vehicle formulations for Rivanicline salts in animal studies?
For the closely related Rivanicline hemioxalate, several vehicle formulations have been shown to achieve a solubility of at least 2.5 mg/mL.[4] These can serve as an excellent starting point for this compound, with the understanding that slight adjustments may be necessary:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Protocol 3: 10% DMSO, 90% Corn Oil
Q4: How should I store this compound powder and its solutions?
-
Powder: Store at -20°C for up to 3 years.[5]
-
In solvent: Store at -80°C for up to 2 years.[5] It is generally recommended to use freshly prepared solutions for in vivo experiments to ensure stability and avoid precipitation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness upon dissolution. | The compound has low solubility in the chosen solvent system. | Gently warm the solution and/or use sonication to aid dissolution. If precipitation persists, consider adjusting the co-solvent ratios or using a different vehicle formulation.[4] |
| Phase separation of the solution. | The components of the vehicle are not fully miscible at the prepared ratios. | Ensure thorough vortexing or mixing of the solution. If the issue remains, warming the solution may help. Consider a different vehicle system if immiscibility is a persistent problem.[4] |
| Difficulty achieving the desired concentration. | The target concentration exceeds the solubility limit of this compound in the chosen vehicle. | Refer to the solubility data table below. You may need to increase the proportion of organic co-solvents like DMSO or consider a different formulation, such as one containing SBE-β-CD, which can enhance solubility.[4] |
| Observed toxicity or adverse effects in animals. | The vehicle, particularly at high concentrations of DMSO or other organic solvents, may be causing toxicity. | Reduce the percentage of the organic co-solvent in the final formulation. It is crucial to run a vehicle-only control group in your experiments to differentiate between vehicle effects and compound effects. |
Quantitative Solubility Data
The following table summarizes the known solubility information for Rivanicline and its salts. Note that specific quantitative data for this compound is limited, and the data for Rivanicline hemioxalate is provided as a strong reference.
| Compound | Solvent/Vehicle | Solubility | Source |
| Rivanicline (free base) | Water | 4.74 mg/mL (Predicted) | [6] |
| Rivanicline hemioxalate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| Rivanicline hemioxalate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| Rivanicline hemioxalate | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
| This compound | Not specified | < 1 mg/mL (Slightly soluble or insoluble) | [5] |
Detailed Experimental Protocol: Dissolution for Subcutaneous Injection
This protocol provides a step-by-step method for preparing a this compound solution for subcutaneous administration in rodents, based on common practices for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose and injection volume. Prepare a slight excess to account for any loss during preparation.
-
Prepare the Vehicle: In a sterile tube, prepare the desired vehicle. For a 10% DMSO in saline solution, add 1 part DMSO to 9 parts sterile saline. For example, for 1 mL of vehicle, add 100 µL of DMSO to 900 µL of saline.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Dilution with Saline: Gradually add the sterile saline to the DMSO stock solution while continuously vortexing to prevent precipitation.
-
Aid Dissolution (if necessary): If the solution becomes cloudy or precipitation is observed, gently warm the solution to 37°C and/or sonicate for 5-10 minutes until the solution is clear.[4]
-
Final Volume and Storage: Adjust the final volume with saline if necessary. It is recommended to use the solution fresh on the day of preparation.[4] If short-term storage is required, keep it on ice and protected from light. For longer-term storage, refer to the storage guidelines, but be aware of the potential for precipitation upon thawing.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Step-by-step experimental workflow for this compound dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS:220662-95-3 LM8BR16656IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 6. go.drugbank.com [go.drugbank.com]
Rivanicline oxalate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of rivanicline (B1679396) oxalate (B1200264), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid rivanicline oxalate?
A1: There are slightly varying recommendations from different suppliers. To ensure maximum stability, it is advisable to store solid this compound at -20°C for long-term storage (up to 3 years) , protected from moisture.[1] For shorter periods, storage at 4°C in a sealed container, away from moisture , is also suggested.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 2 years .[1] For shorter-term storage, -20°C for up to one month is also acceptable.[2] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
A3: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this may lead to degradation. For this reason, it is best practice to aliquot stock solutions into single-use volumes before freezing.
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: If precipitation is observed, you can try to redissolve the compound by gently warming the solution and/or using sonication.[2] However, if the precipitate does not readily dissolve, it may indicate degradation or solubility issues, and it is recommended to prepare a fresh solution.
Q5: How should I handle this compound in the laboratory to minimize degradation?
A5: this compound should be handled in a clean, dry environment. Avoid exposure to high humidity and direct light. When preparing solutions, use high-purity solvents and prepare them fresh for each experiment if possible. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Review your storage conditions against the recommended guidelines.2. Prepare a fresh stock solution from solid compound.3. Perform a quality control check on your new stock solution (e.g., HPLC) to confirm concentration and purity. |
| Loss of compound activity | Degradation in solution during the experiment. | 1. Minimize the time the compound is in solution at room temperature.2. Consider the pH and composition of your experimental buffer, as these can affect stability.3. Prepare fresh dilutions from a frozen stock solution immediately before use. |
| Precipitation in stock solution | Exceeded solubility limit or solvent evaporation. | 1. Confirm the solubility of this compound in your chosen solvent.2. Ensure vials are tightly sealed to prevent solvent evaporation.3. Gentle warming or sonication may redissolve the precipitate. If not, prepare a fresh solution at a lower concentration. |
| Discoloration of solid compound | Potential degradation due to exposure to light, air, or moisture. | 1. Do not use the discolored compound.2. Discard the vial and obtain a fresh batch.3. Ensure proper storage of the new batch in a tightly sealed container, protected from light, at the recommended temperature. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Short-term | Store in a tightly sealed container, away from moisture.[2] | |
| Stock Solution | -80°C | Up to 2 years[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Ensure the container is tightly sealed. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Forced Degradation Studies:
-
Purpose: To identify potential degradation products and establish a stability-indicating HPLC method.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to your experimental conditions).
-
Expose the solutions to stress conditions, including:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (for solid compound and solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC against a control sample (stored at -80°C).
-
2. Long-Term Stability Study:
-
Purpose: To determine the shelf-life of this compound under recommended storage conditions.
-
Procedure:
-
Store aliquots of solid this compound and a stock solution at the recommended temperatures (-20°C for solid, -80°C for solution).
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), analyze a sample for purity and concentration using a validated stability-indicating HPLC method.
-
Assess physical properties such as appearance and solubility.
-
3. Solution Stability in Experimental Conditions:
-
Purpose: To evaluate the stability of this compound in the specific buffers and media used in your experiments.
-
Procedure:
-
Prepare this compound in your experimental buffer at the working concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C in cell culture media).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to determine the remaining concentration of the parent compound.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Rivanicline Oxalate Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rivanicline oxalate (B1200264) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Rivanicline oxalate in solution?
A1: this compound is susceptible to degradation from several factors. The core structure of Rivanicline contains an enamine and a pyridine (B92270) ring, which are prone to specific types of chemical breakdown. Key factors to control are:
-
pH: The enamine functional group in Rivanicline is susceptible to hydrolysis under acidic conditions.
-
Light: The pyridine ring can be susceptible to photodegradation upon exposure to UV or even ambient light over extended periods.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents can potentially lead to the formation of N-oxide or other oxidation products.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for similar chemical compounds.
| Storage Condition | Recommendation | Duration |
| Short-Term (Working Solutions) | Store at 2-8°C, protected from light. | Up to 24 hours |
| Long-Term (Stock Solutions) | Aliquot and store at -20°C or -80°C, protected from light. | Up to 1 month at -20°C, up to 6 months at -80°C[1] |
Note: It is highly recommended to use freshly prepared solutions for experiments. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: My this compound solution has turned a pale yellow color. Is it still usable?
A3: A change in color, such as the appearance of a pale yellow hue, is a visual indicator of potential degradation. While the solution may still retain some activity, it is not recommended for use in quantitative experiments where precise concentration is critical. The color change likely indicates the formation of one or more degradation products. It is best to discard the discolored solution and prepare a fresh batch, ensuring proper storage conditions are maintained.
Q4: Can I use tap water to prepare my this compound solution?
A4: No, it is strongly advised to use high-purity, sterile water (e.g., HPLC-grade or USP-grade water) for preparing solutions. Tap water can contain metal ions and chlorine, which can catalyze degradation reactions. This compound is soluble up to 100 mM in sterile water.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon storage. | 1. The concentration of the solution may be too high for the storage temperature. 2. pH of the solution has shifted. 3. Degradation product is insoluble. | 1. Gently warm the solution to see if the precipitate redissolves. If so, consider preparing a more dilute stock solution for storage. 2. Prepare a fresh solution using a buffered solvent if pH stability is a concern for your application. 3. Discard the solution and prepare a fresh one. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of this compound due to improper storage (light, temperature, pH). 2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare a fresh stock solution, ensuring it is protected from light and stored at the correct temperature. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Perform a stability check of your solution using an analytical method like HPLC-UV (see protocol below). |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | 1. Presence of degradation products. 2. Contamination of the solvent or glassware. | 1. Conduct a forced degradation study (see protocol below) to identify potential degradation peaks. 2. Ensure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank (solvent only) to check for contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a clear vial and keep it in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Place 1 mL of the stock solution in a photostability chamber and expose it to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent with PDA/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Sample Diluent | 50:50 Water:Acetonitrile |
Visualizations
Caption: Hypothetical degradation pathways for Rivanicline.
Caption: Troubleshooting workflow for solution instability issues.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Rivanicline Oxalate Delivery to the Brain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Rivanicline oxalate (B1200264) to the brain for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is Rivanicline oxalate and what is its primary mechanism of action in the brain?
This compound, also known as (E)-Metanicotine oxalate or RJR-2403 oxalate, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It exhibits high selectivity for the α4β2 subtype, which is implicated in cognitive processes such as learning and memory.[1][2][3] Its agonistic action at these receptors is thought to underlie its potential therapeutic effects in neurodegenerative diseases.[1][2]
Q2: What are the main challenges in delivering this compound to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS).[4] Factors that can limit brain penetration of small molecules like Rivanicline include its physicochemical properties, such as molecular size, lipophilicity, and potential for efflux by transporters at the BBB. While specific data on Rivanicline's BBB transport is limited, general principles of neuropharmacology suggest these are key hurdles to overcome.
Q3: What are the potential strategies to enhance the brain delivery of this compound?
Several strategies can be explored to improve the brain penetration of this compound:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[4][5]
-
Prodrug approach: Modifying the Rivanicline molecule into a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB, after which it would be converted to the active form within the brain.[6][7][8]
-
Intranasal administration: This route offers a potential direct pathway to the brain, bypassing the BBB to some extent via the olfactory and trigeminal nerves.[9][10][11][12]
Q4: Are there any known in vivo studies on Rivanicline brain concentration?
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments aimed at delivering this compound to the brain.
Issue 1: Low therapeutic efficacy despite systemic administration.
-
Possible Cause: Poor penetration of this compound across the blood-brain barrier.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Confirm the purity and stability of your this compound compound.
-
Increase Lipophilicity: If using a standard solution, consider formulating this compound in a vehicle that enhances its lipophilicity. However, be cautious about the vehicle's potential neurotoxicity.
-
Explore Alternative Delivery Routes:
-
Intranasal Delivery: This route can potentially bypass the BBB. See the experimental protocol section for a general method.
-
Nanoparticle Encapsulation: Formulate this compound into nanoparticles to potentially improve BBB transport.
-
-
Consider a Prodrug Strategy: If feasible, synthesis of a lipophilic prodrug of Rivanicline could be explored to improve passive diffusion into the brain.[6][7][8]
-
Issue 2: High variability in experimental results between subjects.
-
Possible Cause: Inconsistent administration technique or physiological variations among animals.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent volume, concentration, and rate of administration for all subjects. For intranasal delivery, the position of the animal and the depth of the delivery device are critical.
-
Monitor Physiological Parameters: Factors such as age, weight, and health status of the animals can influence drug metabolism and distribution.
-
Control for Environmental Factors: Stress and other environmental variables can affect the BBB's permeability.
-
Issue 3: Suspected rapid metabolism or clearance of this compound.
-
Possible Cause: Rivanicline, like nicotine (B1678760), may be subject to rapid metabolism in the liver and potentially within the CNS.[14]
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct a time-course study to determine the concentration of this compound in both plasma and brain tissue at various time points after administration.
-
Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored to increase the half-life of Rivanicline. However, this approach requires careful consideration of potential drug-drug interactions and off-target effects.
-
Sustained-Release Formulations: The use of nanoparticle-based systems or in situ gels for intranasal delivery can provide a more sustained release of the drug, maintaining therapeutic concentrations in the brain for a longer period.[15][16]
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [17] |
| Molecular Weight | 252.27 g/mol | [17] |
| Binding Affinity (Ki) | ||
| α4β2 nAChR | 26 nM | [1][3] |
| α7 nAChR | 36,000 nM | [3] |
Table 2: Hypothetical Comparison of this compound Brain Delivery Methods (Based on General Principles)
| Delivery Method | Potential Advantages | Potential Disadvantages | Key Experimental Readouts |
| Intravenous (IV) Injection | Rapid systemic distribution; precise dose control. | Likely low BBB penetration; potential for systemic side effects. | Brain-to-plasma concentration ratio; behavioral assays. |
| Intranasal (IN) Delivery | Bypasses the BBB to some extent; non-invasive.[9][11] | Variable absorption; potential for local irritation. | Olfactory bulb and whole brain concentrations; cognitive tests. |
| Nanoparticle (NP) Formulation (IV) | Enhanced BBB penetration; protection from degradation.[4][5] | Complex formulation; potential for immunogenicity. | Brain tissue distribution; nanoparticle tracking studies. |
| Prodrug (IV) | Increased lipophilicity for passive BBB diffusion.[6][8] | Requires chemical synthesis; potential for incomplete conversion to active drug. | Brain concentration of prodrug and active Rivanicline; metabolic stability assays. |
Experimental Protocols
Protocol 1: General Procedure for Intranasal Administration in Rodents
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Preparation of this compound Solution: Dissolve this compound in a sterile, isotonic saline solution to the desired concentration. The final volume for administration should be small (e.g., 5-10 µL per nostril for a mouse).
-
Animal Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to prevent sneezing and ensure proper administration.
-
Positioning: Place the animal in a supine position with its head slightly tilted back.
-
Administration: Using a micropipette with a fine, flexible tip, slowly instill the this compound solution into one nostril. Alternate between nostrils to allow for absorption.
-
Recovery: Keep the animal in the supine position for a few minutes after administration to maximize absorption before allowing it to recover from anesthesia.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress or local irritation.
Protocol 2: Formulation of this compound-Loaded Nanoparticles (Hypothetical)
This protocol is a conceptual outline based on common methods for encapsulating small molecules.
-
Polymer Selection: Choose a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).
-
Emulsification-Solvent Evaporation Method:
-
Dissolve this compound and PLGA in an organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.
-
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an appropriate solvent.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Visualizations
Caption: Signaling pathway of this compound at the synapse.
Caption: Experimental workflow for optimizing brain delivery.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 6. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjmets.com [irjmets.com]
- 10. Intranasal Drug Administration in Alzheimer-Type Dementia: Towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intranasal Drug Delivery Bypasses the Blood–Brain Barrier | MDedge [mdedge.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Double Optimization of Rivastigmine-Loaded Nanostructured Lipid Carriers (NLC) for Nose-to-Brain Delivery Using the Quality by Design (QbD) Approach: Formulation Variables and Instrumental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Rivastigmine Nanoparticles Coated with Eudragit for Intranasal Application to Brain Delivery: Evaluation and Nasal Ciliotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting Rivanicline oxalate variability in results
Welcome to the technical support center for Rivanicline oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Rivanicline oxalate and what is its primary mechanism of action?
A1: this compound is the oxalate salt of Rivanicline, a partial agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high selectivity for the α4β2 subtype.[1][2] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, and modulating their activity. This interaction is thought to underlie its potential nootropic and anti-inflammatory effects.
Q2: What are the common forms of Rivanicline available for research?
A2: Rivanicline is commonly available as this compound and Rivanicline hemioxalate.[1][3] It is crucial to be aware of the specific salt form being used as this will affect the molecular weight and subsequent calculations for solution preparation.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C, however, long-term storage of solutions is not recommended.
Q4: I am observing high variability in my in vitro assay results. What are the potential causes?
A4: Variability in in vitro assays with this compound can stem from several factors:
-
Compound Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or in buffers with incompatible pH. Ensure the compound is fully dissolved and consider the use of solvents like DMSO for initial stock preparation, followed by dilution in aqueous buffers.
-
Cell Culture Conditions: The expression levels and stoichiometry of α4β2 nAChRs can vary between cell lines and even between passages of the same cell line. Consistency in cell culture maintenance is critical.
-
Assay Protocol Consistency: Minor variations in incubation times, temperatures, and washing steps can lead to significant differences in results.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media, buffers, and any competing ligands.
Q5: My in vivo study results are inconsistent. What should I check?
A5: In vivo studies can be affected by a range of variables:
-
Route of Administration and Formulation: The method of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used to dissolve this compound can impact its bioavailability and pharmacokinetics.
-
Animal Model Variability: The age, strain, and health status of the animals can influence their response to the compound.
-
Behavioral Testing Parameters: The specific conditions of the behavioral tests (e.g., time of day, handling procedures) should be strictly controlled.
-
Dosing Accuracy: Ensure accurate calculation and administration of the dose based on the animal's body weight.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Compound Degradation: Improper storage or handling of this compound. | 1. Use a fresh vial of the compound. Confirm proper storage conditions (-20°C for powder). |
| 2. Incorrect Receptor Subtype: The cell line used does not express the α4β2 nAChR subtype. | 2. Verify the receptor expression profile of your cell line. | |
| 3. Assay Conditions: Suboptimal pH, temperature, or incubation time. | 3. Optimize assay buffer pH (typically neutral). Ensure consistent temperature and incubation times based on established protocols. | |
| High Background Signal | 1. Non-specific Binding: The compound or detection reagents are binding to components other than the receptor. | 1. Increase the number of wash steps. Include a blocking agent (e.g., BSA) in your assay buffer. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 2. Prepare fresh reagents and filter-sterilize them. | |
| Poor Reproducibility (High CV%) | 1. Inconsistent Pipetting: Inaccurate or inconsistent liquid handling. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| 2. Edge Effects in Plates: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 2. Avoid using the outer wells for critical samples. Fill them with a buffer to create a humidity barrier. | |
| 3. Cell Plating Inconsistency: Uneven cell density across the plate. | 3. Ensure cells are well-suspended before plating and use a consistent plating technique. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent Behavioral Effects | 1. Variable Drug Exposure: Inconsistent absorption or metabolism of this compound. | 1. Standardize the route of administration and vehicle. Ensure consistent timing of administration relative to behavioral testing. |
| 2. Animal Stress: High levels of stress can interfere with cognitive performance and drug effects. | 2. Acclimate animals to the testing environment and handling procedures. | |
| 3. Subtle Differences in Animal Cohorts: Genetic drift or variations in gut microbiota can influence drug response. | 3. Source animals from a reputable vendor and randomize them into experimental groups. | |
| Unexpected Side Effects | 1. Dose Miscalculation: Errors in calculating the dose based on the salt form's molecular weight. | 1. Double-check all calculations, ensuring the correct molecular weight for this compound is used. |
| 2. Off-target Effects: At higher concentrations, the compound may interact with other receptors. | 2. Perform a dose-response study to identify the optimal therapeutic window with minimal side effects. |
Experimental Protocols
In Vitro α4β2 Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay using a cell line stably expressing the human α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Binding Buffer: PBS with 0.1% BSA, pH 7.4
-
Radioligand: [³H]-Epibatidine
-
Unlabeled Ligand (Competitor): this compound
-
96-well microplates
-
Scintillation fluid and counter
Methodology:
-
Cell Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Binding Buffer.
-
Add 25 µL of a serial dilution of this compound (or vehicle for total binding).
-
Add 25 µL of [³H]-Epibatidine to a final concentration equal to its Kd.
-
Add 100 µL of the cell membrane preparation.
-
For non-specific binding, add an excess of unlabeled epibatidine.
-
Incubate at room temperature for 2 hours.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Dry the filters and add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Cognitive Enhancement Study in a Rat Model of Scopolamine-Induced Amnesia
This protocol outlines a study to assess the ability of this compound to reverse cognitive deficits induced by scopolamine (B1681570) in rats using a passive avoidance task.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline)
-
Passive avoidance apparatus
Methodology:
-
Animal Acclimation and Habituation:
-
Acclimate rats to the housing facility for at least one week.
-
Habituate animals to the passive avoidance apparatus for 2 minutes one day before the training session.
-
-
Drug Administration:
-
Dissolve this compound and scopolamine in the vehicle.
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes after the this compound injection.
-
-
Training Session:
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Testing Session (24 hours after training):
-
Place the rat in the light compartment.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in step-through latency in the this compound-treated groups compared to the scopolamine-only group indicates a reversal of the amnesic effect.
-
Visualizations
Caption: Signaling pathway of this compound at the α4β2 nAChR.
Caption: A logical workflow for troubleshooting experimental variability.
References
Rivanicline Oxalate Dose-Response Curve Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments with Rivanicline oxalate (B1200264). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Rivanicline and what is its primary mechanism of action?
Rivanicline is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels. This binding event leads to a conformational change in the receptor, opening the channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the modulation of neurotransmitter release. As a partial agonist, Rivanicline elicits a response that is lower than that of a full agonist, such as nicotine, even at saturating concentrations. This property is crucial as it may reduce the likelihood of receptor desensitization and offer a better therapeutic window.
Q2: What are the key binding affinities and functional potencies of Rivanicline oxalate at different nAChR subtypes?
The following table summarizes the reported binding affinity (Ki) and functional potency (EC50) values for Rivanicline at various nAChR subtypes. These values are essential for designing experiments and interpreting results.
| Receptor Subtype | Ki (nM) | EC50 (µM) |
| α4β2 | 26 | 16 |
| Rat Brain Cortex nAChRs | 26 | 0.732 |
| α7 | - | 240 |
| α3β4 | - | >1000 |
Data compiled from multiple sources. Note that experimental conditions can influence these values.[1]
Experimental Protocols
In Vitro: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is designed to characterize the functional properties of Rivanicline at α4β2 nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding human α4 and β2 nAChR subunits.
- Incubate oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
- Impale the oocyte with two glass microelectrodes filled with 3M KCl (voltage and current electrodes).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Prepare a series of this compound dilutions in ND96 buffer.
- Apply progressively increasing concentrations of Rivanicline to the oocyte and record the resulting inward current.
- Ensure complete washout of the drug between applications to allow the receptors to return to their resting state.
3. Data Analysis:
- Measure the peak current amplitude for each Rivanicline concentration.
- Normalize the responses to the maximal response observed.
- Plot the normalized response against the logarithm of the Rivanicline concentration.
- Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and Hill slope.
In Vivo: Hot Plate Test for Analgesia in Rodents
This protocol assesses the analgesic effects of this compound in a rodent model of acute thermal pain.
1. Animal Acclimation:
- Acclimate male Sprague-Dawley rats to the testing environment for at least 3 days prior to the experiment.
- Handle the animals daily to minimize stress-induced variability.
2. Baseline Latency Measurement:
- Place each rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Record the latency to the first sign of nociception (e.g., licking a hind paw or jumping).
- Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
- Establish a baseline latency for each animal before drug administration.
3. Drug Administration:
- Prepare fresh solutions of this compound in sterile saline.
- Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
- Include a vehicle control group (saline injection).
4. Post-Treatment Latency Measurement:
- At a predetermined time after injection (e.g., 15, 30, 60, and 120 minutes), place the animals back on the hot plate and measure the response latency.
5. Data Analysis:
- Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
- Plot the %MPE against the this compound dose to generate a dose-response curve.
- Determine the ED50 (the dose that produces 50% of the maximum effect).
Troubleshooting Guides
In Vitro Electrophysiology (TEVC & Patch Clamp)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or very small current response to Rivanicline | - Poor receptor expression.- Incorrect drug concentration.- Oocyte/cell health is compromised. | - Verify cRNA/cDNA quality and concentration.- Confirm the accuracy of your serial dilutions.- Ensure proper oocyte/cell culture conditions and use healthy cells for recording. |
| High variability between recordings | - Inconsistent drug application/washout times.- Fluctuation in holding potential.- Variable receptor expression levels. | - Standardize the duration of drug application and washout periods.- Monitor and maintain a stable holding potential.- If possible, select oocytes/cells with similar baseline responses to a control agonist. |
| Apparent receptor desensitization | - Incomplete washout between drug applications.- Rivanicline is a partial agonist and may induce some level of desensitization, especially at higher concentrations. | - Increase the duration of the washout period.- Apply a low concentration of a full agonist (e.g., ACh or nicotine) to assess receptor recovery.- Characterize the time course of desensitization. |
| Bell-shaped dose-response curve | - At high concentrations, some nicotinic agonists can act as channel blockers.- Receptor desensitization at higher concentrations. | - Carefully examine the current kinetics at high concentrations for evidence of channel block.- Reduce the duration of drug application at higher concentrations to minimize desensitization. |
In Vivo Behavioral Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in baseline responses | - Inadequate animal acclimation.- Stressful testing environment.- Inconsistent handling of animals. | - Ensure a sufficient acclimation period (at least 3-5 days).- Minimize noise and other stressors in the testing room.- Handle all animals consistently and gently. |
| Lack of a clear dose-response relationship | - Inappropriate dose range selected.- Insufficient statistical power.- High inter-animal variability. | - Conduct a pilot study with a wider range of doses.- Increase the number of animals per group.- Ensure consistent drug administration technique and timing. |
| Ceiling or floor effects observed | - The chosen assay is not sensitive enough to detect the full range of drug effects.- Doses selected are too high or too low. | - Modify the assay parameters (e.g., hot plate temperature) to increase the dynamic range.- Adjust the dose range to include lower or higher concentrations. |
Visualizing Experimental Concepts
To aid in the understanding of the experimental processes and underlying biology, the following diagrams have been generated using the DOT language.
Caption: Rivanicline's signaling pathway at the α4β2 nAChR.
Caption: A typical experimental workflow for dose-response analysis.
Caption: A logical flow for troubleshooting dose-response experiments.
References
Rivanicline Oxalate Formulation Technical Support Center
Welcome to the technical support center for Rivanicline oxalate (B1200264) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My Rivanicline oxalate formulation is showing unexpected degradation during stability studies. What are the likely causes?
A1: Degradation of this compound can be attributed to several factors. The most common are hydrolysis, oxidation, and photodegradation. The stability of the formulation is often influenced by pH, the presence of excipients, and exposure to environmental factors such as light, heat, and humidity.[1][2][3] It is also possible that the oxalate salt is dissociating, leading to the instability of the active pharmaceutical ingredient (API).[4][5]
Q2: I've observed a change in the physical appearance of my solid this compound formulation (e.g., clumping, discoloration). What could be the reason?
A2: Changes in the physical appearance of a solid formulation are often indicative of instability. Clumping can suggest hygroscopicity, where the product absorbs moisture from the environment. Discoloration may be a sign of chemical degradation, potentially due to oxidation or photolytic reactions.[2] It is also worth investigating potential polymorphic transformations or interactions with excipients.[6][7]
Q3: My this compound solution formulation shows a drop in pH and precipitation over time. What is happening?
A3: A decrease in pH and subsequent precipitation can indicate salt disproportionation, where the this compound salt reverts to the less soluble free base form of Rivanicline.[4][5] This can be triggered by interactions with certain excipients or by the initial pH of the formulation being suboptimal for the stability of the salt.
Q4: How do I select the right excipients to ensure the stability of my this compound formulation?
A4: Excipient selection is critical for maintaining the stability of your formulation. It is essential to conduct compatibility studies. Some excipients can interact with the API, leading to degradation. For an oxalate salt, it is particularly important to consider the micro-pH that excipients might create, as this can influence salt stability.[5][6] Knowledge gained from forced degradation studies can provide valuable insights into selecting appropriate excipients.[8]
Troubleshooting Guides
Issue 1: Unexpected Impurity Peaks in HPLC Analysis
Problem: You observe unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis of a this compound formulation after a short storage period.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolytic Degradation | 1. Analyze the formulation for water content.2. Review the hygroscopicity of the excipients used.3. Perform forced degradation under acidic and basic conditions to identify potential hydrolytic degradants.[1] | 1. If water content is high, consider using a desiccant in packaging or storing in a low-humidity environment.2. Replace hygroscopic excipients with less hygroscopic alternatives.3. Adjust the pH of the formulation to a range where Rivanicline shows maximum stability. |
| Oxidative Degradation | 1. Check if any excipients are known to have oxidizing potential.2. Conduct forced degradation using an oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility.[8] | 1. Consider adding an antioxidant to the formulation.2. Package the formulation under an inert gas like nitrogen.3. Use packaging that limits oxygen exposure. |
| Photodegradation | 1. Expose the formulation to controlled UV and visible light conditions as per ICH Q1B guidelines.[8] | 1. Use light-protective packaging (e.g., amber vials or bottles).2. Store the formulation in the dark. |
| Excipient Incompatibility | 1. Perform a systematic drug-excipient compatibility study. | 1. Replace any excipient that is found to be incompatible with this compound. |
Issue 2: Poor Dissolution Profile of Solid Dosage Form
Problem: Your this compound tablets or capsules show a slower than expected dissolution rate, which could impact bioavailability.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Salt Disproportionation | 1. Use solid-state characterization techniques (e.g., XRD, DSC) to check for the presence of the Rivanicline free base. | 1. Reformulate with excipients that create a more favorable micro-pH to maintain the salt form.2. Consider a different salt form of Rivanicline if disproportionation is persistent. |
| Crystal Form Change (Polymorphism) | 1. Analyze the solid form of this compound in the formulation using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC). | 1. Control the manufacturing process (e.g., granulation, drying) to prevent the formation of less soluble polymorphs.2. Select a stable polymorph for formulation development. |
| Particle Size and Formulation Issues | 1. Measure the particle size distribution of the this compound API.2. Evaluate the impact of lubricants and binders on dissolution. | 1. If particle size is large, consider micronization to increase the surface area.2. Optimize the levels of disintegrants and lubricants in the formulation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1]
1. Acid and Base Hydrolysis:
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
For acid hydrolysis, add 0.1 M Hydrochloric Acid (HCl) and heat at 60°C for 2 hours.
-
For base hydrolysis, add 0.1 M Sodium Hydroxide (NaOH) and heat at 60°C for 2 hours.[1]
-
Neutralize the samples at appropriate time points.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Objective: To identify degradation products formed under acidic and basic conditions.
2. Oxidative Degradation:
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[8]
-
Analyze the sample by HPLC.
-
-
Objective: To determine the susceptibility of this compound to oxidation.
3. Thermal Degradation:
-
Procedure:
-
Expose solid this compound powder to dry heat at 80°C for 48 hours.[2]
-
Dissolve the sample and analyze by HPLC.
-
-
Objective: To assess the impact of high temperature on the stability of the drug substance.
4. Photolytic Degradation:
-
Procedure:
-
Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8]
-
Analyze the samples by HPLC, ensuring a control sample is protected from light.
-
-
Objective: To evaluate the photostability of this compound.
Data Presentation: Illustrative Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 2h | 12.5 | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 2h | 8.2 | 1 | 6.1 min |
| 3% H₂O₂, RT, 24h | 15.8 | 3 | 5.5 min |
| Dry Heat, 80°C, 48h | 5.1 | 1 | 7.2 min |
| Photolytic (ICH Q1B) | 18.3 | 4 | 4.2 min |
Visualizations
Caption: Hypothetical signaling pathway of Rivanicline at a glutamatergic synapse.
Caption: Experimental workflow for developing a stable this compound formulation.
Caption: Troubleshooting logic for this compound formulation degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. pharmtech.com [pharmtech.com]
Potential off-target effects of Rivanicline oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of Rivanicline oxalate (B1200264) (also known as RJR-2403). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist you in your experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Rivanicline oxalate?
A1: this compound is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1][2]
Q2: What are the known binding affinities of Rivanicline for its primary target?
A2: Rivanicline exhibits a high affinity for the α4β2 nAChR subtype. The reported equilibrium dissociation constant (Ki) is 26 nM for rat brain cortex nAChRs.[2] The half-maximal effective concentration (EC50) for activation of rat thalamic synaptosomes is 732 nM, and for the human α4β2 subtype, the EC50 is 16 μM.[2][3]
Q3: Does Rivanicline show selectivity for CNS nAChRs over peripheral nAChRs?
A3: Yes, in vitro studies have shown that Rivanicline has a higher potency at CNS nAChR subtypes compared to muscle, ganglionic, or enteric nAChRs.[4] This suggests a greater selectivity for CNS targets over peripheral ones.
Troubleshooting Guide
Unexpected Cardiovascular Effects in In Vivo Models
Issue: My in vivo experiment shows unexpected cardiovascular effects (e.g., changes in blood pressure or heart rate) after administration of this compound.
Potential Causes and Solutions:
-
Dose-Related Peripheral nAChR Activation: Although Rivanicline is more selective for CNS nAChRs, at higher concentrations, it may activate peripheral ganglionic and muscle-type nAChRs, which can influence cardiovascular function.
-
Troubleshooting Step: Review your dosing regimen. Rivanicline has been shown to be 10-fold less potent than nicotine (B1678760) in increasing heart rate and 20-fold less potent in increasing blood pressure in rats. Consider performing a dose-response study to identify a therapeutic window that minimizes cardiovascular effects.
-
-
Interaction with Noradrenergic System: Rivanicline's stimulant effects are thought to be mediated by the release of noradrenaline.[1] Increased noradrenaline can lead to cardiovascular changes.
-
Troubleshooting Step: Measure noradrenaline levels in your experimental model to assess whether the observed cardiovascular effects correlate with changes in this neurotransmitter. Consider co-administration with an adrenergic receptor antagonist as a mechanistic probe, if appropriate for your study design.
-
Anomalous Results in Neurotransmitter Release Assays
Issue: I am observing unexpected changes in the release of monoamine neurotransmitters (dopamine, serotonin (B10506), norepinephrine) in my experiments with Rivanicline.
Potential Causes and Solutions:
-
Modulation of Monoamine Release: Rivanicline has been shown to increase the extracellular levels of norepinephrine, dopamine, and serotonin in the rat cerebral cortex.[5]
-
Troubleshooting Step: Quantify the levels of these neurotransmitters in your experimental system (e.g., via microdialysis and HPLC). This is an expected effect of Rivanicline and may be a variable to measure rather than an anomaly.
-
-
Assay Specificity: Ensure that your detection method is specific for the neurotransmitter of interest and that there is no cross-reactivity with Rivanicline or its metabolites.
-
Troubleshooting Step: Run appropriate controls, including testing for direct interference of Rivanicline with your detection assay.
-
Variability in Anti-Inflammatory Assay Results
Issue: I am seeing inconsistent inhibition of IL-8 production in my cell-based anti-inflammatory assays.
Potential Causes and Solutions:
-
Cell Type-Dependent Effects: The expression of nAChR subtypes can vary between cell types, which may influence the efficacy of Rivanicline. The anti-inflammatory effect is thought to be mediated by the cholinergic anti-inflammatory pathway, which involves the α7 nAChR subtype in some immune cells. While Rivanicline's primary target is α4β2, its activity at other subtypes could contribute to this effect.
-
Troubleshooting Step: Characterize the nAChR subtype expression profile of your cell line. Consider using a cell line with known nAChR expression to standardize your assay.
-
-
Stimulus Used to Induce Inflammation: The inhibitory effect of Rivanicline on IL-8 production has been observed in cells stimulated with TNF-α and LPS.[6] The signaling pathways activated by different inflammatory stimuli may be differentially modulated by Rivanicline.
-
Troubleshooting Step: Standardize the inflammatory stimulus and concentration used in your experiments. If using a different stimulus, a full dose-response curve for Rivanicline should be generated.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| nAChRs (rat brain cortex) | 26 nM | Rat | [2] |
| Functional Activity (EC50) | |||
| nAChRs (rat thalamic synaptosomes) | 732 nM | Rat | [2][3] |
| α4β2 nAChR | 16 μM | Human | [3] |
| Dopamine Release (rat striatum) | 938 nM | Rat | [4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol can be adapted for competition binding assays to determine the affinity of this compound for various receptors.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand for the target receptor, and varying concentrations of this compound.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[7]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[7]
IL-8 ELISA Protocol (General Protocol)
This protocol can be used to quantify the effect of this compound on IL-8 production in cell culture supernatants.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for IL-8 and incubate overnight. Block the plate to prevent non-specific binding.
-
Sample and Standard Addition: Add cell culture supernatants (from cells treated with this compound and an inflammatory stimulus) and a serial dilution of recombinant IL-8 standards to the wells. Incubate for 2.5 hours at room temperature.[8]
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-8 to each well and incubate for 1 hour at room temperature.[8]
-
Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) to each well and incubate for 45 minutes at room temperature.[8]
-
Substrate Development: Add a TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark. Stop the reaction with a stop solution.[8]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Generate a standard curve from the IL-8 standards and calculate the concentration of IL-8 in the samples.
Visualizations
Caption: Logical relationships of Rivanicline's primary and potential off-target effects.
Caption: Hypothesized signaling pathway for Rivanicline-mediated IL-8 inhibition.
Caption: General experimental workflow for assessing off-target effects.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. raybiotech.com [raybiotech.com]
Managing side effects of Rivanicline oxalate in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Rivanicline oxalate (B1200264) in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Rivanicline oxalate and what is its primary mechanism of action?
A1: this compound is the oxalate salt of Rivanicline, a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits high selectivity for the α4β2 subtype.[2][3] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels. This binding event leads to a conformational change that opens the ion channel, allowing cations such as sodium (Na+) and calcium (Ca2+) to enter the neuron, resulting in depolarization and subsequent neurotransmission.[4] This modulation of neuronal excitability is the basis for its investigation in various neurological and inflammatory conditions.
Q2: What are the known side effects of this compound in animal models?
A2: In rodent models, particularly mice, high doses of this compound (75-125 µmol/kg, subcutaneously) have been associated with a decrease in body temperature (hypothermia), reduced respiratory rate, and decreased locomotor activity as measured by Y-maze tests and auditory startle response.[2][5] It is important to note that the potency of Rivanicline in inducing these effects is significantly lower than that of nicotine (B1678760).[6]
Q3: Is there a known LD50 for this compound in common animal models?
A3: Based on the available literature, a specific LD50 value for this compound in rats or mice has not been reported. General databases of acute oral toxicity in rats show a wide range of LD50 values for various chemicals, but specific data for this compound is not currently available.[7][8]
Q4: Can other nicotinic agonists be used to counteract the side effects of this compound?
A4: The interaction between different nicotinic agonists can be complex. Interestingly, some studies have shown that certain α4β2 nAChR partial agonists, like varenicline, can reduce opioid-induced respiratory depression in rats.[9] However, using another agonist to counteract the side effects of Rivanicline is not a standard or recommended procedure and could lead to unpredictable synergistic or antagonistic effects. Management of side effects should focus on supportive care and symptomatic treatment.
Troubleshooting Guides
Issue 1: Hypothermia
Q: I administered a high dose of this compound to my mouse/rat, and its body temperature has dropped significantly. What should I do?
A: Drug-induced hypothermia is a known side effect at higher dose ranges (75-125 µmol/kg, s.c.).[2][5] Immediate action is required to prevent further complications.
Troubleshooting Steps:
-
Confirm Hypothermia: Use a rectal thermometer to get an accurate core body temperature reading. A significant drop below the normal range for the species (typically around 37°C for mice and rats) confirms hypothermia.[10][11]
-
Initiate Warming:
-
Passive Warming: Insulate the animal with materials like blankets to reduce further heat loss.[12]
-
Active Warming: Use an external heat source. This can include a heating pad set to a safe temperature (around 37°C), a heat lamp positioned at a safe distance, or a forced warm air blanket.[12][13][14]
-
-
Monitor Temperature: Continuously or frequently monitor the animal's core body temperature to ensure it is returning to the normal range and to prevent overheating.[15]
-
Supportive Care: Ensure the animal has easy access to food and water. Hypothermia can delay recovery from any anesthetic procedures.[15]
Issue 2: Respiratory Depression
Q: I've observed a noticeable decrease in the respiratory rate of my animal after this compound administration. How should I proceed?
A: A reduced respiratory rate is a potential side effect at higher doses.[2][5] Careful monitoring is crucial.
Troubleshooting Steps:
-
Assess Respiratory Rate: Visually count the number of thoracic movements per minute to determine the respiratory rate.[10]
-
Monitor Oxygenation: If available, use a pulse oximeter designed for rodents to monitor arterial oxygen saturation (SpO2).[10][16]
-
Ensure a Clear Airway: Check that the animal's airway is not obstructed.
-
Provide Oxygen Supplementation: If the respiratory rate is severely depressed or if SpO2 levels are low, provide oxygen supplementation. This can be done by placing the animal in a chamber with an enriched oxygen supply.[12]
-
Maintain Body Temperature: Hypothermia can exacerbate respiratory depression.[15] Implement warming measures as described in the hypothermia section.
-
Consider Reversal Agents (with caution): While there are no specific reversal agents for Rivanicline, in severe cases of respiratory depression from other agents, respiratory stimulants are sometimes considered. However, their use in the context of Rivanicline is not established and should be approached with extreme caution and under veterinary guidance.
Issue 3: Reduced Locomotor Activity
Q: My animal appears lethargic and has significantly reduced movement after receiving this compound. Is this expected, and what should I do?
A: A decrease in locomotor activity is an expected side effect at higher doses (75-125 µmol/kg, s.c.).[5][6]
Troubleshooting Steps:
-
Confirm Dose: Verify the dose administered. This side effect is dose-dependent.
-
Observe for Other Side Effects: Check for signs of hypothermia or respiratory depression, as these can contribute to lethargy.
-
Ensure Safety: Place the animal in a clean, comfortable cage with easy access to food and water. Remove any potential hazards from the cage.
-
Monitor Recovery: The effect should be transient. Monitor the animal until it returns to its normal activity level. The duration of this effect will depend on the dose and the animal's metabolism.
-
Consider Dose Adjustment: For future experiments, consider reducing the dose if the level of sedation is interfering with the experimental objectives.
Quantitative Data Summary
| Parameter | Animal Model | Dose Range (s.c.) | Observed Effect | Reference |
| Cognitive Enhancement | Rat | 0.6 µmol/kg | Reversal of scopolamine-induced amnesia. | [6] |
| Rat | 0.3 - 1.2 µmol/kg | Improved working memory in lesioned rats. | [6] | |
| Hypothermia | Mouse | 75 - 125 µmol/kg | Decrease in body temperature. | [2][5][6] |
| Respiratory Rate | Mouse | 75 - 125 µmol/kg | Decrease in respiratory rate. | [2][5][6] |
| Locomotor Activity | Mouse | 75 - 125 µmol/kg | Decrease in Y-maze activity and auditory startle response. | [2][5][6] |
| Comparative Potency | Mouse | 75 - 125 µmol/kg | 15-50x less potent than nicotine in reducing body temperature, respiration, and locomotor activity. | [6] |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound in Rodents
-
Reconstitution:
-
Calculate the required concentration of this compound based on the desired dose (in mg/kg or µmol/kg) and the injection volume.
-
Dissolve the this compound powder in a sterile, isotonic vehicle such as 0.9% saline. Ensure the solution is clear and free of particulates. Gentle warming or vortexing may aid dissolution.
-
-
Dose Calculation:
-
Weigh the animal accurately immediately before administration.
-
Calculate the precise volume of the drug solution to be injected based on the animal's weight and the solution concentration.
-
-
Administration Procedure:
-
Use a new sterile syringe and needle (25-27 gauge is typical for subcutaneous injections in mice and rats) for each animal.[17]
-
Gently restrain the animal. For subcutaneous injections, the loose skin over the back, between the shoulder blades, is a common site.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Inject the calculated volume smoothly.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Monitoring Vital Signs Post-Administration
-
Temperature Monitoring:
-
Use a digital rectal thermometer with a flexible probe lubricated with a water-soluble gel.
-
Gently insert the probe into the rectum to the appropriate depth (typically 1-2 cm for mice and 2-3 cm for rats).
-
Record the temperature at baseline (before administration) and at regular intervals post-administration (e.g., 15, 30, 60, and 120 minutes), especially when high doses are used.[10][18]
-
-
Respiratory Rate Monitoring:
-
Visually observe the animal at rest.
-
Count the number of flank or chest movements for a full minute to determine the breaths per minute.
-
Record the respiratory rate at the same time points as the temperature.[10]
-
-
General Observation:
-
Observe the animal's overall behavior, including posture, activity level, and response to stimuli.
-
Note any signs of distress, such as piloerection, hunched posture, or abnormal vocalizations.
-
Visualizations
Caption: Downstream signaling of this compound via the α4β2 nAChR.
Caption: Troubleshooting workflow for adverse effects.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Countering Opioid-induced Respiratory Depression in Male Rats with Nicotinic Acetylcholine Receptor Partial Agonists Varenicline and ABT 594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 13. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hypothermia: Approach & Treatment - WSAVA 2016 Congress - VIN [vin.com]
- 16. Vital signs monitoring during injectable and inhalant anesthesia in mice [jstage.jst.go.jp]
- 17. youtube.com [youtube.com]
- 18. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
Rivanicline oxalate quality control and purity assessment
Welcome to the Technical Support Center for Rivanicline Oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving Rivanicline oxalate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the oxalate salt of Rivanicline, a neuronal nicotinic acetylcholine (B1216132) receptor agonist.[1] It is known for its high selectivity for the α4β2 subtype.[2] Key properties are summarized in the table below.
Table 1: General Properties of this compound
| Property | Value | Source |
| Synonyms | (E)-Metanicotine oxalate, RJR-2403 oxalate | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity (typical) | ≥98% | [2][3] |
| Solubility | Soluble to 100 mM in sterile water | [3] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (In solvent) | -80°C for 2 years | [5] |
Q2: What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[5] If you need to prepare a stock solution, it is best to use it fresh. If storage of a solution is necessary, it should be stored at -80°C.[5] It is not recommended to store solutions for long periods, and they should be used as soon as possible after preparation.[3]
Q3: What analytical techniques are suitable for the purity assessment of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for assessing the purity of this compound due to its sensitivity, specificity, and ability to separate the active ingredient from potential impurities and degradation products. Other techniques such as titration can be used to determine the oxalate content.
Q4: Are there any known impurities associated with this compound?
While specific impurity profiles for this compound are not extensively published in public literature, potential impurities could arise from the synthesis process or degradation. These may include starting materials, by-products, or isomers (e.g., the Z-isomer of Rivanicline). Forced degradation studies can help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).
Troubleshooting Guides
HPLC Analysis Issues
Problem 1: Poor peak shape (tailing or fronting) for the Rivanicline peak.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Rivanicline is a basic compound. Ensure the mobile phase pH is optimized. A pH around 3-4 is often a good starting point for amine-containing compounds to ensure consistent protonation and good peak shape.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites on the silica (B1680970) backbone of the column.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 2: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance.
-
-
Possible Cause 2: Temperature variations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause 3: Column degradation.
-
Solution: Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.
-
Problem 3: Presence of unexpected peaks.
-
Possible Cause 1: Sample degradation.
-
Solution: Prepare fresh samples and store them appropriately (e.g., at low temperatures, protected from light). Investigate the stability of this compound in the chosen solvent.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all glassware, solvents, and instrument components are clean. Run a blank injection of the solvent to identify any contaminant peaks.
-
-
Possible Cause 3: Impurities in the material.
-
Solution: If the peaks are consistently present in multiple batches, they may be impurities. Further investigation using techniques like LC-MS would be required for identification and characterization.
-
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (Hypothetical Method)
This protocol is a hypothetical example based on methods for similar compounds and general chromatographic principles. It should be validated for its intended use.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 0.1 mg/mL in Mobile Phase A |
| Sample Preparation | Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 0.1 mg/mL. |
Procedure:
-
Prepare the mobile phases and standard/sample solutions as described above.
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure no system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of Rivanicline in the sample to the total peak area of all components (Area Percent method).
Protocol 2: Oxalate Content Determination by Titration
This method is based on the redox reaction between oxalate and potassium permanganate.
Materials:
-
This compound sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), 1 M
-
Deionized water
-
Burette, flask, hot plate
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 100 mL of deionized water.
-
Add 20 mL of 1 M sulfuric acid to the solution.
-
Heat the solution to 60-70°C.
-
Titrate the hot solution with the standardized 0.1 N KMnO₄ solution. The endpoint is reached when a faint, persistent pink color is observed.
-
Record the volume of KMnO₄ solution used.
-
Calculate the percentage of oxalate in the sample based on the stoichiometry of the reaction.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. apexbt.com [apexbt.com]
- 4. RJR-2403 oxalate | C12H16N2O4 | CID 23298272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS:220662-95-3 LM8BR16656IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
Rivanicline Oxalate Interference in Biochemical Assays: Technical Support Center
Disclaimer: This technical support center provides guidance on potential interference of Rivanicline oxalate (B1200264) in biochemical assays based on its chemical structure and general principles of assay interference. As of the latest literature review, there are no widespread, documented reports specifically detailing Rivanicline oxalate as a frequent pan-assay interference compound (PAIN). The following troubleshooting guides and FAQs are intended to assist researchers in identifying and mitigating potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the oxalate salt of Rivanicline, a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels that play a key role in neurotransmission. This activity is being investigated for potential therapeutic benefits in conditions like Alzheimer's disease and ulcerative colitis.[2]
Q2: Could this compound's chemical structure cause interference in my assays?
Potentially, yes. Rivanicline contains a pyridine (B92270) ring, a heterocyclic aromatic compound. Molecules with such structures can sometimes interfere in biochemical assays through several mechanisms:
-
Fluorescence Interference: Pyridine derivatives can exhibit intrinsic fluorescence, potentially leading to high background or a false-positive signal in fluorescence-based assays.[3][4][5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Chemical Reactivity: While less common for this structure, reactive impurities from synthesis or degradation products could interact with assay components.[6]
The oxalate counter-ion could also potentially interfere with assays sensitive to divalent cations by acting as a chelator.
Q3: My cell-based assay results are inconsistent when using this compound. What could be the cause?
In cell-based assays, in addition to the potential interferences mentioned above, this compound's pharmacological activity as a nAChR agonist is a primary consideration.[1] If your cells express α4β2 or other nAChR subtypes, Rivanicline will modulate cellular signaling. This could lead to:
-
Unintended downstream effects: Activation of nAChRs can lead to changes in intracellular calcium levels, membrane potential, and activation of various signaling cascades, which might indirectly affect your assay's readout.
-
Cytotoxicity or altered cell health: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or cellular stress, impacting viability and overall assay performance.
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based Assay
Symptoms: You observe an unusually high fluorescence signal in wells containing this compound, even in the absence of the intended biological target (e.g., enzyme or receptor).
Potential Causes & Troubleshooting Steps:
-
Intrinsic Fluorescence of this compound: The pyridine moiety of Rivanicline may be fluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Workflow:
Troubleshooting workflow for fluorescence interference.
-
-
Experimental Protocol: Assessing Intrinsic Fluorescence
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add these dilutions to the wells of your assay plate in the absence of any other assay components (e.g., enzyme, substrate, cells).
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
If a concentration-dependent increase in fluorescence is observed, this confirms intrinsic compound fluorescence.
Mitigation Strategy:
-
Change Fluorophore: Switch to a fluorescent dye with excitation and emission maxima that do not overlap with those of this compound.
-
Use a Non-Fluorescent Assay Format: If possible, switch to a different detection method, such as a colorimetric, luminescent, or label-free assay.
-
Issue 2: Apparent Inhibition in an Enzymatic Assay at High Compound Concentrations
Symptoms: this compound shows inhibitory activity in your enzymatic assay, but the dose-response curve is steep and may show a "hook" effect at the highest concentrations.
Potential Cause: Compound Aggregation
Small molecules can form aggregates at concentrations above their critical aggregation concentration (CAC), which can non-specifically sequester and inhibit enzymes.
Data Presentation: Hypothetical IC50 Shift with Detergent
| Assay Condition | Apparent IC50 of a Control Inhibitor | Apparent IC50 with 10 µM this compound | Apparent IC50 with 10 µM this compound + 0.01% Triton X-100 |
| Enzyme X Assay | 1 µM | 5 µM | 1.2 µM |
This table illustrates how the presence of a detergent can reverse the apparent inhibitory effect of an aggregating compound.
Experimental Protocol: Detecting and Mitigating Aggregation
-
Detergent Addition:
-
Re-run the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
If the inhibitory effect of this compound is significantly reduced or eliminated, aggregation is the likely cause.
-
-
Target-Independent Counter-Screen:
-
Test this compound against an unrelated enzyme (e.g., firefly luciferase) under similar assay conditions.
-
Inhibition of an unrelated enzyme is a strong indicator of a non-specific mechanism like aggregation.
-
-
Visualization of Aggregation Mitigation:
Mechanism of aggregation-based interference and its mitigation.
Issue 3: Unexpected Cellular Response in a Cell-Based Assay
Symptoms: In a cell-based assay (e.g., a reporter gene assay for a GPCR), you observe a response in cells treated with this compound, even though your target of interest is not a nAChR.
Potential Cause: On-Target Effect on Endogenous nAChRs
Your cell line may endogenously express α4β2 or other nAChR subtypes. Activation of these receptors by this compound could trigger signaling pathways that cross-talk with your assay's reporter system.
Signaling Pathway Diagram: Potential nAChR-Mediated Interference
Experimental Protocol: Investigating Off-Target Pharmacological Effects
-
Literature/Database Check:
-
Verify if your cell line (e.g., HEK293, CHO) is known to express nicotinic acetylcholine receptors. Check cell line databases or relevant publications.
-
-
Use a nAChR Antagonist:
-
Pre-incubate the cells with a known, potent nAChR antagonist (e.g., mecamylamine (B1216088) for α4β2) before adding this compound.
-
If the unexpected cellular response is diminished or abolished by the antagonist, it confirms that the effect is mediated through endogenous nAChRs.
-
Data Presentation: Effect of Antagonist on Rivanicline-Induced Signal
| Treatment | Reporter Gene Activity (RLU) |
| Vehicle Control | 100 ± 15 |
| 10 µM this compound | 850 ± 75 |
| 10 µM Mecamylamine | 110 ± 20 |
| 10 µM Mecamylamine + 10 µM this compound | 150 ± 25 |
This table shows hypothetical data demonstrating the blockade of an off-target Rivanicline effect by a specific antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration [mdpi.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Rivanicline Oxalate Stock Solutions: Technical Support Center
This technical support center provides guidance on the long-term stability of Rivanicline oxalate (B1200264) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Rivanicline oxalate solid and stock solutions?
A1: For the solid form of this compound, it is recommended to store the product according to the conditions specified on its Certificate of Analysis. While specific long-term stability data for this compound stock solutions is not extensively published, general recommendations for similar compounds and a related salt form, Rivanicline hemioxalate, can provide guidance. Stock solutions of Rivanicline hemioxalate are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture[1]. It is crucial to note that these recommendations are for the hemioxalate salt and may not directly translate to the oxalate salt. For optimal results, it is recommended to perform in-house stability tests for your specific experimental conditions.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in sterile water up to 100 mM[2]. For biological experiments, Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for creating stock solutions of small molecules. The choice of solvent may impact the long-term stability of the stock solution.
Q3: How can I determine if my this compound stock solution is still active?
A3: The most reliable method to assess the stability and activity of your this compound stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This can separate the active compound from any potential degradation products. Additionally, performing a functional assay to confirm the biological activity of the compound can be a valuable assessment.
Q4: What are the known targets of Rivanicline?
A4: Rivanicline is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs)[3]. It exhibits high selectivity for the α4β2 subtype[2][4][5][6]. Its mechanism of action involves binding to these receptors, which can influence neurotransmitter release and neuronal signaling[1].
Troubleshooting Guide
Issue: Loss of Expected Biological Activity
If you observe a decrease or complete loss of the expected biological effect from your this compound stock solution, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution from solid this compound.- Perform a side-by-side comparison of the old and new stock solutions in your assay.- If possible, analyze the old stock solution using HPLC to check for degradation products. |
| Improper Storage | - Review your storage conditions (temperature, light exposure, frequency of freeze-thaw cycles).- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.- Store aliquots at or below -20°C, protected from light. For longer-term storage, -80°C is recommended[1]. |
| Solvent Effects | - Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is not causing cellular toxicity or other confounding effects.- Run a vehicle control (solvent only) in your experiments. |
| Experimental Error | - Verify the calculations for the dilution of your stock solution.- Confirm the accuracy of your pipetting and other experimental procedures. |
Data on Storage of Rivanicline Stock Solutions
The following table summarizes the available storage recommendations for a related salt, Rivanicline hemioxalate. This data is provided as a reference and may not be directly applicable to this compound.
| Salt Form | Solvent | Storage Temperature | Storage Duration | Citation |
| Rivanicline hemioxalate | Not Specified | -80°C | 6 months | [1] |
| Rivanicline hemioxalate | Not Specified | -20°C | 1 month | [1] |
Disclaimer: Researchers should validate the stability of this compound stock solutions under their specific experimental conditions.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for a similar compound and is intended as a starting point for developing a stability-indicating assay for this compound[7].
Objective: To determine the concentration of this compound and to separate it from potential degradation products.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile (B52724), water)
-
High-purity buffers (e.g., potassium dihydrogen phosphate)
-
HPLC system with a UV detector
-
C8 or C18 analytical column
Method:
-
Preparation of Mobile Phase: A potential starting point is a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM potassium dihydrogen phosphate), with the pH adjusted to an acidic range (e.g., 3.5)[7]. The exact ratio should be optimized for optimal separation.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). From this stock, prepare a series of calibration standards at different concentrations.
-
Preparation of Sample Solutions: Dilute the this compound stock solution to be tested to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.
-
Examine the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Signaling pathway of this compound as a partial agonist at the α4β2 nAChR.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Rivanicline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS:220662-95-3 LM8BR16656IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Rivanicline oxalate dosage for different animal strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rivanicline oxalate (B1200264) in preclinical research, with a specific focus on dosage adjustments for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is Rivanicline oxalate and what is its mechanism of action?
A1: this compound is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α4β2 subtype.[1] By activating these receptors, Rivanicline can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are crucial for cognitive processes. This mechanism underlies its potential therapeutic effects in conditions characterized by cognitive deficits.
Q2: How does this compound's mechanism of action influence its therapeutic potential?
A2: Rivanicline's agonistic activity at α4β2 nAChRs is believed to enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases like Alzheimer's disease. The binding of Rivanicline to these receptors leads to depolarization of the neuronal membrane and an influx of calcium ions. This influx can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in promoting neuronal survival and synaptic plasticity.[2][3]
Q3: I am seeing high variability in my experimental results between animals of the same strain. What could be the cause?
A3: High variability can stem from several factors beyond the drug's pharmacology. It is crucial to ensure consistency in your experimental procedures. Factors to consider include:
-
Animal Handling: Stress from handling can significantly impact physiological and behavioral responses. Ensure all animal handlers are well-trained and that handling is consistent across all animals.
-
Environmental Conditions: Minor variations in light cycles, temperature, humidity, and noise levels can affect experimental outcomes. Maintain a stable and controlled environment for all experimental animals.
-
Dosing Technique: Inconsistent administration of this compound, whether by oral gavage, intraperitoneal injection, or another route, can lead to variability in drug absorption and bioavailability. Ensure your technique is precise and consistent.
-
Health Status: The presence of underlying health issues, even subclinical ones, can alter an animal's response to a drug. Closely monitor the health of your animals throughout the study.
Q4: I am not observing the expected cognitive enhancement in my animal model. What are some potential reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Dosage: The dose of this compound may be outside the therapeutic window for the specific animal strain and model you are using. A dose-response study is highly recommended to determine the optimal dose.
-
Timing of Administration: The timing of drug administration relative to the behavioral task is critical. The pharmacokinetic profile of this compound will determine the optimal window for observing its effects.
-
Model-Specific Factors: The chosen animal model of cognitive impairment may not be sensitive to the mechanism of action of this compound. Consider the underlying pathology of your model and whether it aligns with the drug's target.
-
Metabolism: As discussed below, different animal strains can metabolize drugs at different rates. If the strain you are using is a rapid metabolizer, the drug may be cleared before it can exert its effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity or Adverse Events | Dose may be too high for the specific animal strain due to metabolic differences. | Immediately reduce the dosage. Conduct a dose-escalation study starting from a very low dose to determine the maximum tolerated dose (MTD) for that strain. Consult allometric scaling principles as a starting point. |
| Strain-specific sensitivity to nAChR agonists. | Review literature for known sensitivities of your chosen strain to nicotinic compounds. Consider using a different, less sensitive strain if the issue persists. | |
| Lack of Efficacy | Sub-therapeutic dosage. | Perform a dose-response study to identify the effective dose range for your specific animal strain and experimental model. |
| Inappropriate timing of drug administration relative to behavioral testing. | Conduct a pharmacokinetic study in your specific animal strain to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2). Adjust your experimental timeline accordingly. | |
| Poor bioavailability via the chosen route of administration. | Consider alternative routes of administration. If using oral gavage, ensure proper technique to maximize absorption. | |
| High Variability in Results | Inconsistent dosing technique. | Standardize the dosing procedure for all animals. Ensure all personnel are trained and proficient in the chosen administration route. |
| Environmental stressors. | Minimize environmental stressors such as noise, light changes, and excessive handling. Acclimate animals to the experimental procedures. | |
| Genetic drift within an outbred stock. | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. |
Dosage Adjustment for Different Animal Strains
Allometric Scaling for Interspecies Dose Conversion
Allometric scaling is a method used to estimate equivalent doses between different species based on body surface area, which often correlates with metabolic rate.[4][5][6][7] This is a useful starting point when extrapolating a known effective dose from one species (e.g., rat) to another (e.g., mouse).
The formula for converting a dose from species A to species B is:
Dose B (mg/kg) = Dose A (mg/kg) x (Km A / Km B)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Allometric Scaling Conversion Factors
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Guinea Pig | 0.4 | 0.05 | 8.0 |
| Rabbit | 1.5 | 0.15 | 10.0 |
| Human | 60 | 1.6 | 37.0 |
Note: These are average values and can vary. It is always recommended to consult specific literature for the animal strain and weight you are using.
Strain-Specific Metabolic Differences
Different inbred and outbred strains of rodents can exhibit significant variations in their drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[4][5][6] These differences can lead to altered drug clearance and, consequently, the need for dosage adjustments.
-
Rats: Studies have shown variations in the expression and activity of CYP enzymes between commonly used rat strains such as Sprague-Dawley, Wistar, and Fischer 344. For example, Wistar rats have been reported to have higher basal levels of certain CYP enzymes compared to Sprague-Dawley rats.[6]
-
Mice: Similarly, inbred mouse strains like C57BL/6, BALB/c, and DBA/2 show distinct profiles of drug metabolism.
Table 2: Reported this compound Dosages in Rodents
| Species/Strain | Dosage | Route of Administration | Experimental Model | Observed Effect | Reference |
| Wistar Rats | 0.06, 0.6, 6 µmol/kg | Subcutaneous (s.c.) | Scopolamine-induced amnesia | 0.6 µmol/kg reversed amnesia | [1] |
| Mice | 2 mg/kg | Intraperitoneal (i.p.) | Eyeblink conditioning impairment | Restored learning ability | [1] |
| Mice | 75-125 µmol/kg | Subcutaneous (s.c.) | Physiological battery | Decrease in body temperature, respiratory rate, and activity | [1] |
Recommendation for Dosage Adjustment Between Strains:
-
Start with a Literature Search: Investigate if there are any published studies using this compound or similar nAChR agonists in your specific animal strain of interest.
-
Conduct a Pilot Dose-Response Study: This is the most reliable method to determine the optimal dose for a new strain. Start with a low dose, based on allometric scaling from a known effective dose in another strain, and gradually increase the dose while monitoring for both efficacy and toxicity.
-
Consider Metabolic Profiles: If pharmacokinetic data is unavailable, review literature on the known differences in CYP enzyme activity between the strains you are working with. If your new strain is known to be a faster metabolizer of drugs, you may need to start with a slightly higher dose, and vice versa.
Experimental Protocols
Scopolamine-Induced Amnesia Model in Rats
This protocol is a widely used model to assess the efficacy of cognitive enhancers like this compound.
Materials:
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Saline solution (0.9% NaCl)
-
Passive avoidance apparatus
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats (200-250g) to the housing facility for at least one week before the experiment.
-
Habituation: On the day of the experiment, allow the rats to habituate to the testing room for at least 30 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 0.6 µmol/kg, s.c.) or vehicle (saline) 30 minutes before the training trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15 minutes after the this compound/vehicle administration.
-
-
Training Trial (Passive Avoidance):
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately remove the rat from the apparatus and return it to its home cage.
-
-
Retention Trial:
-
24 hours after the training trial, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.
-
Mandatory Visualizations
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Rivanicline binds to nAChRs, leading to calcium influx and activation of downstream signaling pathways.
Experimental Workflow for Dosage Adjustment
Caption: A logical workflow for determining the appropriate dosage of this compound in a new animal strain.
References
- 1. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding: Rivanicline Oxalate vs. Varenicline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: Rivanicline oxalate (B1200264) and Varenicline. The information presented is curated from experimental data to assist researchers in understanding the nuanced interactions of these compounds with their biological targets.
Quantitative Receptor Binding Affinity
The binding affinities of Rivanicline oxalate and Varenicline for various nAChR subtypes are summarized below. The data, presented as inhibition constants (Ki), were determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | nAChR Subtype | Ki (nM) | Species | Reference |
| This compound | α4β2 | 26 | Rat | [1][2] |
| Varenicline | α4β2 | 0.06 - 0.4 | Human, Rat | [3][4] |
| α6β2* | 0.12 - 0.13 | Rat, Monkey | [5] | |
| α3β4 | ~500+ | Human | [6] | |
| α7 | 125 - 322 | Human | [3][4] | |
| α1βγδ | >8000 | Torpedo | [3] |
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained using competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies for determining the binding affinity of ligands to nAChR subtypes.
Radioligand Binding Assay for nAChR Subtypes
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the specific nAChR subtype of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand is incubated with the prepared cell membranes. The choice of radioligand depends on the nAChR subtype being investigated:
-
[³H]Cytisine or [³H]Epibatidine: Often used for high-affinity nAChR subtypes like α4β2.
-
[¹²⁵I]α-Bungarotoxin: Typically used for the α7 nAChR subtype.
-
-
Increasing concentrations of the unlabeled test compound (this compound or Varenicline) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Binding:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known nAChR ligand) from the total binding.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways initiated by the binding of Rivanicline and Varenicline to their respective nAChR targets.
Figure 1: Rivanicline Signaling Pathway.
Figure 2: Varenicline Signaling Pathways.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and Varenicline.
Figure 3: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of Rivanicline Oxalate and Galantamine in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two neuroactive compounds, Rivanicline oxalate (B1200264) and galantamine, in preclinical models of cognition. The information is intended to support researchers and professionals in the field of drug development in understanding the pharmacological profiles and potential therapeutic applications of these agents.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). A key focus of neuropharmacology is the development of compounds that can ameliorate these cognitive deficits. This guide focuses on two such compounds: Rivanicline oxalate, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and galantamine, a dual-action compound that inhibits acetylcholinesterase (AChE) and allosterically modulates nAChRs.
Mechanism of Action
The distinct mechanisms of action of this compound and galantamine underpin their effects on cognitive processes.
This compound: Rivanicline is a selective agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2][3] Activation of these receptors, which are widely distributed in brain regions crucial for learning and memory, leads to depolarization of neurons and enhanced release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This modulation of synaptic transmission is believed to be the primary mechanism through which Rivanicline exerts its pro-cognitive effects.
Galantamine: Galantamine possesses a dual mechanism of action. Firstly, it is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[4][5] By inhibiting AChE, galantamine increases the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission. Secondly, galantamine acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors.[6][7][8][9][10] This means it binds to a site on the nAChR distinct from the acetylcholine binding site, leading to a conformational change that potentiates the receptor's response to acetylcholine.[8][10] This synergistic action of inhibiting acetylcholine degradation and enhancing nAChR sensitivity contributes to its cognitive-enhancing properties.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and galantamine.
Figure 1: this compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rivanicline Oxalate and Rivastigmine in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no preclinical studies directly comparing the efficacy of rivanicline (B1679396) oxalate (B1200264) and rivastigmine (B141) in Alzheimer's disease (AD) models. This guide, therefore, provides a comparative overview based on available data for each compound, focusing on their distinct mechanisms of action and individual preclinical efficacy.
At a Glance: Rivanicline Oxalate vs. Rivastigmine
| Feature | This compound | Rivastigmine |
| Primary Mechanism | α4β2 Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Partial Agonist | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitor |
| Therapeutic Target | Cholinergic System (Nicotinic Receptors) | Cholinergic System (Enzyme Inhibition) |
| Reported Preclinical Efficacy | Improvement in cognitive function in amyloid-beta induced AD models.[1][2] | Reversal of behavioral deficits in aluminum-induced AD models; potential disease-modifying effects.[3][4] |
| Effect on Aβ/Tau Pathology | Data not available in preclinical AD models. | May promote the non-amyloidogenic α-secretase pathway, potentially reducing amyloid-beta production.[4] |
Mechanism of Action
This compound: A Selective Modulator of Nicotinic Receptors
This compound is a partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[5][6] In the context of Alzheimer's disease, the rationale for its use lies in the known loss of nicotinic receptors and cholinergic neurons. By partially activating α4β2 nAChRs, rivanicline is thought to enhance cholinergic signaling, which is crucial for learning and memory. Preclinical studies with similar α4β2 nAChR partial agonists, like varenicline, suggest that this mechanism can lead to the upregulation of synaptic proteins and enhanced synaptic plasticity, potentially mitigating cognitive deficits induced by amyloid-beta.[1]
Rivastigmine: A Dual Cholinesterase Inhibitor
Rivastigmine's primary mechanism is the inhibition of two key enzymes responsible for the breakdown of acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] In Alzheimer's disease, as cholinergic neurons degenerate, BuChE activity becomes more prominent in the brain.[7] By inhibiting both enzymes, rivastigmine increases the synaptic levels and duration of action of acetylcholine, thereby compensating for the loss of cholinergic neurons and improving neurotransmission.[7][8] Some studies also suggest that rivastigmine may have disease-modifying properties by promoting the α-secretase pathway for amyloid precursor protein (APP) processing, which is non-amyloidogenic.[4]
Preclinical Efficacy Data
The following tables summarize the available preclinical efficacy data for each compound. The absence of data in certain fields for this compound highlights the need for further research.
Table 1: this compound Preclinical Efficacy in AD Models
| Animal Model | Key Cognitive Outcomes | Pathological Outcomes | Reference |
| Amyloid-beta induced rat model | Improved spatial memory in Barnes maze and T-maze.[1] | Upregulation of synaptic proteins (PSD-95, synaptophysin, GAP-43).[1] | Varenicline study[1] |
| Scopolamine-induced amnesia model | Reversed amnesia, increased step-through latency.[5] | Not Assessed | [5] |
| Ibotenic acid lesion radial arm maze model | Improved working memory.[5] | Not Assessed | [5] |
Table 2: Rivastigmine Preclinical Efficacy in AD Models
| Animal Model | Key Cognitive Outcomes | Pathological Outcomes | Reference |
| Aluminum-induced rat model | Dose-dependent improvement in activity, learning, and memory.[3] | Not Assessed | [3] |
| 3xTg mouse model | Elevated levels of sAPPα.[4] | Promoted α-secretase activity (upregulation of ADAM-9, -10, and -17).[4] | [4] |
| Fetal rat primary cortical cultures | --- | Increased levels of synaptic markers (SNAP-25, synaptophysin) and enhanced neuronal morphology.[9][10] | [9][10] |
Experimental Protocols
A typical preclinical study evaluating the efficacy of a compound in an Alzheimer's disease mouse model follows a structured workflow.
References
- 1. Varenicline Attenuates Memory Impairment in Amyloid-Beta-Induced Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel effect of rivastigmine on pre-synaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholinergic Agonism: Rivanicline Oxalate vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cholinergic agonists for neurodegenerative diseases, particularly Alzheimer's disease, two distinct mechanisms of action have been the focus of extensive research: direct receptor agonism and acetylcholinesterase inhibition. This guide provides a detailed comparison of rivanicline (B1679396) oxalate (B1200264), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and donepezil (B133215), a well-established acetylcholinesterase inhibitor (AChEI). This comparison is based on available preclinical and clinical experimental data to inform researchers and drug development professionals.
At a Glance: Key Differences
| Feature | Rivanicline Oxalate | Donepezil |
| Primary Mechanism | Partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), primarily the α4β2 subtype.[1][2] | Reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[3] |
| Mode of Cholinergic Agonism | Direct | Indirect |
| Development Status | Investigated for Alzheimer's disease and other indications.[1][2] | Approved for the treatment of mild, moderate, and severe dementia of the Alzheimer's type.[3] |
Mechanism of Action: A Tale of Two Approaches
The cholinergic system plays a crucial role in cognitive functions such as learning and memory. Both rivanicline and donepezil aim to enhance cholinergic signaling in the brain, but through fundamentally different pathways.
Rivanicline: Direct Receptor Modulation
Rivanicline acts as a partial agonist at nAChRs, with a notable selectivity for the α4β2 subtype.[1][2] As a partial agonist, it binds to and activates the receptor, but with a lower intrinsic efficacy than a full agonist like acetylcholine. This modulation of the nAChR ion channel is thought to enhance downstream signaling cascades that are beneficial for neuronal function and survival.
Donepezil: Indirect Enhancement of Acetylcholine Levels
Donepezil, in contrast, is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3] By inhibiting AChE, donepezil increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors. While its primary action is on AChE, some studies suggest that long-term donepezil treatment may also lead to an upregulation of nAChRs.[4][5]
Quantitative Data Comparison
Direct head-to-head clinical trials comparing rivanicline and donepezil are not publicly available. Therefore, this section presents a compilation of quantitative data from independent preclinical and clinical studies to facilitate an informed, albeit indirect, comparison.
Preclinical Data: Receptor Binding and Functional Activity
| Parameter | This compound | Donepezil |
| Target | Neuronal nAChRs | Acetylcholinesterase |
| Binding Affinity (Ki) | 26 nM (rat brain cortex nAChRs)[6][7][8] | Not directly applicable; acts on enzyme |
| Functional Activity (EC50) | 732 nM (rat brain cortex nAChRs)[6][7][8]16 µM (α4β2 subtype)[6][7][8] | Not directly applicable; acts on enzyme |
| Inhibitory Activity (IC50) | Not applicable | Varies by experimental conditions |
Pharmacokinetic Properties
| Parameter | This compound | Donepezil |
| Bioavailability | Phase 1 data not publicly available in detail. | ~100% (oral)[3] |
| Time to Peak Plasma Concentration (Tmax) | Phase 1 data not publicly available in detail. | 3-4 hours (oral)[3] |
| Plasma Protein Binding | Data not available | ~96%[3] |
| Elimination Half-life | Phase 1 data not publicly available in detail. | ~70 hours[3] |
| Metabolism | Data not available | Primarily via CYP2D6 and CYP3A4 enzymes.[3] |
Clinical Efficacy in Alzheimer's Disease
| Parameter | This compound | Donepezil |
| Cognitive Outcome Measure | Clinical trial data on cognitive outcomes are limited. | Significant improvement in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores. |
| ADAS-Cog Mean Difference from Placebo | Not available | -2.8 to -3.1 points (at 24 weeks, 5-10 mg/day)[9] |
| Global Functioning | Not available | Significant improvement in Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) scores.[9][10] |
Experimental Protocols
Rivanicline: Nicotinic Receptor Functional Assay (Electrophysiology)
A common method to assess the functional activity of nAChR agonists like rivanicline is two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific nAChR subtypes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Receptor Expression: The oocytes are incubated for 2-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: The perfusion solution is switched to one containing a known concentration of rivanicline.
-
Data Acquisition: The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.
-
Data Analysis: Dose-response curves are generated by plotting the current amplitude against the concentration of rivanicline to determine the EC50 (the concentration that elicits a half-maximal response).
Donepezil: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of donepezil on AChE is commonly determined using the colorimetric method developed by Ellman.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains a buffer solution, a source of acetylcholinesterase (e.g., from electric eel or human erythrocytes), and varying concentrations of donepezil.
-
Reagent Addition: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine (ATCh).
-
Enzymatic Reaction and Color Development: AChE hydrolyzes ATCh into thiocholine and acetate. The newly formed thiocholine reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion.
-
Spectrophotometric Measurement: The absorbance of TNB is measured kinetically at a wavelength of 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition for each concentration of donepezil is calculated relative to a control without the inhibitor. The IC50 value, the concentration of donepezil that causes 50% inhibition of AChE activity, is then determined from a dose-response curve.
Safety and Tolerability
This compound: Detailed clinical safety and tolerability data for rivanicline are not widely available in the public domain. As a nicotinic agonist, potential side effects could be similar to those of nicotine, including nausea, vomiting, and dizziness. However, as a partial agonist, it may have a more favorable side effect profile compared to full nicotinic agonists.
Donepezil: The safety profile of donepezil is well-characterized from extensive clinical trials and post-marketing surveillance. The most common adverse events are cholinergic in nature and include nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia.[3] These side effects are often dose-dependent and may be managed by dose titration.
Conclusion
This compound and donepezil represent two distinct strategies for enhancing cholinergic neurotransmission. Rivanicline's direct and selective partial agonism at α4β2 nAChRs offers a targeted approach to modulating a specific receptor subtype implicated in cognitive function. In contrast, donepezil's broad, indirect enhancement of acetylcholine levels through AChE inhibition has been a clinically validated and effective symptomatic treatment for Alzheimer's disease for many years.
Future research, including direct comparative clinical trials, would be invaluable for elucidating the relative merits of these two approaches to cholinergic agonism in the treatment of neurodegenerative diseases. Such studies will be crucial for guiding the development of next-generation therapies with improved efficacy and tolerability.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 10. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Oxalate for Nootropic Effects: A Comparative Analysis for the Research Community
An objective comparison of Rivanicline oxalate's performance with alternative nootropic agents, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Rivanicline (also known as RJR-2403 and TC-2403) is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential nootropic effects.[1] Initially developed as a potential treatment for Alzheimer's disease, its mechanism of action centers on modulating cholinergic neurotransmission, a key pathway implicated in cognitive processes such as learning and memory.[1] This guide provides a comprehensive comparison of Rivanicline oxalate (B1200264) with other nootropic agents, focusing on its preclinical data in the absence of significant human clinical trial results, and contrasting it with clinically evaluated alternatives.
Mechanism of Action: Targeting the Cholinergic System
This compound selectively binds to and partially activates α4β2 nAChRs in the brain.[2] This agonistic activity is thought to enhance cholinergic signaling, which is often impaired in neurodegenerative diseases like Alzheimer's. The binding affinity of Rivanicline to the α4β2 subtype is high, with a Ki of 26 nM.[2] The downstream effect of this receptor activation includes the modulation of neurotransmitter release, which is believed to underlie its observed cognitive-enhancing effects in preclinical models.
References
A Comparative Analysis of Rivanicline Oxalate and Other Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of Rivanicline oxalate (B1200264) with other notable nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, Encenicline and Varenicline (B1221332). Due to the limited availability of public clinical trial data for Rivanicline, this comparison primarily relies on its preclinical results and contrasts them with the clinical findings for Encenicline and Varenicline. This guide is intended to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action and Preclinical Data
Rivanicline (also known as TC-2403 or RJR-2403) is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype.[1][2] Preclinical studies have demonstrated its potential in models of cognitive impairment and inflammation. In vitro characterization has shown Rivanicline to have a high affinity for rat brain cortex nAChRs.[3] In vivo studies have indicated its ability to reverse scopolamine-induced amnesia in rats and enhance memory in animal models with brain lesions.[2] Furthermore, a salt of Rivanicline, (E)-metanicotine hemigalactarate, has been shown to inhibit the production of Interleukin-8 (IL-8), a pro-inflammatory cytokine, in cells from inflamed mucosa, suggesting a potential therapeutic role in inflammatory conditions like ulcerative colitis.[4]
Encenicline is a selective partial agonist of the α7 nAChR, a different subtype than that targeted by Rivanicline. Varenicline is also a partial agonist, with a high affinity for the α4β2 nAChR subtype, similar to Rivanicline.[5]
Data Presentation
The following tables summarize the available quantitative data for Rivanicline (preclinical) and its comparators (clinical).
Table 1: Preclinical Profile of Rivanicline Oxalate
| Parameter | Value | Species/Model | Source |
| Binding Affinity (Ki) | 26 nM | Rat brain cortex nAChRs | [1] |
| Functional Potency (EC50) | 732 nM | Rat thalamic synaptosomes | [3] |
| Cognitive Enhancement | Reversal of scopolamine-induced amnesia | Rat | [1][2] |
| Anti-inflammatory Effect | Inhibition of IL-8 secretion | Human colonic epithelial cells | [4] |
Table 2: Clinical Efficacy of Encenicline in Schizophrenia (Phase 2)
| Outcome Measure | Encenicline (0.9 mg/day) | Placebo | p-value |
| PANSS Negative Subscale | Statistically significant improvement | --- | <0.05 |
| SCoRS Total Score | Statistically significant improvement | --- | <0.05 |
| CogState Overall Cognition Index | Statistically significant improvement | --- | <0.05 |
PANSS: Positive and Negative Syndrome Scale; SCoRS: Schizophrenia Cognition Rating Scale
Table 3: Clinical Efficacy of Varenicline in Smoking Cessation
| Outcome Measure | Varenicline (1 mg twice daily) | Placebo | p-value |
| Continuous Abstinence Rate (Weeks 9-12) | 44.0% | 17.7% | <0.001 |
| Continuous Abstinence Rate (Weeks 9-24) | 37.0% | 12.5% | <0.001 |
| Continuous Abstinence Rate (Weeks 9-52) | 21.9% | 8.4% | <0.001 |
Table 4: Safety and Tolerability
| Drug | Common Adverse Events |
| Rivanicline | Clinical data not available. Preclinically, it showed fewer cardiovascular and other side effects compared to nicotine.[2] |
| Encenicline | Generally well-tolerated in Phase 2 trials for schizophrenia. |
| Varenicline | Nausea, insomnia, abnormal dreams, headache.[5] |
Experimental Protocols
Rivanicline: Preclinical Model of Cognitive Impairment (Scopolamine-Induced Amnesia)
A common preclinical model to assess the potential of compounds to treat cognitive deficits is the scopolamine-induced amnesia model in rodents. In this paradigm, the muscarinic receptor antagonist scopolamine (B1681570) is administered to induce a temporary cognitive deficit, mimicking aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease. The test compound (in this case, Rivanicline) is then administered to evaluate its ability to reverse this induced amnesia. A typical protocol involves a passive avoidance task, where an animal learns to avoid a specific environment associated with an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured as an indicator of memory retention. An increase in this latency in the drug-treated group compared to the scopolamine-only group suggests a cognitive-enhancing effect.[1][2]
Encenicline: Cognitive Assessment in Schizophrenia Trials (CogState Computerized Battery)
In clinical trials for cognitive impairment in schizophrenia, a battery of standardized tests is used to assess various cognitive domains. The CogState Schizophrenia Battery is a computerized set of tests designed to be sensitive to cognitive changes in this patient population. It assesses domains such as processing speed, attention/vigilance, working memory, verbal learning, visual learning, and reasoning/problem-solving. The battery is administered at baseline and at various time points throughout the trial to measure changes in cognitive performance. The primary outcome is often a composite score derived from the individual tests, providing an overall measure of cognitive function.
Varenicline: Smoking Cessation Efficacy (Carbon Monoxide-Confirmed Continuous Abstinence Rate)
The efficacy of smoking cessation therapies is typically measured by the continuous abstinence rate (CAR), which is biochemically verified. A common method for verification is the measurement of expired carbon monoxide (CO) levels. CO is a component of cigarette smoke and has a relatively short half-life, making it a good indicator of recent smoking. Participants in clinical trials are asked to provide breath samples at various follow-up visits. A CO level below a predefined cutoff (e.g., <10 parts per million) is used to confirm self-reported abstinence. The CAR is then calculated as the percentage of participants in each treatment group who maintain biochemically confirmed abstinence over a specified period (e.g., from week 9 to week 12 of the study).
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II crossover trial of varenicline in mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Oxalate vs. Cytisine: A Comparative Guide to α4β2 Nicotinic Acetylcholine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rivanicline oxalate (B1200264) and cytisine (B100878), two partial agonists of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Both compounds are significant in neuroscience research and drug development, particularly for smoking cessation and cognitive enhancement. This document outlines their comparative pharmacology, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Mechanism of Action at the α4β2 nAChR
Both Rivanicline and cytisine exert their effects by binding to and partially activating the α4β2 nAChR, a key receptor implicated in nicotine (B1678760) addiction and various cognitive processes.[1][2] As partial agonists, they produce a weaker response than the endogenous neurotransmitter acetylcholine or a full agonist like nicotine.[3][4] This partial activation is crucial for their therapeutic effects. In the context of smoking cessation, it helps to alleviate nicotine withdrawal symptoms and cravings by providing a low level of receptor stimulation.[3] Simultaneously, by occupying the receptor's binding site, they act as antagonists in the presence of nicotine, blocking its ability to produce a full response and thereby reducing the rewarding effects of smoking.[3]
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key pharmacological parameters for Rivanicline oxalate and cytisine at the α4β2 nAChR. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Binding Affinity (Ki) | Receptor Subtype | Source |
| This compound | 26 nM | Rat brain α4β2 nAChR | [5] |
| Cytisine | 0.23 nM | α4β2 nAChR | [6] |
Table 1: Comparative Binding Affinities at the α4β2 nAChR. This table highlights the receptor binding affinity (Ki) of this compound and cytisine for the α4β2 nAChR. A lower Ki value indicates a higher binding affinity.
| Compound | Efficacy (EC50 / % of ACh or Nicotine response) | Receptor Subtype | Source |
| This compound | 16 µM (EC50) | Rat brain α4β2 nAChR | [5] |
| Cytisine | Low efficacy partial agonist; ~45% of nicotine's maximal efficacy | Human α4β2 nAChR | [4] |
Table 2: Comparative Efficacy at the α4β2 nAChR. This table presents the efficacy of this compound and cytisine at the α4β2 nAChR. Efficacy refers to the ability of the agonist to activate the receptor.
Signaling Pathway of α4β2 nAChR Activation
Activation of the α4β2 nAChR, a ligand-gated ion channel, primarily leads to the influx of cations, predominantly Na+ and Ca2+, resulting in depolarization of the neuronal membrane. This initial event triggers a cascade of downstream signaling pathways that are crucial for the receptor's physiological effects.
Caption: α4β2 nAChR activation and downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol outlines a general method for determining the binding affinity (Ki) of a compound for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand, such as [3H]epibatidine or [3H]cytisine.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the α4β2 nAChR are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (e.g., [3H]epibatidine).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or cytisine).
-
-
For determining non-specific binding, a high concentration of a known α4β2 nAChR ligand (e.g., nicotine) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes a common electrophysiological method to measure the functional activity (efficacy and potency) of compounds at ligand-gated ion channels like the α4β2 nAChR expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically removed from a female Xenopus laevis frog.
-
The oocytes are defolliculated, typically using collagenase treatment.
-
cRNA encoding the α4 and β2 subunits of the nAChR are microinjected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the α4β2 nAChR is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Barth's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.
-
The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
3. Drug Application and Data Acquisition:
-
The test compound (e.g., this compound or cytisine) is dissolved in the perfusion solution at various concentrations.
-
The oocyte is exposed to the compound-containing solution, and the resulting inward current, caused by the influx of cations through the activated nAChRs, is recorded.
-
A range of agonist concentrations are applied to generate a dose-response curve.
4. Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
The dose-response data are fitted to the Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.
-
The maximal current response (Imax) provides a measure of the agonist's efficacy relative to a full agonist like acetylcholine.
Experimental Workflow for nAChR Agonist Comparison
The following diagram illustrates a typical workflow for comparing the pharmacological properties of two nAChR agonists.
Caption: A generalized workflow for comparing nAChR agonists.
Conclusion
Both this compound and cytisine are valuable research tools for investigating the function of the α4β2 nAChR. Based on the available data, cytisine exhibits a significantly higher binding affinity for the α4β2 receptor compared to this compound. Both compounds act as partial agonists, with cytisine's efficacy being characterized as low. The choice between these compounds for a specific research application will depend on the desired pharmacological profile, including the required affinity and level of receptor activation. Further studies directly comparing these two compounds under identical experimental conditions are warranted to provide a more definitive and objective comparison of their pharmacological properties.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. droracle.ai [droracle.ai]
- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rivanicline Oxalate and Other Nicotinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Rivanicline (B1679396) oxalate (B1200264) and other key nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Varenicline, Epibatidine, and ABT-418. The information is intended to facilitate research and development efforts by providing a detailed overview of their pharmacological profiles, supported by experimental data.
Introduction to Nicotinic Agonists
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems. Their activation by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation. nAChRs are implicated in a wide range of physiological processes, including cognitive function, reward, and inflammation, making them attractive targets for therapeutic intervention in various neurological and psychiatric disorders. This guide focuses on a comparative analysis of four prominent nAChR agonists, detailing their binding affinities, functional potencies, and the experimental methodologies used to characterize them.
It is important to note that Rivanicline is often studied and supplied as its oxalate salt, Rivanicline oxalate. For the purpose of this guide, "Rivanicline" refers to the active compound, as the oxalate salt is primarily used for its formulation and delivery properties.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of Rivanicline, Varenicline, Epibatidine, and ABT-418 at various nAChR subtypes. These data have been compiled from multiple in vitro studies to provide a comprehensive overview of their pharmacological profiles.
Table 1: Binding Affinity (Ki) of Nicotinic Agonists at nAChR Subtypes
| Compound | nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Citations |
| Rivanicline | α4β2 | [³H]Cytisine | Rat Brain Cortex | 26 | [1][2][3] |
| α4β2 | - | - | - | [4][5][6] | |
| Varenicline | α4β2 | [³H]Epibatidine | Rat Striatum | 0.14 | [7][8] |
| α4β2 | [³H]Epibatidine | HEK293 cells | 0.4 | [9] | |
| α6β2* | [¹²⁵I]α-CtxMII | Rat Striatum | 0.12 | [7][8] | |
| α7 | [³H]α-Bungarotoxin | - | 125 | [9] | |
| α3β4 | [³H]Epibatidine | - | 86 | [9] | |
| Epibatidine | α4β2 | [³H]Nicotine | Human Temporal Cortex | 0.002 (high affinity site), 0.35 (low affinity site) | [5] |
| ABT-418 | α4β2 | [³H]Nicotine | Human Temporal Cortex | 0.86 (high affinity site), 68.6 (low affinity site) | [5] |
Note: The asterisk () indicates that the exact subunit composition of the receptor complex in the native tissue has not been fully determined.*
Table 2: Functional Activity (EC50) of Nicotinic Agonists at nAChR Subtypes
| Compound | nAChR Subtype | Assay | EC50 (µM) | Efficacy | Citations |
| Rivanicline | α4β2 | - | 16 | Partial Agonist | [1][2][3] |
| Rat Brain Cortex nAChRs | - | 0.732 | - | [1][2][3] | |
| Varenicline | α4β2 | [³H]Dopamine Release | 0.086 (rat), 0.029 (monkey) | Partial Agonist (24% of nicotine (B1678760) in rat) | [7][8] |
| α6β2* | [³H]Dopamine Release | 0.007 (rat), 0.014 (monkey) | Partial Agonist (49% of nicotine in rat) | [7][8] | |
| α3β4 | Electrophysiology | 55 | Partial Agonist | [10] | |
| α7 | Electrophysiology | 18 | Full Agonist | [10] | |
| Epibatidine | α3β4 | Electrophysiology | - | Potent Agonist | [11] |
| ABT-418 | - | - | - | - | - |
Note: Efficacy is often expressed relative to the maximal response induced by the endogenous agonist, acetylcholine (ACh), or another reference agonist like nicotine.
Signaling Pathways
Activation of nAChRs by agonists initiates a cascade of intracellular signaling events. The primary and most rapid pathway is ionotropic, leading to direct influx of cations and membrane depolarization. However, evidence also points to metabotropic signaling, where nAChRs can modulate intracellular second messenger systems independently of their ion channel function.
Canonical Ionotropic Signaling Pathway
The binding of an agonist to the nAChR triggers a conformational change, opening the central ion pore. This allows for the rapid influx of Na⁺ and Ca²⁺ ions down their electrochemical gradients, leading to depolarization of the cell membrane. This depolarization can trigger the firing of action potentials and the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. This increase in intracellular Ca²⁺ acts as a crucial second messenger, activating a variety of downstream signaling cascades, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs).
Metabotropic and Downstream Signaling Pathways
Beyond direct ion flux, nAChR activation can trigger several downstream signaling cascades that are typically associated with metabotropic receptors. These pathways can influence gene expression, cell survival, and synaptic plasticity. Key pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of α7 and α4β2 nAChRs can lead to the activation of the PI3K/Akt signaling cascade, which is a critical pathway for promoting cell survival and neuroprotection.[12]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: nAChR activation can also stimulate the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[12][13]
-
Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) Pathway: The α7 nAChR has been shown to be coupled to JAK2, leading to the activation of STAT3, which can modulate gene expression related to inflammation and cell survival.[13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize nicotinic agonists.
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from nAChRs.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the nAChR subtype of interest in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the washed membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes in response to agonist application, allowing for the determination of EC50 and efficacy.[14][15][16]
1. Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
Inject the oocytes with cRNA encoding the specific nAChR subunits of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -50 to -70 mV).
-
Apply the nicotinic agonist to the oocyte via the perfusion system at various concentrations.
-
Record the resulting inward current, which reflects the flow of cations through the activated nAChRs.
3. Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill slope.
-
Efficacy is determined by comparing the maximal response of the test agonist to that of a full agonist, such as acetylcholine.
In Vivo Microdialysis for Dopamine (B1211576) Release
This technique measures the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals, providing insights into the in vivo effects of nicotinic agonists.[17][18][19][20]
1. Surgical Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a specified period.
-
Administer the nicotinic agonist systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe.
-
Continue to collect dialysate samples at regular intervals.
3. Neurochemical Analysis:
-
Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the dopamine levels before and after drug administration to determine the effect of the nicotinic agonist on dopamine release.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of Rivanicline, Varenicline, Epibatidine, and ABT-418. Rivanicline and Varenicline show a preference for the α4β2 subtype, with Varenicline exhibiting particularly high affinity. Epibatidine is a very potent, non-selective agonist, while ABT-418 displays a more complex profile with high affinity for multiple subtypes. These differences in subtype selectivity, binding affinity, and functional efficacy are critical considerations for researchers designing experiments to probe the function of specific nAChR subtypes and for the development of targeted therapeutics with improved efficacy and side-effect profiles. The provided experimental protocols offer a foundation for the continued investigation and characterization of novel nicotinic agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rivanicline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 17. benchchem.com [benchchem.com]
- 18. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rivanicline Oxalate and ABT-418: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: Rivanicline oxalate (B1200264) and ABT-418. This document synthesizes available experimental data to facilitate an objective evaluation of their pharmacological profiles.
Introduction
Rivanicline (also known as RJR-2403) and ABT-418 are synthetic cholinergic compounds that have been investigated for their potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Both compounds act as agonists at neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various cognitive processes. Their therapeutic potential stems from their ability to selectively target specific nAChR subtypes, aiming to enhance cholinergic neurotransmission while minimizing the side effects associated with non-selective nicotinic agonists like nicotine (B1678760).
Mechanism of Action and Receptor Selectivity
Both Rivanicline and ABT-418 exhibit a notable selectivity for the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the brain and a key player in cognitive function and nicotine addiction.[2][3]
Rivanicline oxalate is a neuronal nAChR agonist that demonstrates high selectivity for the α4β2 subtype.[3]
ABT-418 is also a potent and selective agonist for the α4β2 subtype of central nervous system (CNS) neuronal nicotinic receptors.[4] It is described as a novel bioisostere of nicotine, with high affinity for central α4β2 receptors but with no significant activity at dopamine, serotonin, muscarinic, GABA, or other G-protein-linked receptors.[5]
The following diagram illustrates the general signaling pathway activated by these α4β2 nAChR agonists.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for this compound and ABT-418, allowing for a direct comparison of their binding affinities and functional potencies at various nAChR subtypes. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Nicotinic Acetylcholine Receptor Binding Affinities (Ki, nM)
| Compound | α4β2 | α7 | α3β4 | Radioligand | Tissue/Cell Line | Reference(s) |
| This compound | 26 | >36,000 | - | [³H]-Cytisine | Rat brain cortex | [3][6] |
| ABT-418 | 3 | - | >10,000 | [³H]-Cytisine | Rat brain | [7] |
| ABT-418 | 68.6 (major site), 0.86 (minor site) | - | - | [³H]-Nicotine / [³H]-Cytisine | Human temporal cortex | [1] |
Table 2: Nicotinic Acetylcholine Receptor Functional Activity (EC50 / IC50, µM)
| Compound | α4β2 | α7 | α2β2 | α3β4 | Assay | Cell Line/System | Reference(s) |
| This compound | 16 | - | - | - | - | - | [3][6] |
| ABT-418 | ~6 | - | ~11 | ~188 | Electrophysiology | Xenopus oocytes | [2] |
| ABT-418 | 209 | - | - | - | Patch-clamp | PC12 cells | [7] |
Pharmacokinetic Profiles
Detailed pharmacokinetic data for a direct comparison are limited. The available information is summarized below.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | Cmax | Tmax | Half-life | Bioavailability | Reference(s) |
| This compound | Rat | s.c. | - | - | - | - | [8] |
| ABT-418 | Human | Transdermal patch (75 mg/day) | - | - | - | - | [9] |
In Vivo Efficacy and Safety
This compound
In preclinical studies, Rivanicline has demonstrated the ability to improve cognitive function. Systemic administration in rats led to a significant increase in cortical extracellular levels of acetylcholine, norepinephrine, and dopamine.[8] It has also been shown to decrease ethanol-induced ataxia in mice.[10]
ABT-418
ABT-418 has been evaluated in clinical trials for ADHD and Alzheimer's disease. In a pilot study for adults with ADHD, ABT-418 was associated with a reduction in symptoms, particularly those related to attention.[9] The most frequently reported adverse effects were dizziness and nausea.[9] In animal models, ABT-418 has shown cognition-enhancing and anxiolytic-like effects.[4] It has also been found to be less potent than nicotine in inducing side effects such as hypothermia and seizures.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize these compounds.
Receptor Binding Assay ([³H]-Cytisine)
This assay is used to determine the binding affinity of a compound for nAChRs.
A detailed protocol typically involves incubating brain membranes with [³H]cytisine in the presence of various concentrations of the competing ligand.[11] Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand like nicotine. Bound radioactivity is separated by rapid filtration and quantified.
Functional Assay (⁸⁶Rb⁺ Efflux)
This assay measures the functional activity of nAChR agonists by detecting ion flux through the receptor channel.
Cells expressing the nAChR of interest are loaded with the radioactive tracer ⁸⁶Rb⁺. After washing, the cells are stimulated with the test compound, and the amount of ⁸⁶Rb⁺ released into the medium is quantified to determine the agonist's potency.[12][13]
Electrophysiological Recording (Xenopus Oocytes)
This technique directly measures the ion current flowing through the nAChR channel upon agonist binding.
Xenopus oocytes are injected with cRNA for the desired nAChR subunits.[14] After incubation to allow for receptor expression on the cell surface, a two-electrode voltage clamp is used to measure the currents elicited by the application of the agonist.[15][16]
Summary and Conclusion
Both this compound and ABT-418 are selective agonists for the α4β2 nAChR subtype, with ABT-418 appearing to have a higher binding affinity in some reported studies. The available data suggest that both compounds have the potential to modulate cognitive processes and may be valuable tools for investigating the role of the α4β2 nAChR in various CNS disorders.
However, a direct, comprehensive head-to-head comparison in the same battery of assays and under identical experimental conditions is lacking in the published literature. Such a study would be invaluable for a more definitive assessment of their relative potencies, selectivities, and therapeutic indices. Researchers are encouraged to consider the different experimental contexts of the cited data when making direct comparisons. The provided experimental protocols and workflows can serve as a foundation for such comparative studies.
References
- 1. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-418 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nicotinic acetylcholine receptor partial agonist varenicline increases the ataxic and sedative-hypnotic effects of acute ethanol administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Benchmarking Rivanicline Oxalate Against Established Alzheimer's Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rivanicline oxalate (B1200264), a selective α4β2 nicotinic acetylcholine (B1216132) receptor partial agonist, with established Alzheimer's disease (AD) treatments. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and clinical data. While direct head-to-head clinical trials involving Rivanicline against all established therapies are not publicly available, this guide synthesizes existing data to offer a comparative overview for research and drug development purposes.
Executive Summary
Alzheimer's disease treatment has historically focused on symptomatic relief through neurotransmitter modulation. The approval of amyloid-beta targeting monoclonal antibodies has marked a shift towards disease-modifying therapies. Rivanicline oxalate represents a targeted approach within the cholinergic system, offering a different modality compared to existing treatments. This guide will delve into the mechanistic differences and available performance data of this compound versus acetylcholinesterase inhibitors (Donepezil), NMDA receptor antagonists (Memantine), and anti-amyloid monoclonal antibodies (Aducanumab and Lecanemab).
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed target distinct pathways implicated in Alzheimer's disease pathology.
This compound: α4β2 Nicotinic Acetylcholine Receptor Partial Agonist
Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are crucial for learning and memory.[1][2] In Alzheimer's disease, there is a loss of cholinergic neurons and a reduction in nAChRs.[3] By partially activating these receptors, Rivanicline is thought to enhance cholinergic neurotransmission, thereby improving cognitive function.[4]
Donepezil: Acetylcholinesterase Inhibitor
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[5] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, enhancing cholinergic signaling.[5][6]
Memantine: NMDA Receptor Antagonist
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through overstimulation of NMDA receptors.[7][8] Memantine blocks the NMDA receptor channel when it is excessively open, thereby protecting against excitotoxicity without interfering with normal synaptic transmission.[7][8]
Aducanumab and Lecanemab: Anti-Amyloid Monoclonal Antibodies
Aducanumab and Lecanemab are monoclonal antibodies that target different forms of amyloid-beta (Aβ), a protein that aggregates to form plaques in the brains of individuals with Alzheimer's disease. Aducanumab preferentially binds to aggregated forms of Aβ, including plaques, while Lecanemab targets soluble Aβ protofibrils.[1][9] By binding to Aβ, these antibodies facilitate its clearance from the brain through mechanisms involving microglia-mediated phagocytosis.[1][9]
Comparative Efficacy and Safety Data
Direct comparative clinical trial data for Rivanicline against Donepezil, Memantine, Aducanumab, and Lecanemab is limited. The following tables summarize available data from individual and some comparative studies.
Table 1: Preclinical Efficacy of Rivanicline in Animal Models
| Model | Key Findings | Reference |
| Scopolamine-induced amnesia in rats | Reversed amnesia, increasing step-through latency at 0.6 µmol/kg. | [4] |
| Ibotenic acid-lesioned rats (8-arm radial maze) | Improved working and reference memory. | [4] |
| Eyeblink conditioning impairment model in mice | Restored learning ability at 2 mg/kg. | [4] |
Table 2: Clinical Efficacy of Established Alzheimer's Treatments
| Drug | Key Efficacy Outcomes (vs. Placebo) | Reference |
| Donepezil | Modest improvement in cognitive function (ADAS-Cog) and global function. | [10] |
| Rivastigmine | Similar cognitive and behavioral effects to Donepezil; potential advantage in activities of daily living. | [11] |
| Memantine | Symptomatic improvement in moderate to severe AD. | [7] |
| Lecanemab | Reduction in brain amyloid and modest slowing of cognitive decline. | [1] |
| Aducanumab | Reduction in amyloid plaques; clinical benefit remains a subject of debate. | [9] |
Table 3: Head-to-Head Comparison of Acetylcholinesterase Inhibitors
| Study | Comparison | Key Findings | Reference | | :--- | :--- | :--- | | Wilkinson et al. (12-week study) | Donepezil vs. Rivastigmine | Comparable improvements on ADAS-Cog; Donepezil was better tolerated. |[12] | | Bullock et al. (2-year study) | Donepezil vs. Rivastigmine | Similar effects on cognition and behavior; Rivastigmine showed a statistically significant advantage on measures of activities of daily living in the ITT-LOCF population. |[11] |
Table 4: Common Adverse Events
| Drug | Common Adverse Events |
| Rivanicline | (Clinical trial data on adverse events in AD patients is not widely available) |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps. |
| Memantine | Dizziness, headache, confusion, constipation. |
| Aducanumab | Amyloid-related imaging abnormalities (ARIA), headache, falls. |
| Lecanemab | Infusion-related reactions, ARIA, headache. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the compounds discussed.
Experimental Workflow: Morris Water Maze
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodent models of Alzheimer's disease.
Protocol: Acetylcholinesterase (AChE) Activity Assay
This colorimetric assay measures the activity of AChE, which is inhibited by drugs like Donepezil.
-
Preparation of Reagents : Prepare phosphate (B84403) buffer, acetylthiocholine (B1193921) iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent.
-
Sample Preparation : Prepare brain homogenates or other tissue samples containing AChE.
-
Assay Procedure :
-
Add buffer, sample, and DTNB to a microplate well.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time.
-
-
Data Analysis : The rate of increase in absorbance is proportional to AChE activity.
Conclusion
This compound, with its targeted mechanism as an α4β2 nAChR partial agonist, represents a distinct therapeutic strategy for Alzheimer's disease compared to the broader-acting acetylcholinesterase inhibitors, the excitotoxicity-reducing NMDA receptor antagonists, and the disease-modifying anti-amyloid monoclonal antibodies. While preclinical data for Rivanicline shows promise in improving cognitive function in animal models, a definitive comparison with established treatments awaits direct head-to-head clinical trials. The development of novel agents like Rivanicline underscores the ongoing effort to target multiple facets of Alzheimer's pathology, moving beyond symptomatic relief towards more nuanced and potentially disease-modifying interventions. Further research is warranted to fully elucidate the clinical potential of Rivanicline and its place in the evolving landscape of Alzheimer's therapeutics.
References
- 1. Unique mechanism of action of Alzheimer's drugs on brain nicotinic acetylcholine receptors and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE1 Dynamics Upon Inhibition with a BACE Inhibitor and Correlation to Downstream Alzheimer’s Disease Markers in Elderly Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature — Journal of Young Investigators [jyi.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneurosci.org [jneurosci.org]
- 6. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rivanicline - Wikipedia [en.wikipedia.org]
- 10. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Varenicline Attenuates Memory Impairment in Amyloid-Beta-Induced Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative safety profile of Rivanicline oxalate and nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Rivanicline oxalate (B1200264) and nicotine (B1678760), drawing upon available preclinical and clinical data. While extensive safety data exists for nicotine, a notable scarcity of publicly available information for Rivanicline oxalate limits a direct, comprehensive comparison across all toxicological endpoints. This document summarizes the existing data, highlights the knowledge gaps, and provides detailed experimental protocols for key safety assays.
Executive Summary
This compound, a selective partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), has been investigated for its potential therapeutic effects in conditions like Alzheimer's disease and ulcerative colitis.[1][2] Nicotine, the primary psychoactive component of tobacco, is a well-characterized nAChR agonist with a complex safety profile.
Available preclinical data suggests that Rivanicline may possess a wider therapeutic window than nicotine, exhibiting lower potency in inducing certain physiological effects. However, a comprehensive evaluation of its safety, particularly concerning genotoxicity, carcinogenicity, and long-term cardiovascular effects, is hampered by the lack of publicly accessible data.
Comparative Preclinical Safety Data
Quantitative data comparing the preclinical safety of this compound and nicotine is sparse. The following table summarizes the available information.
| Parameter | This compound | Nicotine |
| Acute Toxicity (LD50) | No publicly available data. | Oral (rat): ~50 mg/kg; Dermal (rabbit): ~50 mg/kg. The median lethal dose in humans is not definitively known. |
| Genotoxicity | No publicly available data from standard assays (e.g., Ames test, micronucleus assay). | Mixed results in vitro; some studies report genotoxic effects such as DNA damage in human cells.[3] |
| Carcinogenicity | No publicly available data from long-term bioassays. | Not classified as a direct carcinogen, but evidence on its role as a potential tumor promoter is conflicting.[1] |
| Cardiovascular Effects | Limited data; one study suggests it is 15-50 times less potent than nicotine in altering heart rate in mice.[4] | Known to cause transient increases in heart rate and blood pressure, and may contribute to cardiovascular disease. |
| Other Effects | 15-50 times less potent than nicotine in causing hypothermia, respiratory depression, and decreased locomotor activity in mice.[4] | Can cause nausea, vomiting, dizziness, and other adverse effects. At high doses, it can lead to nicotine poisoning. |
Detailed Safety Profile of Nicotine
Genotoxicity
The genotoxic potential of nicotine has been investigated in numerous studies, with some conflicting findings. In vitro studies have demonstrated that nicotine can induce DNA damage in various human cell types, as evidenced by assays like the comet assay and the micronucleus test.[3] However, the concentrations at which these effects are observed are often high, and the physiological relevance is a subject of ongoing research.
Carcinogenicity
The International Agency for Research on Cancer (IARC) does not classify nicotine as a human carcinogen.[1] Epidemiological and animal studies have not provided conclusive evidence that nicotine itself is a complete carcinogen.[1] However, some research suggests that nicotine may act as a tumor promoter, potentially accelerating the growth of existing tumors, though this remains a debated topic.[1]
Cardiovascular Effects
Nicotine's cardiovascular effects are well-documented. It acts as a sympathomimetic agent, leading to the release of catecholamines, which results in transient increases in heart rate, blood pressure, and cardiac contractility. Long-term use of nicotine may contribute to the pathogenesis of cardiovascular diseases, although its impact is considered to be less than that of smoking, which involves exposure to a multitude of other toxicants.
Other Adverse Effects
Common adverse effects associated with nicotine use include nausea, vomiting, headache, dizziness, and insomnia. High doses of nicotine can lead to acute toxicity, characterized by more severe symptoms, including seizures and respiratory depression.
This compound: A Profile Defined by Data Gaps
Despite its development as a potential therapeutic agent, the publicly available safety data for this compound is remarkably limited. Searches of regulatory agency databases (FDA, EMA), toxicology databases, and clinical trial registries have not yielded detailed preclinical toxicology reports or comprehensive safety data from clinical trials.
One preclinical study in mice indicated that this compound is 15 to 50 times less potent than nicotine in producing certain central nervous system-mediated effects, such as hypothermia, respiratory depression, and decreased locomotor activity.[4] While this suggests a potentially more favorable therapeutic index, it does not provide a complete picture of its safety profile.
Clinical trials for Rivanicline in Alzheimer's disease and ulcerative colitis have been conducted, but detailed reports on the incidence and nature of adverse events are not readily accessible in the public domain.[5][6] Without this information, a thorough comparison with nicotine's known clinical side effects is not possible.
Experimental Protocols
Detailed methodologies for key genotoxicity and cardiovascular safety assays are provided below. These protocols are standardized and widely used in preclinical drug development.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
General Procedure:
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations is used to detect various types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect chromosomal damage or damage to the mitotic apparatus.
Principle: The assay assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
General Procedure:
-
Animal Model: Typically performed in rodents (mice or rats).
-
Dosing: Animals are treated with the test substance, usually via the intended clinical route of administration, at multiple dose levels.
-
Tissue Collection: At appropriate time points after treatment, bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells (immature erythrocytes) are stained to differentiate them and visualize micronuclei.
-
Microscopic Analysis: The frequency of micronucleated immature erythrocytes is determined by microscopic examination.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the test substance is genotoxic.
Preclinical Cardiovascular Safety Assessment
Preclinical cardiovascular safety assessment follows guidelines such as the ICH S7A and S7B.
Core Battery Studies:
-
In Vitro hERG Assay: To assess the potential of a compound to block the hERG potassium channel, which is a key indicator of proarrhythmic risk.
-
In Vivo Cardiovascular Study in a Conscious, Freely Moving Large Animal Model (e.g., Dog, Non-human Primate):
-
Instrumentation: Animals are instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Dosing: The test substance is administered at various dose levels.
-
Data Collection: Continuous data is collected before and after dosing.
-
Analysis: Key parameters analyzed include heart rate, blood pressure, and ECG intervals (PR, QRS, QT, and corrected QT intervals like QTc). A significant prolongation of the QTc interval is a major concern.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of nAChR agonists and a typical workflow for preclinical safety assessment.
Caption: General signaling pathway of nAChR agonists like nicotine and Rivanicline.
Caption: A simplified workflow for preclinical safety assessment of a new drug candidate.
Conclusion
The available data suggests that this compound may have a different and potentially more favorable acute safety profile compared to nicotine, particularly concerning its central nervous system effects. However, the significant lack of publicly available, comprehensive preclinical and clinical safety data for this compound makes a definitive comparative assessment challenging. For a thorough understanding of Rivanicline's safety profile, access to detailed toxicology reports from regulatory submissions or publications from the developing company would be necessary. Researchers and drug development professionals should exercise caution when evaluating the relative safety of these two compounds until more data on Rivanicline becomes available.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. fda.gov [fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Outcomes in Patients With Ulcerative Colitis Using a Healthcare Administrative Database in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Oxalate vs. Mesalamine in Experimental Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of rivanicline (B1679396) oxalate (B1200264) and mesalamine for the treatment of experimental colitis. Due to a lack of direct head-to-head preclinical studies, this comparison is based on data from separate in vivo and in vitro experiments.
Introduction
Mesalamine (5-aminosalicylic acid, 5-ASA) is a cornerstone therapy for inducing and maintaining remission in mild to moderate ulcerative colitis.[1][2] Its therapeutic action is primarily localized to the colonic mucosa, where it exerts anti-inflammatory effects through various mechanisms.[1][2]
Rivanicline oxalate (TC-2403, RJR-2403) is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[3][4] It has been investigated as a potential treatment for ulcerative colitis due to its anti-inflammatory properties, specifically its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-8 (IL-8).[3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from experimental colitis studies for mesalamine. As no in vivo data for this compound in experimental colitis models were identified, in vitro data on its anti-inflammatory effects are presented.
Table 1: Effects of Mesalamine on Disease Activity Index (DAI) in DSS-Induced Colitis in Mice
| Treatment Group | Dose | DAI Score (Day 7) | % Weight Change (Day 8) | Reference |
| DSS Control | - | > 3.0 | > -15% | [6] |
| Mesalamine | Not Specified | Lower than DSS | < -10% | [6] |
Table 2: Effects of Mesalamine on Inflammatory Markers in TNBS-Induced Colitis in Rats
| Treatment Group | Dose | Colonic MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg protein) | Reference |
| TNBS Control | - | Not Specified | 16.57 ± 5.61 | [2] |
| Mesalamine | Not Specified | Not Specified | 14.65 ± 3.88 | [2] |
| TNBS Control | - | 5.72 ± 0.98 | Not Specified | [7] |
| Mesalamine | 35 mg/kg | 5.13 ± 0.85 | Not Specified | [7] |
| Mesalamine | 50 mg/kg | Significantly Reduced | Significantly Reduced | [8] |
Table 3: In Vitro Anti-inflammatory Effects of Rivanicline (TC-2403-12)
| Cell Type | Stimulant | Rivanicline Effect | Finding | Reference |
| Monocytes (MM6) | TNF & LPS | IL-8 Secretion | Decreased to 30% of control | [5] |
| Neutrophils | TNF & LPS | IL-8 Production | Tended to be decreased | [5] |
| Primary Colonic Epithelial Cells | TNF & LPS | IL-8 Production | Tended to be decreased | [5] |
Experimental Protocols
Mesalamine in TNBS-Induced Colitis in Rats
-
Animal Model : Male Wistar rats.
-
Induction of Colitis : Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. A typical dose is 100 mg/kg of TNBS.[8]
-
Treatment : Mesalamine is administered orally, often daily, for a specified period (e.g., 14 days). Doses in studies have ranged from 35 mg/kg to 100 mg/kg.[7][8][9]
-
Outcome Measures :
-
Clinical : Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Macroscopic : At the end of the study, the colon is excised, and its length and weight are measured. The presence of ulcers and inflammation is scored.
-
Biochemical : Colonic tissue is analyzed for markers of inflammation such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines like TNF-α and IL-1β.[8]
-
Histological : Colon sections are stained and examined microscopically to assess tissue damage, inflammatory cell infiltration, and other pathological changes.
-
Rivanicline: In Vitro Anti-inflammatory Assay
-
Cell Lines : Human monocytic cell line (MM6), primary human neutrophils, and primary colonic epithelial cells.[5]
-
Stimulation : Cells are stimulated with tumor necrosis factor (TNF) and lipopolysaccharide (LPS) to induce an inflammatory response and IL-8 production.[5]
-
Treatment : Stimulated cells are treated with rivanicline ((E)-metanicotine hemigalactarate, TC-2403-12).[5]
-
Outcome Measures : The concentration of IL-8 in the cell supernatant is measured by ELISA to determine the effect of rivanicline on its production.[5]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Mesalamine Signaling Pathway.
Caption: Rivanicline Signaling Pathway.
Experimental Workflow
Caption: Generalized Experimental Colitis Workflow.
Conclusion
Mesalamine has a well-established profile in preclinical models of colitis, demonstrating efficacy in reducing clinical signs and inflammatory markers. Its mechanisms of action are multifactorial, primarily targeting local inflammation in the colon.
This compound, through its interaction with α4β2 nAChRs, shows promise as an anti-inflammatory agent by inhibiting IL-8 production in vitro. However, there is a notable absence of in vivo studies in experimental colitis models to substantiate its efficacy and mechanism in a complex biological system. Further preclinical research is warranted to determine the potential of this compound in the treatment of inflammatory bowel disease and to enable a direct comparison with established therapies like mesalamine.
References
- 1. Rivastigmine Alleviates Experimentally Induced Colitis in Mice and Rats by Acting at Central and Peripheral Sites to Modulate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rivanicline - Wikipedia [en.wikipedia.org]
- 5. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scibasejournals.org [scibasejournals.org]
- 7. Combined Treatment with Hyaluronic Acid and Mesalamine Protects Rats from Inflammatory Bowel Disease Induced by Intracolonic Administration of Trinitrobenzenesulfonic Acid [mdpi.com]
- 8. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Rivanicline Oxalate Against Dexamethasone and Nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the investigational drug Rivanicline oxalate (B1200264) with two well-established agents, the corticosteroid Dexamethasone (B1670325) and the alkaloid Nicotine. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation of Rivanicline oxalate's therapeutic potential.
Comparative Efficacy in Modulating Inflammatory Markers
The anti-inflammatory effects of this compound, Dexamethasone, and Nicotine are mediated through their interaction with key inflammatory pathways, leading to a reduction in pro-inflammatory cytokine production. While direct comparative studies are limited, the following tables summarize available quantitative data on their inhibitory effects on key inflammatory markers.
| Agent | Target | Cell Type | Stimulant | IC50 / Effective Concentration | Citation |
| Dexamethasone | IL-6 | Human Retinal Microvascular Pericytes | TNF-α | 2-6 nM | [1] |
| IL-8 | Human Retinal Microvascular Pericytes | TNF-α | Partially blocked at 1 µM | [1] | |
| TNF-α | Human Mononuclear Cells | Lipopolysaccharide (LPS) | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | [2] | |
| Nicotine | IL-6 | Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TNF-α | Reduced expression at 0.1-10 µM | [3] |
| IL-8 | Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes | TNF-α | Reduced expression at 0.1-10 µM | [3] | |
| TNF-α | Human Mononuclear Cells | Phytohaemagglutinin (PHA) | Maximum inhibition at 10⁻⁸ M | [4] | |
| This compound | IL-8 | Not specified | TNF-α and LPS | Effective inhibition reported | [5] |
| TNF-α | Not specified | Not specified | Data not available in searched literature | ||
| IL-6 | Not specified | Not specified | Data not available in searched literature |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds converge on the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
This compound and Nicotine: As agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, Rivanicline and Nicotine are thought to exert their anti-inflammatory effects through the cholinergic anti-inflammatory pathway. Activation of α7nAChR on immune cells like macrophages can inhibit the release of pro-inflammatory cytokines. This is achieved by inhibiting the phosphorylation of IκB, which in turn prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of inflammatory genes.
Dexamethasone: This synthetic glucocorticoid binds to the glucocorticoid receptor (GR) in the cytoplasm. The resulting complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.
Caption: Signaling pathways for Rivanicline/Nicotine and Dexamethasone.
Experimental Protocols
The validation of anti-inflammatory agents typically involves a combination of in vitro and in vivo experimental models.
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay is a standard method to screen for anti-inflammatory activity.
-
Cell Culture: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, Nicotine) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a specific concentration (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a period (e.g., 4-24 hours) to allow for cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
-
Data Analysis: The inhibitory concentration (IC50) values are calculated by plotting the percentage of cytokine inhibition against the concentration of the test compound.
Caption: Workflow for LPS-induced cytokine release assay.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: Test compounds (this compound, Dexamethasone, Nicotine) or a vehicle control are administered orally or via injection.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of one of the hind paws.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.
In Vivo: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Rodents
This model is relevant for inflammatory bowel disease research, a potential therapeutic area for Rivanicline.
-
Animal Model: Mice or rats are used.
-
Induction of Colitis: A solution of TNBS in ethanol (B145695) is administered intra-rectally to induce a localized inflammatory response in the colon, mimicking aspects of inflammatory bowel disease.
-
Treatment: Animals are treated with the test compounds or a vehicle control, either before or after the induction of colitis.
-
Assessment of Colitis: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
Endpoint Analysis: After a set period, animals are euthanized, and the colon is removed. The length of the colon is measured (shortening is a sign of inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation and damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue can also be measured.
Conclusion
This compound, as a nicotinic acetylcholine receptor agonist, demonstrates anti-inflammatory properties, notably through the inhibition of the pro-inflammatory cytokine IL-8. Its mechanism of action, believed to be mediated by the cholinergic anti-inflammatory pathway, shares similarities with Nicotine. Dexamethasone, a potent corticosteroid, acts through a distinct glucocorticoid receptor-mediated pathway but ultimately also leads to the suppression of key inflammatory mediators.
While the available data suggests this compound holds promise as an anti-inflammatory agent, particularly for conditions like ulcerative colitis, a more direct and comprehensive quantitative comparison with established drugs like Dexamethasone is warranted. Further studies determining the IC50 values of this compound for a broader range of pro-inflammatory cytokines, including TNF-α and IL-6, would provide a clearer picture of its therapeutic potential relative to existing treatments.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine inhibits tumor necrosis factor-α induced IL-6 and IL-8 secretion in fibroblast-like synoviocytes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rivanicline Oxalate
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Rivanicline oxalate (B1200264) are paramount to ensuring laboratory safety and environmental protection. Due to its nature as a potent nicotinic acetylcholine (B1216132) receptor agonist, specific procedures must be followed to mitigate risks. This guide provides a comprehensive overview of the recommended disposal protocols for Rivanicline oxalate, based on its chemical properties and general best practices for hazardous waste management in a laboratory setting.
I. Understanding this compound: Properties and Hazards
This compound, also known as (E)-Metanicotine oxalate or RJR-2403 oxalate, is a solid substance used for laboratory research purposes.[1][2] It is an agonist of neuronal nicotinic receptors with high selectivity for the α4β2 subtype.[1][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of similar potent, bioactive organic compounds suggests that it should be handled with care. Potential hazards may include toxicity if swallowed, the risk of serious eye damage, and potential harm to fertility or an unborn child. Furthermore, similar chemical compounds are often very toxic to aquatic life with long-lasting effects.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | RJR-2403 oxalate; (E)-Metanicotine oxalate | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in sterile water to 100 mM | [2] |
| Target | Neuronal nicotinic receptor, α4β2 subtype (Ki=26 nM) | [1][3] |
II. Step-by-Step Disposal Procedures for this compound
Given that this compound is intended for laboratory use only, all disposal methods must comply with institutional, local, and national regulations for hazardous chemical waste.[1][2][3][5]
1. Decontamination of Labware and Surfaces:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve any remaining compound.
-
Collect the solvent rinse as hazardous waste.
-
After the initial rinse, wash the labware with soap and water.
2. Disposal of Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The preferred method for disposal is through a licensed hazardous waste disposal company.
-
Package the waste material in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any known hazard symbols.
3. Disposal of Contaminated Materials:
-
Personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper that are contaminated with this compound should be considered hazardous waste.
-
Place these materials in a designated, sealed hazardous waste bag or container.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
4. Spill Management and Cleanup:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
III. Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
IV. General Safety Recommendations
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.[4]
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Rivanicline Oxalate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Rivanicline oxalate (B1200264) is paramount. This document provides essential guidance on personal protective equipment (PPE), and the operational and disposal plans necessary for the safe laboratory use of this neuronal nicotinic receptor agonist. While a specific Safety Data Sheet (SDS) for Rivanicline oxalate was not publicly available at the time of this writing, the following recommendations are based on best practices for handling solid, research-grade chemical compounds of similar nature.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its solid form. Adherence to these guidelines is critical to minimize exposure risk.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated and both gloves frequently during prolonged use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashes or aerosol generation. |
| Body Protection | Laboratory Coat and Disposable Gown | A fully buttoned laboratory coat should be worn over personal clothing. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended. |
| Respiratory Protection | N95 or Higher-Rated Respirator | A fit-tested N95 or higher-rated respirator is essential when handling the powder form of this compound to prevent inhalation. |
Experimental Workflow for Safe Handling
Proper handling of this compound from receipt to disposal is crucial for laboratory safety. The following diagram illustrates the recommended workflow.
Detailed Protocols
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.
Handling and Solution Preparation
-
Engineering Controls: All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before carefully transferring the desired amount of the compound.
-
Dissolution: Add the weighed this compound to the chosen solvent in a suitable container within the fume hood. Cap the container securely and mix gently until fully dissolved.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
The following diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.
Disposal Procedures
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces, equipment, and reusable glassware with an appropriate cleaning agent.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures before beginning any new experimental work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
